molecular formula C7H14O B3388158 2,2,3-Trimethylbutanal CAS No. 86290-37-1

2,2,3-Trimethylbutanal

货号: B3388158
CAS 编号: 86290-37-1
分子量: 114.19 g/mol
InChI 键: PRFUJBMOTAXNJV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2,3-Trimethylbutanal is a branched-chain aldehyde with the molecular formula C7H14O and a molecular weight of 114.19 g/mol . Its structure is defined by the SMILES notation CC(C)C(C)(C)C=O and the InChIKey PRFUJBMOTAXNJV-UHFFFAOYSA-N, which uniquely identifies the compound and is essential for database searches . This compound is provided for research and development purposes. As a specialized aldehyde, this compound serves as a versatile building block in organic synthesis. The reactivity of the formyl group allows it to participate in various chemical transformations, such as condensations, reductions, and oxidations . While specific mechanistic studies on this exact isomer are limited, related trimethylbutanal isomers are investigated as key intermediates in synthesizing more complex molecules, including methylene dioxy heterocycles for pharmaceutical applications and functional materials like squarylium dyes . The high degree of branching in its structure can significantly influence physical properties, such as the predicted collision cross-section of 124.0 Ų for its [M+H]+ adduct, which is relevant for analytical method development in mass spectrometry . This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult the safety data sheet and handle the compound using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,2,3-trimethylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6(2)7(3,4)5-8/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFUJBMOTAXNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40525484
Record name 2,2,3-Trimethylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86290-37-1
Record name 2,2,3-Trimethylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Characterization of 2,2,3-Trimethylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 2,2,3-trimethylbutanal (CAS No. 86290-37-1). Due to a notable scarcity of experimentally determined data in publicly accessible literature and databases, this document outlines the available information and presents standardized methodologies for the experimental determination of key physical parameters such as boiling point, melting point, and density. Furthermore, this guide discusses the expected physicochemical characteristics of this compound based on the general properties of aliphatic aldehydes.

Introduction

This compound is an aliphatic aldehyde with a branched hydrocarbon chain. Its molecular structure, characterized by a sterically hindered carbonyl group, is anticipated to influence its physical and chemical properties. A thorough understanding of these properties is fundamental for its application in chemical synthesis, as a potential pharmaceutical intermediate, or in other research and development contexts. This guide serves to collate the existing data and provide a framework for its experimental characterization.

Molecular and Structural Data

The fundamental molecular and structural details of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₄OPubChem[1]
Molecular Weight 114.19 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 86290-37-1PubChem[1]
SMILES CC(C)C(C)(C)C=OChemSynthesis[2]
InChIKey PRFUJBMOTAXNJV-UHFFFAOYSA-NPubChem[1]

Physical Properties

A comprehensive search of scientific databases reveals a lack of experimentally determined physical properties for this compound. The following table summarizes the available data, highlighting the current data gaps.

PropertyExperimental ValuePredicted/General TrendSource
Boiling Point Not AvailableExpected to be lower than the corresponding alcohol but higher than the equivalent alkane due to dipole-dipole interactions.ChemSynthesis[2]
Melting Point Not AvailableExpected to be low, given its aliphatic and moderately branched structure.ChemSynthesis[2]
Density Not AvailableExpected to be less than water.ChemSynthesis[2]
Solubility in Water Not AvailableExpected to have low to moderate solubility, decreasing with chain length.
LogP (Predicted) 1.9A measure of lipophilicity.PubChemLite[3]

Experimental Protocols for Physical Property Determination

For researchers requiring precise physical property data for this compound, the following standard experimental protocols are recommended.

Boiling Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the boiling point of a liquid sample.[4]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small amount of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube submerged in the liquid is observed.

Procedure:

  • A small sample of this compound is placed in a test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The test tube is gently heated in a controlled manner, for instance, using a Thiele tube or a melting point apparatus with a boiling point function.[5][6]

  • As the temperature rises, air trapped in the capillary tube will be expelled.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is recorded.[4]

  • The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is also recorded as the boiling point.

Melting Point Determination

Should this compound be a solid at room temperature, its melting point can be determined using the capillary method with a melting point apparatus.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. Pure crystalline compounds typically exhibit a sharp melting point range.

Procedure:

  • A small, dry sample of the compound is packed into a capillary tube.[7]

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.[8]

Density Measurement (Oscillating U-tube Method)

Modern digital density meters operating on the oscillating U-tube principle provide a rapid and accurate means of determining the density of liquids. This method is standardized by ASTM D4052.[9][10]

Principle: A U-shaped tube is electronically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the density of the sample.

Procedure:

  • The instrument is calibrated using certified reference standards.

  • The sample of this compound is injected into the clean, dry U-tube.

  • The instrument maintains a constant temperature and measures the oscillation period.

  • The density is automatically calculated and displayed.[11]

Mandatory Visualizations

Structural Representation and Polarity

The physical properties of aldehydes are largely dictated by the polarity of the carbonyl group. The following diagram illustrates the structure of this compound and the partial charges on the carbonyl carbon and oxygen atoms.

G substance This compound Sample purity Purity Assessment (e.g., GC-MS, NMR) substance->purity boiling_point Boiling Point Determination purity->boiling_point melting_point Melting Point Determination (if solid at RT) purity->melting_point density Density Measurement purity->density solubility Solubility Tests (various solvents) purity->solubility data_compilation Data Compilation and Analysis boiling_point->data_compilation melting_point->data_compilation density->data_compilation solubility->data_compilation report Technical Data Sheet Generation data_compilation->report

References

2,2,3-Trimethylbutanal chemical structure and IUPAC name.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2,3-Trimethylbutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic compound classified as a branched aldehyde. Its structure consists of a butane (B89635) backbone with three methyl groups attached at the second and third positions, and a terminal aldehyde functional group. This technical guide provides a summary of its chemical structure, properties, and generalized experimental protocols for its synthesis and analysis.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] The chemical structure is depicted below:

The canonical SMILES representation of the molecule is CC(C)C(C)(C)C=O.[1]

Physicochemical Properties

Quantitative data for this compound is limited in publicly available databases. The following table summarizes the available information.

PropertyValueSource
Molecular Formula C₇H₁₄OPubChem[1]
Molecular Weight 114.19 g/mol PubChem[1]
Boiling Point Not Available-
Melting Point Not Available-
Density Not Available-
XLogP3-AA 1.9PubChem[1]
CAS Number 86290-37-1PubChem[1]

Experimental Protocols

Due to the limited specific experimental data for this compound, the following sections provide detailed, generalized protocols that can be adapted for its synthesis and analysis based on standard organic chemistry techniques.

Synthesis of this compound via Oxidation of 2,2,3-Trimethylbutan-1-ol (B1288327)

A common method for the synthesis of aldehydes is the oxidation of primary alcohols. The following protocol is a general procedure that can be adapted for the synthesis of this compound from its corresponding primary alcohol, 2,2,3-trimethylbutan-1-ol.

Materials:

  • 2,2,3-trimethylbutan-1-ol

  • Pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous diethyl ether

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,3-trimethylbutan-1-ol in anhydrous dichloromethane.

  • Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in one portion. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium salts (if using PCC) or the periodinane byproducts (if using DMP).

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure product.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like aldehydes.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., DB-5ms)

  • Helium (carrier gas)

  • This compound standard

  • Volatile organic solvent (e.g., dichloromethane or hexane)

  • Autosampler vials with septa

GC-MS Parameters (General):

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas Flow Rate: 1 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: Increase to 250 °C at a rate of 10 °C/min

    • Final hold: Hold at 250 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 35-350

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Dissolve the sample containing or suspected to contain this compound in the same solvent used for the standards.

  • Injection: Inject a 1 µL aliquot of the prepared sample and standards into the GC-MS system.

  • Data Acquisition: Acquire the data in full scan mode to identify the compound based on its mass spectrum and retention time. For quantitative analysis, selected ion monitoring (SIM) can be used to improve sensitivity and selectivity.

  • Data Analysis: Identify this compound in the sample by comparing its retention time and mass spectrum with that of the authentic standard. Quantify the amount of the aldehyde by constructing a calibration curve from the peak areas of the standards.

Signaling Pathways and Experimental Workflows

As of the current literature, there is no specific information available detailing signaling or metabolic pathways directly involving this compound. The following diagram illustrates a general experimental workflow for the synthesis and subsequent analysis of this compound.

experimental_workflow start Start: 2,2,3-Trimethylbutan-1-ol synthesis Synthesis: Oxidation (PCC or DMP) start->synthesis Reactant workup Work-up & Purification: Extraction & Chromatography synthesis->workup Crude Product product Product: This compound workup->product Pure Product analysis_prep Sample Preparation: Dilution in Solvent product->analysis_prep Analyte gcms Analysis: GC-MS analysis_prep->gcms Prepared Sample data Data Analysis: Identification & Quantification gcms->data Raw Data end End: Report data->end Final Results

Caption: General workflow for the synthesis and analysis of this compound.

References

In-Depth Technical Guide: 2,2,3-Trimethylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 86290-37-1[1]

This technical guide provides comprehensive information on 2,2,3-trimethylbutanal, a branched-chain aldehyde. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It covers the physicochemical properties, a representative synthesis protocol, safety and handling information, and a hypothetical signaling pathway associated with the biological effects of reactive aldehydes.

Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular Formula C₇H₁₄OPubChem[1]
Molecular Weight 114.19 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 86290-37-1PubChem[1]
Boiling Point Not AvailableChemSynthesis[2]
Melting Point Not AvailableChemSynthesis[2]
Density Not AvailableChemSynthesis[2]
XlogP (predicted) 1.9PubChem[3]
Monoisotopic Mass 114.10446 DaPubChem[3]
Predicted Collision Cross Section ([M+H]⁺) 124.0 ŲPubChemLite[3]

Experimental Protocols

While a specific synthesis of this compound is referenced in The Journal of Organic Chemistry, 1984, 49, p. 892, the detailed protocol from this publication could not be accessed.[2] Therefore, a representative experimental protocol for the synthesis of this compound from its corresponding alcohol, 2,2,3-trimethylbutan-1-ol (B1288327), via a Swern oxidation is provided below. This method is a standard and mild procedure for the preparation of aldehydes.

Synthesis of this compound via Swern Oxidation

Principle: The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, activated by oxalyl chloride at low temperatures. The resulting electrophilic species reacts with the primary alcohol to form an intermediate that, upon addition of a hindered base like triethylamine, eliminates to yield the desired aldehyde.

Materials and Reagents:

  • 2,2,3-trimethylbutan-1-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of DMSO in anhydrous DCM is added dropwise to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for a short period.

  • A solution of 2,2,3-trimethylbutan-1-ol in anhydrous DCM is then added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The resulting mixture is stirred for approximately 30-45 minutes.

  • Triethylamine is added dropwise to the reaction mixture, leading to the formation of a precipitate. The reaction is allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed sequentially with water and saturated brine solution.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by distillation or flash column chromatography.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1] It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment.

  • Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway: Cellular Response to Aldehyde-Induced Stress

No specific signaling pathways involving this compound have been documented. However, as a reactive aldehyde, it can be hypothesized to participate in cellular stress pathways similar to other short-chain aldehydes. These aldehydes are known to be electrophiles that can form adducts with biological nucleophiles, such as the side chains of lysine (B10760008) and cysteine residues in proteins. This can lead to protein dysfunction, oxidative stress, and the activation of cellular defense mechanisms.

Hypothetical Signaling Pathway for Aldehyde-Induced Cellular Stress This compound This compound Protein Adducts Protein Adducts This compound->Protein Adducts Oxidative Stress Oxidative Stress Protein Adducts->Oxidative Stress Cellular Defense Mechanisms Cellular Defense Mechanisms Oxidative Stress->Cellular Defense Mechanisms Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage

Caption: Hypothetical signaling pathway of this compound inducing cellular stress.

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.

Experimental Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start 2,2,3-trimethylbutan-1-ol Reaction Swern Oxidation Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Distillation / Chromatography Workup->Purification NMR NMR Spectroscopy Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS FinalProduct Pure this compound NMR->FinalProduct IR->FinalProduct MS->FinalProduct

Caption: General workflow for the synthesis and characterization of this compound.

References

Molecular weight and formula of 2,2,3-Trimethylbutanal.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,3-trimethylbutanal, a branched aliphatic aldehyde. Despite its simple structure, detailed experimental data for this specific compound is limited in publicly accessible literature. This document consolidates available information on its molecular and physicochemical properties and explores potential synthetic routes and characteristic reactions based on the established chemistry of sterically hindered aldehydes. The guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may be interested in the unique steric and electronic properties of this molecule.

Molecular Properties and Identification

This compound is a seven-carbon branched aldehyde. The presence of a quaternary carbon adjacent to the carbonyl group introduces significant steric hindrance, which influences its reactivity.

Table 1: Molecular Identifiers and Properties of this compound

IdentifierValueReference
Molecular Formula C₇H₁₄O[1]
Molecular Weight 114.19 g/mol [1]
IUPAC Name This compound[1]
CAS Number 86290-37-1[1]
SMILES CC(C)C(C)(C)C=O[1]
InChI InChI=1S/C7H14O/c1-6(2)7(3,4)5-8/h5-6H,1-4H3[1]
InChIKey PRFUJBMOTAXNJV-UHFFFAOYSA-N[1]

Table 2: Predicted Physicochemical Properties of this compound

PropertyValueNotes
Boiling Point Not availableLikely lower than straight-chain heptanal (B48729) due to branching.
Melting Point Not available
Density Not available
Solubility Low in water; soluble in organic solvents.Typical for aldehydes of this molecular weight.
Vapor Pressure Not available

Synthesis and Experimental Protocols

Proposed Synthetic Route: Oxidation of 2,2,3-Trimethylbutan-1-ol (B1288327)

A common and effective method for the synthesis of aldehydes is the oxidation of primary alcohols. For this compound, the precursor would be 2,2,3-trimethylbutan-1-ol. To avoid over-oxidation to the carboxylic acid, a mild oxidizing agent is required.

Experimental Protocol:

  • Reagents and Equipment:

    • 2,2,3-trimethylbutan-1-ol

    • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

    • Anhydrous dichloromethane (B109758) (DCM) as solvent

    • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve 2,2,3-trimethylbutan-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add PCC or DMP in a single portion to the stirred solution.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding diethyl ether and filter the mixture through a pad of silica gel to remove the chromium salts or periodinane byproducts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude aldehyde by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

G cluster_start Starting Material cluster_reaction Reaction cluster_reagent Reagent cluster_product Product 2_2_3_Trimethylbutan_1_ol 2,2,3-Trimethylbutan-1-ol Oxidation Oxidation 2_2_3_Trimethylbutan_1_ol->Oxidation 2_2_3_Trimethylbutanal This compound Oxidation->2_2_3_Trimethylbutanal PCC_DMP PCC or DMP in DCM PCC_DMP->Oxidation

Caption: Proposed synthesis of this compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the significant steric hindrance around it. This steric bulk will likely decrease the rate of nucleophilic attack compared to less substituted aldehydes.

Nucleophilic Addition

Nucleophilic addition is a characteristic reaction of aldehydes. However, the steric hindrance in this compound will make this reaction more challenging. Strong, small nucleophiles would be expected to react more readily than bulky ones.

Reduction

Aldehydes are readily reduced to primary alcohols. This can be achieved using various reducing agents.

  • Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent that will convert the aldehyde to 2,2,3-trimethylbutan-1-ol. The reaction is typically carried out in an alcoholic solvent.

  • Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will also yield the primary alcohol. This reaction must be carried out in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran.

Oxidation

Aldehydes are easily oxidized to carboxylic acids. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can be used.

Potential Applications in Drug Development

While there are no specific applications of this compound in drug development reported, its unique structure could be of interest. The bulky t-butyl-like group can be used to introduce steric bulk into a molecule, which can influence its binding to a biological target or affect its metabolic stability. As a synthetic intermediate, it could be used to build more complex molecules where this sterically demanding moiety is desired.

G Start This compound Reduction Reduction (e.g., NaBH4) Start->Reduction Oxidation Oxidation (e.g., KMnO4) Start->Oxidation Nucleophilic_Addition Nucleophilic Addition (e.g., Grignard Reagent) Start->Nucleophilic_Addition Alcohol 2,2,3-Trimethylbutan-1-ol Reduction->Alcohol Carboxylic_Acid 2,2,3-Trimethylbutanoic Acid Oxidation->Carboxylic_Acid Secondary_Alcohol Secondary Alcohol Nucleophilic_Addition->Secondary_Alcohol

Caption: General reactivity of this compound.

Conclusion

This compound is a structurally interesting, yet poorly characterized, branched aldehyde. While specific experimental data is lacking, its chemical behavior can be predicted based on the general principles of aldehyde chemistry, with the caveat of significant steric hindrance influencing its reactivity. This guide provides a starting point for researchers interested in exploring the synthesis and potential applications of this molecule. Further experimental investigation is necessary to fully elucidate its properties and potential utility in various scientific domains, including drug discovery and materials science.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,2,3-Trimethylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,2,3-trimethylbutanal. This document includes detailed tables of predicted spectral data, experimental protocols for acquiring high-quality NMR spectra of aldehydes, and visualizations of the molecular structure and experimental workflow.

Introduction

This compound, a branched-chain aldehyde, is a molecule of interest in various fields of chemical research, including fragrance and flavor chemistry, as well as a potential building block in organic synthesis. Understanding its structural features is paramount, and NMR spectroscopy is the most powerful tool for elucidating the three-dimensional structure and connectivity of such molecules in solution. This guide presents the predicted ¹H and ¹³C NMR spectral data for this compound, offering a valuable resource for its identification and characterization.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established computational models and provide a reliable estimation of the expected chemical shifts, multiplicities, coupling constants, and assignments.

¹H NMR Spectral Data
Protons (Label)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-19.5 - 9.7Doublet~3.01H
H-32.0 - 2.2Septet~7.01H
H-4, H-50.9 - 1.1Doublet~7.06H
H-6, H-7, H-81.0 - 1.2Singlet-9H
¹³C NMR Spectral Data
Carbon (Label)Chemical Shift (δ, ppm)
C-1 (CHO)200 - 205
C-2 (C(CH₃)₃)45 - 50
C-3 (CH(CH₃)₂)30 - 35
C-4, C-5 (CH(CH₃)₂)15 - 20
C-6, C-7, C-8 (C(CH₃)₃)25 - 30

Structural Assignment of this compound

The following diagram illustrates the chemical structure of this compound with atom labeling corresponding to the data presented in the ¹H and ¹³C NMR spectral tables.

Caption: Chemical structure of this compound with atom labels.

Experimental Protocols

Acquiring high-resolution ¹H and ¹³C NMR spectra for aldehydes like this compound requires careful sample preparation and instrument parameter selection.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte and has a residual solvent peak that does not overlap with signals of interest. Chloroform-d (CDCl₃) is a common choice for non-polar organic molecules.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (0.03-0.05% v/v).

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

ParameterValue
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans16 - 64
Relaxation Delay (d1)1.0 s
Acquisition Time (aq)4.096 s
Spectral Width (sw)20 ppm
Temperature298 K

¹³C NMR Acquisition:

ParameterValue
Spectrometer Frequency100 MHz
Pulse Programzgpg30
Number of Scans1024 - 4096
Relaxation Delay (d1)2.0 s
Acquisition Time (aq)1.36 s
Spectral Width (sw)240 ppm
Temperature298 K

NMR Experimental Workflow

The following diagram illustrates a typical workflow for conducting an NMR experiment, from sample preparation to data analysis.

NMR_Workflow General NMR Experimental Workflow cluster_pre Pre-Acquisition cluster_acq Acquisition cluster_post Post-Acquisition Sample Preparation Sample Preparation NMR Tube Filling NMR Tube Filling Sample Preparation->NMR Tube Filling Solvent & Standard Selection Solvent & Standard Selection Solvent & Standard Selection->Sample Preparation Instrument Setup Instrument Setup NMR Tube Filling->Instrument Setup Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Structure Elucidation Structure Elucidation Spectral Analysis->Structure Elucidation

Mass Spectrometry Fragmentation of 2,2,3-Trimethylbutanal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2,2,3-trimethylbutanal. Due to the absence of a publicly available mass spectrum for this specific compound, this guide leverages established fragmentation principles of branched aliphatic aldehydes and comparative analysis with the known mass spectrum of its isomer, 2,3-dimethylpentanal, to predict its fragmentation behavior.

Predicted Mass Spectrum and Fragmentation Pathways

The structure of this compound, with its highly branched nature, is expected to lead to a complex and informative mass spectrum. The molecular ion peak is anticipated to be of low abundance or entirely absent, a common characteristic of highly branched aliphatic compounds. The fragmentation will be primarily dictated by the stability of the resulting carbocations, with a preference for cleavages that yield tertiary carbocations.

Table 1: Predicted Major Fragment Ions for this compound

m/zProposed Fragment IonFragmentation PathwayPredicted Relative AbundanceRationale
114[C7H14O]•+Molecular IonVery Low / AbsentHighly branched aliphatic aldehydes often exhibit weak or absent molecular ion peaks.
113[C7H13O]+α-cleavage (Loss of H•)LowLoss of the aldehydic hydrogen is a possible but generally minor fragmentation pathway for aliphatic aldehydes.
85[C6H13]+α-cleavage (Loss of •CHO)MediumThis cleavage results in a stable tertiary carbocation, [(CH₃)₃C-CH(CH₃)]⁺.
71[C4H7O]+Cleavage at the quaternary carbon (Loss of •CH(CH₃)₂)Medium to HighFormation of the stable acylium ion, [(CH₃)₂C-CHO]⁺.
57[C4H9]+Cleavage at the quaternary carbon (Loss of •CH(CH₃)CHO)High (likely Base Peak)This fragmentation yields the very stable tert-butyl cation, [(CH₃)₃C]⁺, which is a common and abundant fragment in the mass spectra of compounds containing this moiety.
43[C3H7]+Cleavage of the tert-butyl group (Loss of C₄H₇O•)MediumFormation of the isopropyl cation, [CH(CH₃)₂]⁺.
41[C3H5]+Further fragmentationMediumAllylic cation resulting from rearrangement and loss of H₂ from the m/z 43 fragment.
29[CHO]+α-cleavageLowThe formyl cation is generally of low abundance for aliphatic aldehydes.

Key Fragmentation Mechanisms

The fragmentation of this compound is governed by several key mechanisms common to aliphatic aldehydes and branched alkanes.

Alpha (α)-Cleavage

Alpha-cleavage involves the breaking of a bond adjacent to the carbonyl group. For this compound, two primary α-cleavage pathways are predicted:

  • Loss of a hydrogen radical (H•): This results in the [M-1]⁺ ion at m/z 113. This peak is expected to be of low intensity.

  • Loss of the formyl radical (•CHO): This leads to the formation of a C₆H₁₃⁺ carbocation at m/z 85. The resulting carbocation is tertiary and thus relatively stable, suggesting a peak of medium intensity.

Cleavage at the Quaternary Carbon (β-Cleavage)

The bond between the quaternary carbon and the adjacent isopropyl group is a likely site for fragmentation.

  • Loss of an isopropyl radical (•CH(CH₃)₂): This cleavage results in the formation of an acylium ion at m/z 71.

  • Loss of the larger substituent containing the carbonyl group: This pathway leads to the formation of the highly stable tert-butyl cation at m/z 57. Due to the exceptional stability of this tertiary carbocation, the peak at m/z 57 is predicted to be the base peak in the spectrum.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds containing a γ-hydrogen. In this compound, the methyl groups of the tert-butyl moiety contain γ-hydrogens. A six-membered transition state can be formed, leading to the elimination of a neutral alkene (isobutylene, C₄H₈) and the formation of an enol radical cation. However, due to the steric hindrance around the quaternary carbon, the McLafferty rearrangement may be less favored compared to the direct cleavage pathways that produce stable carbocations. If it occurs, it would result in a peak at m/z 58.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways of this compound and a general experimental workflow for its analysis.

G cluster_alpha α-Cleavage cluster_beta β-Cleavage M This compound [C7H14O]•+ m/z = 114 m113 [M-H]•+ m/z = 113 M->m113 - H• m85 [M-CHO]•+ [(CH3)3C-CH(CH3)]+ m/z = 85 M->m85 - •CHO m71 [(CH3)2C-CHO]+ m/z = 71 M->m71 - •CH(CH3)2 m57 [(CH3)3C]+ m/z = 57 (Base Peak) M->m57 - •CH(CH3)CHO

Caption: Predicted major fragmentation pathways of this compound.

G cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample containing This compound Derivatization Derivatization (optional) (e.g., with PFBHA) Sample->Derivatization Extraction Solvent Extraction Derivatization->Extraction GC Gas Chromatography (Separation) Extraction->GC Injection Ionization Electron Ionization (70 eV) GC->Ionization MS Mass Analyzer (Quadrupole or TOF) Ionization->MS Detector Detector MS->Detector Spectrum Mass Spectrum Detector->Spectrum Analysis Fragmentation Pattern Analysis Spectrum->Analysis

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of the Aldehyde Group in 2,2,3-Trimethylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of the aldehyde functional group, with a specific focus on 2,2,3-trimethylbutanal. Due to the limited availability of specific spectral data for this compound, this guide will utilize data from its close structural analog, pivaldehyde (2,2-dimethylpropanal), which features a similar sterically hindered environment around the aldehyde group. This substitution provides a robust and relevant model for understanding the vibrational characteristics of the target molecule.

Introduction to Infrared Spectroscopy of Aldehydes

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern creates a unique spectral fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.

The aldehyde functional group (-CHO) possesses two highly characteristic vibrational modes that are readily identifiable in an IR spectrum: the C=O stretching vibration and the C-H stretching vibration of the aldehyde proton.

Characteristic Vibrational Modes of the Aldehyde Group

The key to identifying an aldehyde in an IR spectrum lies in the observation of two distinct sets of peaks.

Carbonyl (C=O) Stretching Vibration

Saturated aliphatic aldehydes, such as this compound, exhibit a strong and sharp absorption band corresponding to the C=O stretching vibration.[1][2] This band is one of the most prominent features in the IR spectrum of an aldehyde.

Aldehydic C-H Stretching Vibration

A unique and diagnostic feature of aldehydes is the stretching vibration of the hydrogen atom attached to the carbonyl group. This C-H bond gives rise to two weak to moderately intense absorption bands.[1] The appearance of a doublet in this region is a result of Fermi resonance, an interaction between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.

The following table summarizes the expected vibrational frequencies for the aldehyde group in a molecule like this compound, based on data for analogous saturated aliphatic aldehydes.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
C=O StretchAldehyde1740 - 1720StrongThis is a very prominent and sharp peak, characteristic of saturated aliphatic aldehydes.[1]
Aldehydic C-H Stretch (Doublet)Aldehyde2830 - 2695Weak-MediumTypically appears as two distinct peaks due to Fermi resonance. The lower wavenumber peak (around 2720 cm⁻¹) is particularly diagnostic as few other groups absorb here.[1]
sp³ C-H StretchAlkyl3000 - 2850StrongThese peaks arise from the various methyl and methine groups in the 2,2,3-trimethylbutane (B165475) backbone.
C-H BendingAlkyl~1470 and ~1370MediumThese absorptions are due to the bending vibrations of the C-H bonds in the alkyl structure.

Experimental Protocol: FTIR Spectroscopy of a Liquid Aldehyde

This section details a standard procedure for obtaining a high-quality FTIR spectrum of a liquid aldehyde like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.

Materials and Instrumentation
Experimental Procedure
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

  • ATR Crystal Cleaning: Before acquiring a background or sample spectrum, the ATR crystal surface must be meticulously cleaned. Apply a small amount of a volatile solvent like isopropanol or acetone to a lint-free wipe and gently clean the crystal surface. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean and dry ATR crystal in place, collect a background spectrum. This spectrum will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself, ensuring that these signals are subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the liquid aldehyde sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Sample Spectrum Acquisition: Collect the IR spectrum of the sample. The instrument software will automatically ratio the single beam spectrum of the sample against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing: The resulting spectrum can be processed as needed. Common processing steps include baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample.

Data Interpretation and Visualization

The interpretation of the IR spectrum of this compound would involve identifying the key absorption bands as outlined in the data table above. The presence of a strong band in the 1740-1720 cm⁻¹ region and the characteristic doublet between 2830 and 2695 cm⁻¹ would confirm the presence of the aldehyde functional group.

Logical Relationship in IR Spectroscopy

The following diagram illustrates the fundamental relationship between a molecule's structure and its resulting IR spectrum.

G Figure 1: From Molecular Structure to IR Spectrum Molecule This compound Structure Functional_Groups Functional Groups (-CHO, -CH3, -CH) Molecule->Functional_Groups contains Vibrational_Modes Molecular Vibrations (Stretching, Bending) Functional_Groups->Vibrational_Modes undergo IR_Absorption Infrared Light Absorption Vibrational_Modes->IR_Absorption cause IR_Spectrum IR Spectrum (Peaks at specific wavenumbers) IR_Absorption->IR_Spectrum generates

Caption: From Molecular Structure to IR Spectrum

Experimental Workflow for FTIR Analysis

The diagram below outlines the sequential steps involved in acquiring an FTIR spectrum of a liquid sample using an ATR accessory.

G Figure 2: Experimental Workflow for ATR-FTIR Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Background_Scan Collect Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Liquid Sample Background_Scan->Apply_Sample Sample_Scan Collect Sample Spectrum Apply_Sample->Sample_Scan Process_Data Process and Analyze Data Sample_Scan->Process_Data End End Process_Data->End

Caption: Experimental Workflow for ATR-FTIR

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of organic molecules. For this compound, the key diagnostic IR absorption bands are the strong C=O stretch between 1740-1720 cm⁻¹ and the characteristic C-H stretching doublet of the aldehyde group between 2830-2695 cm⁻¹. By following the detailed experimental protocol provided, researchers can obtain high-quality IR spectra to confirm the presence and structural integrity of this and other aliphatic aldehydes. The provided diagrams offer a clear visualization of the underlying principles and the practical workflow of FTIR spectroscopy.

References

Is 2,2,3-Trimethylbutanal a naturally occurring compound?

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: 2,2,3-Trimethylbutanal

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the question of the natural occurrence of this compound. Based on a comprehensive review of scientific literature and chemical databases, there is currently no evidence to suggest that this compound is a naturally occurring compound. It has not been reported as isolated or identified from any plant, animal, fungal, or microbial sources. The information available is primarily from chemical synthesis and database entries. This guide provides a summary of its known physicochemical properties.

Natural Occurrence

Extensive searches of scientific databases and literature have yielded no reports of this compound as a natural product. While other branched-chain aldehydes, such as 2-methylbutanal and 3-methylbutanal, are recognized as naturally occurring flavor and aroma compounds in a variety of foods and fermented products, this compound has not been identified among them. Therefore, it is concluded that this compound is likely a synthetic compound.

Physicochemical Properties

While information on the biological activity of this compound is not available due to its apparent absence in nature, its basic physicochemical properties have been documented in chemical databases.

PropertyValueSource
Molecular Formula C₇H₁₄O[1]
Molecular Weight 114.19 g/mol [1]
IUPAC Name This compound[1]
CAS Number 86290-37-1[1]
SMILES CC(C)C(C)(C)C=O[1]
Physical Description No data available
Boiling Point No data available
Melting Point No data available
Solubility No data available

Synthesis and Reactivity

As a synthetic compound, this compound can be prepared through various organic synthesis methods. Information regarding its synthesis is primarily found in chemical literature and patents. Being an aldehyde, its reactivity is characterized by the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. Common reactions include oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines and acetals.

Biological Activity and Signaling Pathways

Given that this compound has not been identified as a natural product, there is no associated research on its biological activities or its involvement in any signaling pathways. Consequently, there are no experimental workflows or logical relationships to be diagrammed in this context.

Experimental Protocols

Since this compound is not found in nature, there are no established protocols for its isolation from natural sources. Experimental procedures would be related to its chemical synthesis, purification, and characterization using standard organic chemistry techniques such as distillation, chromatography, and spectroscopy (NMR, IR, MS).

Conclusion

References

Thermodynamic Properties of 2,2,3-Trimethylbutanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the thermodynamic properties of 2,2,3-trimethylbutanal. Despite a thorough review of available literature and databases, specific experimental or computational thermodynamic data for this compound remains largely uncharacterized. This document, therefore, serves as a comprehensive overview of the methodologies that can be employed to determine these crucial parameters. The protocols and computational approaches detailed herein are established methods for characterizing aldehydes and other organic compounds, providing a roadmap for future research into the thermodynamic profile of this compound.

Current Data Availability

As of the latest data review, there is a significant lack of published experimental values for the key thermodynamic properties of this compound, including its enthalpy of formation, entropy, specific heat capacity, and vapor pressure. Publicly accessible chemical databases such as PubChem provide basic molecular information but do not contain comprehensive thermodynamic datasets for this specific aldehyde. Much of the readily available data is for the similarly named alkane, 2,2,3-trimethylbutane, which possesses a different chemical structure and, consequently, different thermodynamic characteristics.

Experimental Protocols for Thermodynamic Property Determination

Given the absence of data, this section details the established experimental protocols that are suitable for determining the thermodynamic properties of this compound.

Enthalpy of Formation and Combustion

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds like aldehydes, it is often determined indirectly through the enthalpy of combustion (ΔcH°), which can be measured with high precision using calorimetry.

Experimental Protocol: Bomb Calorimetry

Bomb calorimetry is used to measure the heat of combustion of a substance at constant volume.

  • Sample Preparation: A precise mass of purified this compound is placed in a sample holder within a high-pressure stainless steel container, known as the "bomb."

  • Pressurization: The bomb is filled with excess pure oxygen to ensure complete combustion.

  • Immersion: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

  • Ignition: The sample is ignited electrically. The combustion of the aldehyde releases heat, which is transferred to the surrounding water and the calorimeter, causing a rise in temperature.

  • Temperature Measurement: The final equilibrium temperature of the water is recorded.

  • Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined through calibration with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.

A simplified workflow for this process is illustrated below.

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis A Weigh this compound B Place in Bomb Sample Holder A->B C Seal and Pressurize Bomb with O2 B->C D Immerse Bomb in Water Bath C->D E Record Initial Temperature D->E F Ignite Sample E->F G Record Final Temperature F->G H Calculate Heat of Combustion (ΔcH°) G->H I Determine Enthalpy of Formation (ΔfH°) H->I

Workflow for Bomb Calorimetry.
Heat Capacity

The specific heat capacity (Cp) of this compound can be determined using techniques such as Differential Scanning Calorimetry (DSC).

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample and Reference Pans: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Heating Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.

  • Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The heat capacity is calculated from the differential heat flow, the heating rate, and the sample mass.

Vapor Pressure

The vapor pressure of a liquid is a critical property, especially for understanding its volatility. Several methods are available for its determination.

Experimental Protocol: Static Method

The static method directly measures the vapor pressure of a substance in equilibrium with its condensed phase.

  • Sample Degassing: A sample of this compound is placed in a thermostatted vessel connected to a vacuum line and a pressure measuring device. The sample is thoroughly degassed to remove any dissolved air.

  • Temperature Equilibration: The vessel is brought to the desired temperature and allowed to reach thermal equilibrium.

  • Pressure Measurement: The pressure of the vapor in the headspace above the liquid is measured directly using a pressure transducer.

  • Temperature Variation: Steps 2 and 3 are repeated at various temperatures to obtain the vapor pressure as a function of temperature.

The relationship between vapor pressure and temperature can be used to determine the enthalpy of vaporization (ΔvapH).

G cluster_setup Apparatus Setup cluster_measurement Measurement Cycle cluster_output Result A Place Sample in Vessel B Connect to Vacuum and Pressure Gauge A->B C Degas Sample B->C D Set and Equilibrate Temperature C->D E Measure Vapor Pressure D->E F Repeat at Different Temperatures E->F E->F G Vapor Pressure vs. Temperature Data F->G

Workflow for the Static Method of Vapor Pressure Measurement.

Computational Approaches for Thermodynamic Property Prediction

In the absence of experimental data, computational chemistry provides powerful tools for predicting thermodynamic properties.

Quantum Mechanical (QM) Methods
  • Ab initio and Density Functional Theory (DFT): These methods can be used to calculate the electronic structure of this compound. From the calculated energies, thermodynamic properties such as the enthalpy of formation can be derived. Isodesmic reactions, where the number and types of bonds are conserved, are often employed to improve the accuracy of these calculations.

Quantitative Structure-Property Relationship (QSPR) Models
  • Group Contribution Methods: These methods estimate thermodynamic properties by summing the contributions of individual functional groups within the molecule. While generally less accurate than QM methods, they are computationally inexpensive and can provide rapid estimations.

Summary of Thermodynamic Properties and Methodologies

The following table summarizes the key thermodynamic properties of interest for this compound and the primary experimental and computational methods for their determination.

Thermodynamic PropertySymbolExperimental Method(s)Computational Method(s)
Enthalpy of FormationΔfH°Bomb Calorimetry (via ΔcH°)Quantum Mechanics (DFT, ab initio)
Standard EntropyAdiabatic CalorimetryStatistical Mechanics (from QM)
Specific Heat CapacityCpDifferential Scanning Calorimetry (DSC)Statistical Mechanics (from QM)
Vapor PressurePStatic Method, EbulliometryQSPR, COSMO-RS
Enthalpy of VaporizationΔvapHFrom vapor pressure data (Clausius-Clapeyron)-

Conclusion

While direct experimental data for the thermodynamic properties of this compound are currently unavailable, a robust framework of established experimental and computational methodologies exists for their determination. This guide provides the necessary technical overview for researchers to initiate studies to characterize this compound. The generation of such data would be a valuable contribution to the fields of chemistry and drug development, enabling more accurate modeling and prediction of its behavior in various chemical and biological systems.

Navigating the Solubility Landscape of 2,2,3-Trimethylbutanal in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2,2,3-Trimethylbutanal

This compound, an aldehyde with the chemical formula C7H14O, possesses a molecular structure that dictates its solubility behavior.[1][2] Its branched alkyl chain contributes to its nonpolar character, while the carbonyl group (C=O) introduces polarity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H14O[1][2]
Molecular Weight114.19 g/mol [1]
IUPAC NameThis compound[1]

Expected Solubility in Organic Solvents

Aldehydes, including this compound, are generally soluble in a wide range of common organic solvents.[3][4] This is due to the principle of "like dissolves like," where the nonpolar alkyl portion of the aldehyde interacts favorably with nonpolar solvents, and the polar carbonyl group can engage in dipole-dipole interactions with polar organic solvents.

General Solubility Trends for Aldehydes:

  • High Solubility in Nonpolar Solvents: Due to the significant hydrocarbon portion of its structure, this compound is expected to be highly soluble in nonpolar solvents such as hexane, toluene, and diethyl ether.

  • Good Solubility in Polar Aprotic Solvents: Solvents like acetone (B3395972) and ethyl acetate, which are polar but do not have O-H or N-H bonds, are also expected to be effective solvents for this compound.

  • Variable Solubility in Polar Protic Solvents: While soluble in alcohols like ethanol (B145695) and methanol, the solubility might be influenced by the solvent's polarity and the potential for hydrogen bonding with the carbonyl oxygen.[5]

It is important to note that as the carbon chain length of an aldehyde increases, its solubility in polar solvents tends to decrease.[3][4]

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the widely used isothermal equilibrium method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.45 µm)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solute to settle.

    • For finer suspensions, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the collected sample through a syringe filter to remove any remaining undissolved particles.

    • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a calibrated GC or HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the respective solvent.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Experimental Workflow Diagram

experimental_workflow prep Preparation of Saturated Solutions equilibration Equilibration at Constant Temperature prep->equilibration separation Phase Separation (Settling/Centrifugation) equilibration->separation sampling Sample Collection and Filtration separation->sampling dilution Dilution of Sample sampling->dilution analysis Quantitative Analysis (GC/HPLC) dilution->analysis calculation Solubility Calculation analysis->calculation solvent_selection start Define Application Requirements polarity Consider Required Polarity start->polarity nonpolar Nonpolar Solvent (e.g., Hexane, Toluene) polarity->nonpolar Low Polarity polar_aprotic Polar Aprotic Solvent (e.g., Acetone, Ethyl Acetate) polarity->polar_aprotic Intermediate Polarity polar_protic Polar Protic Solvent (e.g., Ethanol, Methanol) polarity->polar_protic High Polarity test Perform Experimental Solubility Test nonpolar->test polar_aprotic->test polar_protic->test evaluate Evaluate Results test->evaluate evaluate->polarity Criteria Not Met optimize Optimize Solvent System evaluate->optimize Criteria Met

References

An In-depth Technical Guide to the Safety and Handling of 2,2,3-Trimethylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2,2,3-Trimethylbutanal (CAS No. 86290-37-1). The information is intended for professionals in research, scientific, and drug development fields to ensure the safe use and management of this compound.

Chemical Identification and Physical Properties
PropertyValueSource
Molecular Formula C₇H₁₄O[1]
Molecular Weight 114.19 g/mol [1]
IUPAC Name This compound[1]
CAS Number 86290-37-1[1]
Synonyms 2,2,3-trimethyl-butanal, 2,2,3-trimethyl-butyraldehyde[1][2]
Boiling Point Data not available
Flash Point Data not available
Density Data not available
Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The primary hazards are associated with its flammability and irritant properties.[1]

Hazard ClassCategoryHazard StatementPictogramSignal Word
Flammable Liquids Category 2H225: Highly flammable liquid and vapor🔥Danger
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationWarning

Source: PubChem.[1]

Safe Handling and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling and storing this compound.

3.1. Personal Protective Equipment (PPE)

A comprehensive assessment of potential exposure should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron. In case of potential splashing, additional protective clothing may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.

3.2. Engineering Controls

  • Work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

3.3. Handling Procedures

  • Avoid contact with skin, eyes, and clothing.

  • Do not inhale vapors or mists.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Use non-sparking tools and take precautionary measures against static discharge.

  • Keep containers tightly closed when not in use.

3.4. Storage Requirements

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • The storage area should be designated for flammable liquids.

  • Containers should be properly labeled with the chemical name and all relevant hazard warnings.

First-Aid Measures

In the event of exposure, immediate medical attention is crucial.

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

  • Specific Hazards: The vapor is heavier than air and can travel a considerable distance to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate PPE as described in Section 3.1.

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.

Toxicological Information
Experimental Protocols

8.1. OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline is relevant for assessing the skin irritation potential of this compound.[4][5][6][7]

Objective: To determine the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology Summary:

  • Animal Model: The albino rabbit is the preferred species.[5]

  • Test Substance Application: A small amount (0.5 mL for liquids) of the undiluted test substance is applied to a small area of clipped, intact skin (approximately 6 cm²).[4] The site is then covered with a gauze patch.

  • Exposure Duration: The standard exposure period is 4 hours.[4]

  • Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours after patch removal).

  • Scoring: The severity of the skin reactions is scored using a standardized grading system.

  • Classification: Based on the scores and the reversibility of the effects, the substance is classified for its skin irritation potential.

Visualizations

Logical Workflow for Safe Chemical Handling

SafeHandlingWorkflow A Hazard Identification (Review SDS) B Risk Assessment A->B C Implement Control Measures B->C J Emergency Preparedness (Spill Kit, First Aid) B->J D Engineering Controls (Fume Hood) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (Gloves, Goggles, etc.) C->F G Safe Handling and Use D->G E->G F->G H Proper Storage G->H I Waste Disposal G->I

Caption: A logical workflow for the safe handling of hazardous chemicals.

Experimental Workflow for OECD 404 Skin Irritation Test

OECD404_Workflow start Start prep Animal Preparation (Albino Rabbit, Clipped Fur) start->prep apply Apply 0.5 mL of This compound to Skin prep->apply cover Cover with Gauze Patch apply->cover expose 4-Hour Exposure Period cover->expose remove Remove Patch and Clean Area expose->remove observe Observe and Score Erythema/Edema (1, 24, 48, 72 hours) remove->observe classify Classify Irritation Potential observe->classify end End classify->end

Caption: A simplified experimental workflow for the OECD 404 skin irritation test.

References

GHS Hazard Classification of 2,2,3-Trimethylbutanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 2,2,3-Trimethylbutanal (CAS No: 86290-37-1). The information herein is intended to support safe handling, use, and risk assessment in research and development settings.

GHS Hazard Classification Summary

This compound is classified under GHS as a hazardous substance with physical, health, and environmental hazards. The primary hazards identified are flammability, skin irritation, serious eye irritation, and respiratory tract irritation.[1] The official GHS classification, as collated from notifications to the ECHA C&L Inventory, is summarized below.[1]

GHS Pictograms and Signal Word
PictogramSignal Word
FlameDanger
Exclamation Mark
Hazard Statements and Precautionary Statements

The following tables detail the hazard (H) and precautionary (P) statements associated with this compound.

Table 1: GHS Hazard Statements for this compound

CodeHazard StatementHazard ClassHazard Category
H225Highly flammable liquid and vaporFlammable liquidsCategory 2
H315Causes skin irritationSkin corrosion/irritationCategory 2
H319Causes serious eye irritationSerious eye damage/eye irritationCategory 2A
H335May cause respiratory irritationSpecific target organ toxicity — Single exposure; Respiratory tract irritationCategory 3
Source: ECHA C&L Inventory[1]

Table 2: GHS Precautionary Statements for this compound

CategoryCode(s)Precautionary Statement(s)
Prevention P210, P233, P240, P241, P242, P243, P261, P264, P271, P280Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. Keep container tightly closed. Ground and bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use non-sparking tools. Take action to prevent static discharges. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.
Response P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P370+P378IF ON SKIN: Wash with plenty of water. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical help. Specific treatment (see supplemental first aid instruction on this label). If skin irritation occurs: Get medical help. If eye irritation persists: Get medical help. Take off contaminated clothing and wash it before reuse. In case of fire: Use appropriate media to extinguish.
Storage P403+P233, P403+P235, P405Store in a well-ventilated place. Keep container tightly closed. Store in a well-ventilated place. Keep cool. Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.
Source: ECHA C&L Inventory[1]

Quantitative Data and Experimental Protocols

Flammability (Flammable Liquid, Category 2)

The classification of a liquid as a Category 2 flammable liquid under GHS is based on its flash point and initial boiling point. For Category 2, the criteria are a flash point < 23°C and an initial boiling point ≤ 35°C. Given that this compound is classified as a Flammable Liquid, Category 2, its flashpoint is determined to be below 23°C.

Experimental Protocol: Flash Point Determination (e.g., OECD TG 127)

The flash point is determined using either a closed-cup or open-cup apparatus. The closed-cup method is generally preferred as it yields lower values and is more indicative of the fire hazard in a closed environment.

  • Apparatus: Pensky-Martens or Abel closed-cup flash point tester.

  • Methodology: A specified volume of the substance is placed in the test cup. The temperature of the sample is increased at a slow, constant rate. An ignition source is directed into the cup at regular temperature intervals to determine if a flash occurs. The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Skin Irritation (Category 2)

A substance is classified as a skin irritant (Category 2) if it produces reversible skin damage. In the absence of in vivo data, in vitro methods using reconstructed human epidermis are the standard.

Experimental Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This in vitro test uses a reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.[2][3][4]

  • Test System: A three-dimensional human epidermis model composed of human-derived keratinocytes.[2][3]

  • Methodology: The test chemical is applied topically to the surface of the RhE tissue.[2][3] After a defined exposure period, the chemical is removed, and the tissue is incubated for a post-exposure period. Cell viability is then assessed using a colorimetric assay, such as the MTT assay.[2][3]

  • Classification Criteria: A substance is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[3][5]

Serious Eye Irritation (Category 2A)

Category 2A for eye irritation refers to substances that cause reversible eye irritation within 21 days of exposure. Modern testing strategies prioritize in vitro and ex vivo methods over the traditional in vivo Draize rabbit eye test.

Experimental Protocol: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492)

This in vitro method uses a reconstructed human cornea-like epithelium model to assess eye irritation potential.[6][7][8]

  • Test System: A multi-layered epithelial model derived from human corneal cells.[6][9]

  • Methodology: The test substance is applied to the surface of the corneal epithelium model for a specified duration.[6][9] Following exposure and a post-treatment incubation period, the viability of the epithelial cells is measured, typically using the MTT assay.[6][8]

  • Classification Criteria: The classification is based on the reduction in tissue viability. For a substance to be classified as a non-irritant (No Category), the relative tissue viability must be > 60%. If the viability is ≤ 60%, the substance is considered an irritant, and further testing may be required to distinguish between Category 1 and Category 2.[6][9]

Specific Target Organ Toxicity - Single Exposure (STOT-SE), Category 3: Respiratory Tract Irritation

This classification is applied to substances that cause transient respiratory tract irritation. Evidence for this classification can come from human experience, animal studies, or other relevant data.

Experimental Protocol: Assessment of Respiratory Tract Irritation

There is no single, specific OECD test guideline for the classification of STOT-SE Category 3 for respiratory irritation. The assessment is typically based on a weight of evidence approach, which may include:

  • Human Data: Reports of respiratory irritation from occupational or accidental exposure.

  • Animal Studies (e.g., OECD TG 403 - Acute Inhalation Toxicity): Observations of clinical signs of respiratory irritation (e.g., labored breathing, nasal discharge) in animals during acute inhalation toxicity studies. Histopathological examination of the respiratory tract can also provide evidence of irritation.

  • Structure-Activity Relationships (SAR): Comparison to structurally similar compounds with known respiratory irritant properties.

Visualization of Hazard Determination Workflow

The following diagram illustrates the logical workflow for the GHS hazard determination of a chemical substance like this compound, incorporating the various data sources and assessment methods.

GHS_Hazard_Determination cluster_Data Data Collection & Evaluation cluster_Assessment Hazard Assessment cluster_Classification GHS Classification cluster_Communication Hazard Communication Data Physicochemical, Toxicological, & Ecotoxicological Data Flammability Flammability Assessment (Flash Point & Boiling Point) Data->Flammability Human_Data Human Experience Data (e.g., occupational exposure) Skin_Irrit Skin Irritation/Corrosion Assessment Human_Data->Skin_Irrit Eye_Irrit Eye Irritation/Damage Assessment Human_Data->Eye_Irrit STOT_SE STOT-SE Assessment (Respiratory Irritation) Human_Data->STOT_SE Animal_Data In Vivo Animal Data (e.g., OECD TG 404, 403) Animal_Data->Skin_Irrit Animal_Data->Eye_Irrit Animal_Data->STOT_SE InVitro_Data In Vitro / Ex Vivo Data (e.g., OECD TG 439, 492) InVitro_Data->Skin_Irrit InVitro_Data->Eye_Irrit Classification GHS Hazard Class & Category Determination Flammability->Classification Skin_Irrit->Classification Eye_Irrit->Classification STOT_SE->Classification H_Statements Assignment of Hazard Statements (H-codes) Classification->H_Statements P_Statements Assignment of Precautionary Statements (P-codes) Classification->P_Statements Pictograms Selection of Pictograms Classification->Pictograms SDS Safety Data Sheet (SDS) Generation H_Statements->SDS Label Product Label H_Statements->Label P_Statements->SDS P_Statements->Label Pictograms->SDS Pictograms->Label

Caption: Workflow for GHS Hazard Determination and Communication.

Signaling Pathways and Mechanism of Action

Detailed studies on the specific signaling pathways involved in the irritant effects of this compound are not available in the current scientific literature. However, for aldehydes in general, skin and eye irritation often involve interactions with sensory nerve receptors, such as the Transient Receptor Potential (TRP) channels (e.g., TRPA1 and TRPV1), leading to neurogenic inflammation. The electrophilic nature of the aldehyde group can also lead to covalent modification of cellular proteins, triggering inflammatory cascades and cytotoxic effects. Further research is needed to elucidate the precise mechanisms for this compound.

Conclusion

This compound is classified under GHS as a highly flammable liquid that causes skin, eye, and respiratory irritation. Professionals handling this substance should adhere to the precautionary statements outlined in the safety data sheets and implement appropriate engineering controls and personal protective equipment. While specific quantitative toxicological data for this compound are limited, the established GHS classification provides a robust framework for risk management. The experimental protocols described herein represent the standard methodologies used to derive such hazard classifications.

References

An In-depth Technical Guide to 2,2,3-Trimethylbutanal: Stereochemistry, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,3-trimethylbutanal, a branched-chain aldehyde. A key focus of this document is the stereochemical nature of the molecule. Contrary to what its name might suggest, an analysis of its structure reveals the absence of a chiral center, and therefore, it does not exhibit stereoisomerism. This guide will further delve into the physicochemical properties, synthesis, and safety and handling of this compound. While specific biological activities and signaling pathways for this compound are not extensively documented in scientific literature, the potential reactivity of sterically hindered aldehydes will be discussed.

Stereochemical Analysis of this compound

A fundamental aspect of a molecule's biological and chemical behavior is its three-dimensional structure, including the potential for stereoisomerism. Stereoisomers are compounds with the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The most common cause of stereoisomerism in organic molecules is the presence of a chiral center – typically a carbon atom bonded to four different substituent groups.

In the case of this compound, a systematic analysis of its structure demonstrates the absence of any chiral centers. The structure of this compound is as follows:

Let's examine each carbon atom in the main chain for chirality:

  • Carbon-1 (the aldehyde carbon): This carbon is double-bonded to an oxygen atom and single-bonded to a hydrogen atom and carbon-2. As it is not bonded to four different groups, it is not a chiral center.

  • Carbon-2: This carbon is bonded to the aldehyde group, two methyl groups, and the carbon-3. Since two of the substituents are identical (methyl groups), carbon-2 is not a chiral center.

  • Carbon-3: This carbon is bonded to carbon-2, a hydrogen atom, and two methyl groups. As two of the substituents are identical (methyl groups), carbon-3 is not a chiral center.

Therefore, this compound is an achiral molecule and does not have any stereoisomers, such as enantiomers or diastereomers.

Below is a logical diagram illustrating the analysis of chirality for this compound.

G cluster_molecule This compound Structure cluster_analysis Chirality Analysis cluster_conclusion Conclusion C1 C1 (Aldehyde) C1_analysis Attached to: - Oxygen (double bond) - Hydrogen - C2 Result: Achiral C1->C1_analysis C2 C2 C2_analysis Attached to: - C1 (CHO) - Methyl Group - Methyl Group - C3 Result: Achiral C2->C2_analysis C3 C3 C3_analysis Attached to: - C2 - Hydrogen - Methyl Group - Methyl Group Result: Achiral C3->C3_analysis Conclusion This compound is an achiral molecule and has no stereoisomers.

Caption: Logical workflow for determining the chirality of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
IUPAC Name This compound
CAS Number 86290-37-1
SMILES CC(C)C(C)(C)C=O
Appearance Not available
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Not available

Synthesis of this compound

The synthesis of sterically hindered aldehydes such as this compound can be challenging. A common and effective method for the synthesis of aldehydes is the oxidation of primary alcohols.

Experimental Protocol: Oxidation of 2,2,3-Trimethyl-1-butanol

A plausible synthetic route to this compound is the oxidation of the corresponding primary alcohol, 2,2,3-trimethyl-1-butanol. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include Pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Reaction:

2,2,3-Trimethyl-1-butanolthis compound

Example Protocol using Pyridinium Chlorochromate (PCC):

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (PCC) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM).

  • Addition of Alcohol: Dissolve 2,2,3-trimethyl-1-butanol in anhydrous DCM and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter it through a pad of silica (B1680970) gel or celite to remove the chromium byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield pure this compound.

The workflow for the synthesis of this compound is depicted in the diagram below.

G Start Starting Material: 2,2,3-Trimethyl-1-butanol Oxidation Oxidation (e.g., with PCC in DCM) Start->Oxidation Workup Reaction Work-up (Filtration) Oxidation->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Potential Biological Significance

As an aldehyde, this compound is expected to undergo typical reactions of this functional group, such as nucleophilic addition to the carbonyl carbon. However, the presence of bulky alkyl groups adjacent to the carbonyl group creates significant steric hindrance, which can influence its reactivity.

  • Nucleophilic Addition: Reactions with strong nucleophiles, such as Grignard reagents or organolithium compounds, are expected to proceed, although potentially at a slower rate compared to less hindered aldehydes.

  • Oxidation: this compound can be oxidized to the corresponding carboxylic acid, 2,2,3-trimethylbutanoic acid, using strong oxidizing agents.

  • Reduction: The aldehyde can be reduced to the primary alcohol, 2,2,3-trimethyl-1-butanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Currently, there is a lack of specific studies on the biological activities or signaling pathway interactions of this compound in the public domain. For drug development professionals, it is important to note that aldehydes can exhibit toxicity through various mechanisms, including protein and DNA adduction. The steric hindrance in this compound might modulate such reactivity. Any investigation into the biological effects of this compound would need to consider its potential for metabolic oxidation and reduction.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also indicated to cause skin and serious eye irritation, and may cause respiratory irritation.

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is an achiral, branched-chain aldehyde. This guide has provided a detailed analysis of its lack of stereoisomers, a summary of its known physicochemical properties, a plausible experimental protocol for its synthesis, and an overview of its expected chemical reactivity and safety considerations. While there is currently a gap in the literature regarding its specific biological activities, this document serves as a foundational technical resource for researchers and professionals interested in this compound. Further research is warranted to explore the unique properties and potential applications of this sterically hindered aldehyde.

Navigating the Research Landscape of 2,2,3-Trimethylbutanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the availability and documented application of chemical reagents are paramount. This technical guide provides an in-depth overview of 2,2,3-trimethylbutanal, a branched-chain aldehyde, with a focus on its commercial availability for research purposes, its synthesis, and its documented applications in the scientific literature.

Commercial Availability: A Scarce Commodity

Further investigation into chemical supplier databases and platforms like PubChem's vendor list provides links to potential chemical vendors, but does not guarantee current, off-the-shelf availability. It is crucial for researchers to directly contact these vendors to inquire about custom synthesis or the possibility of obtaining the compound. This scarcity in the market is a primary hurdle for any research team considering the use of this compound. In contrast, the isomeric compound, 2,3,3-trimethylbutanal, appears to be commercially available from some suppliers, though this is a distinct chemical entity with different physical and chemical properties.

Physicochemical Properties and Safety Data

Understanding the fundamental properties of a chemical is essential for its safe handling and application in experimental settings. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₇H₁₄OPubChem[2]
Molecular Weight 114.19 g/mol PubChem[2]
CAS Number 86290-37-1PubChem[2]
Appearance Colorless liquid (presumed)General aldehyde properties
Boiling Point Not availableChemSynthesis[3]
Melting Point Not availableChemSynthesis[3]
Density Not availableChemSynthesis[3]

Safety Information: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a flammable liquid and vapor. It is also noted to cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

For researchers who require this compound and are unable to procure it commercially, chemical synthesis is a viable alternative. A documented method for the synthesis of this aldehyde can be found in the scientific literature.

Reference: The Journal of Organic Chemistry, 1984, volume 49, issue 5, pages 892-898.[1]

While the full experimental protocol from this publication should be consulted for detailed instructions, the synthesis generally involves the reaction of specific precursors under controlled conditions. Researchers with expertise in organic synthesis would be capable of reproducing this method to obtain the desired compound.

The following diagram illustrates a generalized workflow for obtaining and utilizing a research chemical that is not commercially available, such as this compound.

G Workflow for Utilizing a Non-Commercial Research Chemical cluster_0 Procurement Strategy cluster_1 In-House Synthesis Workflow cluster_2 Research Application Commercial_Search Search Commercial Suppliers Availability_Check Check Availability Commercial_Search->Availability_Check Discontinued Compound Discontinued/Unavailable Availability_Check->Discontinued Negative Experimental_Design Design Experiment Availability_Check->Experimental_Design Positive Custom_Synthesis_Inquiry Inquire about Custom Synthesis Discontinued->Custom_Synthesis_Inquiry In_House_Synthesis Proceed with In-House Synthesis Custom_Synthesis_Inquiry->In_House_Synthesis If not feasible Literature_Search Literature Search for Synthesis Protocol In_House_Synthesis->Literature_Search Procure_Precursors Procure Necessary Precursors Literature_Search->Procure_Precursors Synthesis_Execution Execute Synthesis Procure_Precursors->Synthesis_Execution Purification Purify the Compound Synthesis_Execution->Purification Characterization Characterize the Final Product (NMR, MS, etc.) Purification->Characterization Characterization->Experimental_Design Execution Execute Experiment Experimental_Design->Execution Data_Analysis Analyze Data Execution->Data_Analysis

Workflow for utilizing a non-commercial research chemical.

Research Applications: An Uncharted Territory

A comprehensive search of scientific databases and literature reveals a notable absence of published research detailing the use of this compound in any specific application, including drug development or as a tool compound in signaling pathway studies. This lack of documented use is a critical piece of information for any researcher considering this molecule.

The absence of literature could imply several possibilities:

  • The compound may have been synthesized and studied, but the results were not published.

  • Its specific steric hindrance and electronic properties may not have lent themselves to desired reactivity or biological activity in the contexts it was investigated.

  • It may be a relatively unexplored chemical space, offering a novel opportunity for investigation.

For drug development professionals, the lack of existing data means that any project involving this compound would require foundational research to establish its biological activity, toxicity, and potential as a scaffold or intermediate.

Conclusion

This compound presents a challenging yet potentially novel area for chemical research. Its current lack of commercial availability necessitates either custom synthesis inquiries or in-house synthesis based on published methods. The most significant finding of this technical guide is the apparent absence of its application in the scientific literature. This presents both a hurdle, due to the lack of foundational data, and an opportunity for original research. Scientists and drug development professionals should carefully consider these factors before embarking on research involving this specific aldehyde. Any future work with this compound will be breaking new ground and will require thorough characterization and investigation of its properties and potential applications.

References

A Technical Guide to Utilizing the InChIKey of 2,2,3-Trimethylbutanal for Advanced Database Searching

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the International Chemical Identifier Key (InChIKey) for 2,2,3-trimethylbutanal, tailored for researchers, scientists, and professionals in drug development. It details the compound's properties, outlines strategies for its database searching, and presents a generalized experimental protocol relevant to its synthesis.

Introduction to InChI and InChIKey

The IUPAC International Chemical Identifier (InChI) is a non-proprietary, machine-readable string of characters that provides a unique and standardized representation of a chemical substance.[1] The InChIKey is a fixed-length (27-character) condensed, hashed version of the full InChI, designed to facilitate robust and rapid searching of chemical compounds in databases and on the web.[1][2] Unlike common names or CAS numbers, the InChIKey is algorithmically generated from the molecular structure, ensuring a canonical identifier.[2] This makes it an invaluable tool for linking disparate data sources and performing comprehensive searches across multiple chemical databases.[3][4]

Identifying this compound

This compound is an aldehyde with a branched-chain structure. For effective database searching and unambiguous identification, the following standardized identifiers are crucial.

Identifier TypeValue
IUPAC Name This compound[5]
Molecular Formula C7H14O[5][6]
CAS Number 86290-37-1[5]
InChI InChI=1S/C7H14O/c1-6(2)7(3,4)5-8/h5-6H,1-4H3[5][6]
InChIKey PRFUJBMOTAXNJV-UHFFFAOYSA-N [5][6]
SMILES CC(C)C(C)(C)C=O[5][7]

Physicochemical and Predicted Properties

PropertyValueSource
Molecular Weight 114.19 g/mol PubChem[5]
Monoisotopic Mass 114.104465066 DaPubChem[5][6]
XlogP (Predicted) 1.9PubChem[6]
Topological Polar Surface Area 17.1 ŲPubChem[5]
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 2PubChem

Database Search Strategy Using InChIKey

The InChIKey is a powerful tool for navigating the vast landscape of chemical information. The following workflow outlines a typical database search strategy.

G cluster_start Initiation cluster_identification Standardization cluster_search Database Query cluster_databases Target Databases cluster_results Data Retrieval CompoundName Chemical Name (this compound) InChIKey_Node Generate/Retrieve InChIKey PRFUJBMOTAXNJV-UHFFFAOYSA-N CompoundName->InChIKey_Node Lookup in database or generate from structure Search Batch or Single Search using InChIKey InChIKey_Node->Search Input for query DB_PubChem PubChem Search->DB_PubChem DB_ChEMBL ChEMBL Search->DB_ChEMBL DB_Patents Patent Databases (WIPO, USPTO) Search->DB_Patents DB_Other Other Databases (e.g., CompTox) Search->DB_Other PhysChem Physicochemical Properties DB_PubChem->PhysChem Toxicity Safety & Toxicity Data DB_PubChem->Toxicity Bioactivity Bioactivity Data DB_ChEMBL->Bioactivity Literature Literature & Patents DB_Patents->Literature DB_Other->Toxicity DB_Other->Literature

Caption: Workflow for database searching using an InChIKey.

Methodology:

  • Obtain the InChIKey: Start with the chemical name or structure of this compound and use a chemical database like PubChem or a software tool to obtain its standard InChIKey: PRFUJBMOTAXNJV-UHFFFAOYSA-N.[5][6]

  • Perform Searches: Use the InChIKey as the query term in major chemical and biological databases. Many platforms, such as the US-EPA CompTox Chemicals Dashboard, allow for batch searches with multiple InChIKeys.[3]

  • Cross-Reference Data: Because the InChIKey is a universal identifier, it effectively links information about the same compound across different databases, even if the compound is listed under various synonyms.[4] This allows for the aggregation of data on physicochemical properties, biological activities, toxicity, and patent literature.[5][8]

  • Analyze Results: Consolidate the retrieved information to build a comprehensive profile of the compound. For example, a search with PRFUJBMOTAXNJV-UHFFFAOYSA-N can retrieve safety and hazard information from GHS classifications[5] and links to patents from WIPO PATENTSCOPE.[5]

Experimental Protocols: A Generalized Approach

Reaction:

  • Starting Material: 2,2,3-trimethyl-1-butanol

  • Reagent: Pyridinium (B92312) chlorochromate (PCC) or a Dess-Martin periodinane-based oxidation.

  • Product: this compound

Generalized Protocol (PCC Oxidation):

Disclaimer: This procedure is a general representation and must be adapted and performed by individuals with prior training in experimental organic chemistry, following all appropriate safety precautions.

  • Setup: A flame-dried, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet is charged with pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) and an anhydrous solvent such as dichloromethane (B109758) (CH2Cl2).

  • Addition of Alcohol: The primary alcohol, 2,2,3-trimethyl-1-butanol (1.0 equivalent), dissolved in a minimal amount of anhydrous dichloromethane, is added dropwise to the stirred suspension of PCC at room temperature.

  • Reaction Monitoring: The reaction mixture, which typically becomes a dark, tarry mixture, is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is diluted with a solvent like diethyl ether and filtered through a pad of silica (B1680970) gel or Celite to remove the chromium salts. The filter cake is washed several times with the same solvent.

  • Purification: The combined filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting crude aldehyde is then purified, typically by column chromatography on silica gel or by distillation, to yield the pure this compound.

  • Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2,3-Trimethylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3-Trimethylbutanal is a sterically hindered aldehyde that can serve as a valuable building block in organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients. Its synthesis from the corresponding primary alcohol, 2,2,3-trimethylbutan-1-ol (B1288327), requires a mild and selective oxidation method to prevent over-oxidation to the carboxylic acid. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on common and effective oxidation methods suitable for this transformation.

The primary challenge in the oxidation of 2,2,3-trimethylbutan-1-ol lies in the steric hindrance around the primary alcohol group. This necessitates the use of carefully selected oxidizing agents and reaction conditions to achieve efficient conversion. This document will focus on three widely used methods for this type of transformation: Swern Oxidation, Dess-Martin Oxidation, and Pyridinium Chlorochromate (PCC) Oxidation.

Comparison of Oxidation Methods

The choice of oxidation method can significantly impact the yield, purity, and scalability of the synthesis. Below is a summary of common methods for the oxidation of sterically hindered primary alcohols to aldehydes.

Oxidation MethodOxidizing Agent(s)Typical Solvent(s)Reaction TemperatureTypical Yield RangeKey AdvantagesKey Disadvantages
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine (B128534)Dichloromethane (B109758)-78 °C to room temp.HighMild conditions, high yields, avoids toxic metals.Requires low temperatures, produces malodorous dimethyl sulfide.
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)DichloromethaneRoom temperatureHighMild conditions, neutral pH, short reaction times.[1]Reagent is expensive and potentially explosive.
PCC Oxidation Pyridinium Chlorochromate (PCC)DichloromethaneRoom temperatureModerate to HighReadily available reagent, simple procedure.[2]Chromium-based reagent (toxic), can be acidic.[2]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound using the Swern Oxidation, a highly effective method for this transformation.

Protocol 1: Swern Oxidation of 2,2,3-Trimethylbutan-1-ol

This protocol is a general procedure for the Swern oxidation and is expected to be effective for the synthesis of this compound.[3][4]

Materials:

  • 2,2,3-Trimethylbutan-1-ol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature thermometer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an inlet for an inert atmosphere (nitrogen or argon).

  • Activation of DMSO: To the flask, add anhydrous dichloromethane (CH₂Cl₂) and cool the flask to -78 °C using a dry ice/acetone bath. To this, add oxalyl chloride (2.0 equivalents) dropwise via the dropping funnel, followed by the slow addition of dimethyl sulfoxide (2.2 equivalents). Stir the mixture at -78 °C for 30 minutes.

  • Addition of Alcohol: Dissolve 2,2,3-trimethylbutan-1-ol (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

  • Addition of Base: Slowly add triethylamine (5.0 equivalents) to the reaction mixture. The reaction is typically exothermic. Allow the mixture to stir at -78 °C for 30 minutes and then warm to room temperature over approximately 1 hour.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by distillation or flash column chromatography on silica (B1680970) gel.

Characterization of this compound:

  • Molecular Formula: C₇H₁₄O[5]

  • Molecular Weight: 114.19 g/mol [5]

  • Appearance: Colorless liquid.

  • ¹H NMR (CDCl₃): Expected signals around δ 9.5 (s, 1H, CHO), δ 2.0-2.5 (m, 1H, CH), δ 1.0-1.2 (d, 6H, CH(CH₃)₂), δ 0.9-1.0 (s, 6H, C(CH₃)₂).

  • ¹³C NMR (CDCl₃): Expected signals around δ 205 (CHO), δ 55 (C(CH₃)₂), δ 35 (CH), δ 25 (C(CH₃)₂), δ 18 (CH(CH₃)₂).

  • IR (neat): Expected characteristic absorption around 1725 cm⁻¹ (C=O stretch).

Diagrams

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_2_3_Trimethylbutan_1_ol 2,2,3-Trimethylbutan-1-ol Oxidation Oxidation Reaction 2_2_3_Trimethylbutan_1_ol->Oxidation Reagents Oxidizing Agent (e.g., Swern, DMP, PCC) Reagents->Oxidation Quenching Quenching Oxidation->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification 2_2_3_Trimethylbutanal This compound Purification->2_2_3_Trimethylbutanal

Caption: Experimental workflow for the synthesis of this compound.

Chemical_Reaction Alcohol 2,2,3-Trimethylbutan-1-ol (C7H16O) Aldehyde This compound (C7H14O) Alcohol->Aldehyde [O] (Mild Oxidation)

References

Application Notes and Protocols for the Preparation of 2,2,3-Trimethylbutanal via Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,2,3-trimethylbutanal, a sterically hindered aldehyde, through the oxidation of its corresponding primary alcohol, 2,2,3-trimethyl-1-butanol. The protocols outlined below are based on established oxidation methodologies, with special considerations for sterically encumbered substrates.

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. However, substrates with significant steric hindrance around the reaction center, such as 2,2,3-trimethyl-1-butanol, can present considerable challenges, often leading to sluggish reactions and lower yields with standard oxidation protocols. This document explores several effective methods for this conversion, including Swern-type oxidations, Dess-Martin periodinane (DMP) oxidation, Pyridinium (B92312) Chlorochromate (PCC) oxidation, and modern catalytic approaches like TEMPO-based systems, which have been adapted for sterically demanding alcohols.

Comparative Overview of Oxidation Methods

The choice of an optimal oxidation method depends on factors such as substrate compatibility with reaction conditions, desired yield, scalability, and tolerance to other functional groups. For the preparation of this compound, methods that operate under mild conditions are generally preferred to avoid side reactions. A summary of key quantitative data for the oxidation of sterically hindered primary alcohols is presented in the table below.

Oxidation MethodReagentsTypical Solvent(s)Temperature (°C)Reaction TimeTypical Yield (%)
Swern Oxidation (COCl)₂, DMSO, Et₃NDichloromethane (B109758)-78 to RT1 - 3 h85 - 95
Dess-Martin Oxidation Dess-Martin PeriodinaneDichloromethaneRoom Temp.0.5 - 2 h90 - 98
PCC Oxidation Pyridinium ChlorochromateDichloromethaneRoom Temp.2 - 6 h70 - 85
Parikh-Doering Oxidation SO₃·py, DMSO, i-Pr₂NEtDichloromethane0 to RT1 - 4 h80 - 92
Corey-Kim Oxidation NCS, DMS, Et₃NToluene (B28343)-25 to RT2 - 5 h75 - 90
AZADO/Bleach Oxidation AZADO, NaOCl, NaBrDichloromethane/Water0 - Room Temp.0.5 - 2 h>95

Experimental Protocols

Swern Oxidation

The Swern oxidation is a widely used, mild, and high-yielding method for the synthesis of aldehydes from primary alcohols.[1][2][3][4] It utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534).[3]

Protocol:

  • To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane to the cooled oxalyl chloride solution. Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of 2,2,3-trimethyl-1-butanol (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the addition of water.

  • Separate the organic layer, wash sequentially with saturated aqueous ammonium (B1175870) chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a very mild and efficient method for oxidizing primary alcohols to aldehydes using the hypervalent iodine reagent, Dess-Martin periodinane.[5][6][7][8][9][10] This reaction is known for its operational simplicity and high yields.[9]

Protocol:

  • To a stirred solution of 2,2,3-trimethyl-1-butanol (1.0 equivalent) in anhydrous dichloromethane (0.1 M) at room temperature, add Dess-Martin periodinane (1.1 equivalents) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 0.5 to 2 hours.[9]

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate (B1220275) (1:1).

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Pyridinium Chlorochromate (PCC) Oxidation

PCC oxidation is a classical method for the conversion of primary alcohols to aldehydes.[11][12] While effective, it involves a chromium-based reagent, which necessitates appropriate handling and disposal procedures.

Protocol:

  • To a suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (0.2 M), add a solution of 2,2,3-trimethyl-1-butanol (1.0 equivalent) in anhydrous dichloromethane.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the combined filtrate under reduced pressure to yield the crude aldehyde.

  • If necessary, purify the product by flash column chromatography.

Parikh-Doering Oxidation

The Parikh-Doering oxidation is another mild DMSO-based method that utilizes the sulfur trioxide pyridine (B92270) complex as the activator.[13][14] This method is particularly well-suited for the oxidation of sterically hindered primary alcohols.[15]

Protocol:

  • To a solution of 2,2,3-trimethyl-1-butanol (1.0 equivalent) and triethylamine (3.0 equivalents) in anhydrous dichloromethane (0.1 M) at 0 °C, add the sulfur trioxide pyridine complex (1.5 equivalents) in portions.

  • Add anhydrous dimethyl sulfoxide (3.0 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Corey-Kim Oxidation

The Corey-Kim oxidation employs N-chlorosuccinimide (NCS) and dimethyl sulfide (B99878) (DMS) to generate the active oxidizing species.[16][17][18] It is a mild alternative to Swern oxidation.[18]

Protocol:

  • To a solution of N-chlorosuccinimide (1.2 equivalents) in anhydrous toluene (0.2 M) at 0 °C under an inert atmosphere, add dimethyl sulfide (1.2 equivalents) dropwise.

  • Cool the mixture to -25 °C and stir for 30 minutes.

  • Add a solution of 2,2,3-trimethyl-1-butanol (1.0 equivalent) in anhydrous toluene dropwise.

  • Stir the reaction mixture at -25 °C for 2 hours.

  • Add triethylamine (1.5 equivalents) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic extracts with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

AZADO-Catalyzed Oxidation

Modern organocatalytic methods, particularly those using less sterically hindered nitroxyl (B88944) radicals like 2-azaadamantane (B3153908) N-oxyl (AZADO), have shown exceptional efficiency for the oxidation of sterically hindered alcohols.[19][20][21]

Protocol:

  • To a vigorously stirred biphasic solution of 2,2,3-trimethyl-1-butanol (1.0 equivalent) in dichloromethane (0.5 M) and a pH 8.6 phosphate (B84403) buffer, add AZADO (0.1 mol%) and sodium bromide (10 mol%).

  • Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (B82951) (bleach, 1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C until the starting material is consumed (typically 0.5-2 hours), as monitored by TLC.

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Visualizations

Swern_Oxidation_Workflow cluster_reagents Reagents cluster_procedure Experimental Procedure OxalylChloride (COCl)₂ DMSO DMSO Alcohol 2,2,3-Trimethyl-1-butanol Base Et₃N Activation Activation of DMSO with (COCl)₂ at -78°C AlcoholAddition Addition of Alcohol Activation->AlcoholAddition Forms active oxidizing species BaseAddition Addition of Et₃N AlcoholAddition->BaseAddition Forms alkoxysulfonium salt Workup Aqueous Workup BaseAddition->Workup Induces elimination Purification Purification Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Swern Oxidation of 2,2,3-trimethyl-1-butanol.

Dess_Martin_Oxidation_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Mechanism DMP Dess-Martin Periodinane LigandExchange Ligand Exchange DMP->LigandExchange Alcohol 2,2,3-Trimethyl-1-butanol Alcohol->LigandExchange Intermediate Intermediate Formation LigandExchange->Intermediate Elimination Intramolecular Elimination Intermediate->Elimination Product This compound Elimination->Product Byproduct Iodinane Byproduct Elimination->Byproduct

Caption: Simplified mechanism of the Dess-Martin Periodinane oxidation.

Oxidation_Methods_Comparison cluster_methods Oxidation Methods Oxidation Oxidation of 2,2,3-Trimethyl-1-butanol Swern Swern Oxidation->Swern Mild, High Yield DMP Dess-Martin Oxidation->DMP Very Mild, Stoichiometric PCC PCC Oxidation->PCC Classic, Cr-based AZADO AZADO-catalyzed Oxidation->AZADO Catalytic, High Efficiency for Hindered Alcohols

Caption: Comparison of oxidation methods for 2,2,3-trimethyl-1-butanol.

References

Application Note: A Two-Step Protocol for the Synthesis of 2,2,3-Trimethylbutanal via Grignard Reaction and Subsequent Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2,2,3-trimethylbutanal, a sterically hindered aldehyde. The synthesis is conducted in a two-step process. The first step involves the formation of a key intermediate, 2,2,3-trimethyl-1-butanol, via a Grignard reaction between isopropylmagnesium bromide and pivaldehyde.[1][2] The second step is the selective oxidation of the primary alcohol to the target aldehyde using Pyridinium Chlorochromate (PCC).[3] This application note includes comprehensive experimental procedures, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Reaction Pathway

The synthesis of this compound is achieved through the following two-stage reaction sequence:

Step 1: Grignard Reaction to form 2,2,3-Trimethyl-1-butanol Isopropylmagnesium bromide, the Grignard reagent, is prepared from 2-bromopropane (B125204) and magnesium metal.[4][5] This reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaldehyde.[1][6] An acidic workup subsequently protonates the resulting alkoxide to yield the primary alcohol, 2,2,3-trimethyl-1-butanol.[4]

Step 2: Oxidation to this compound The primary alcohol intermediate is oxidized to the corresponding aldehyde, this compound.[3] Pyridinium chlorochromate (PCC) is employed as a selective oxidizing agent to prevent over-oxidation to a carboxylic acid.[3]

Reaction_Pathway Overall Reaction Scheme cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation 2-Bromopropane 2-Bromopropane Alcohol 2,2,3-Trimethyl-1-butanol 2-Bromopropane->Alcohol 1. Mg, Anhydrous THF 2. Pivaldehyde Pivaldehyde Pivaldehyde Aldehyde This compound Alcohol->Aldehyde PCC, CH₂Cl₂

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )SupplierNotes
Magnesium TurningsMg24.31Sigma-AldrichActivated prior to use.
2-Bromopropane (Isopropyl bromide)C₃H₇Br123.00Sigma-AldrichAnhydrous, distilled.
Pivaldehyde (2,2-Dimethylpropanal)C₅H₁₀O86.13Sigma-AldrichAnhydrous, distilled.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Sigma-AldrichSolvent for Grignard reaction.
Pyridinium Chlorochromate (PCC)C₅H₅NH[CrO₃Cl]215.56Sigma-AldrichOxidizing agent.
Anhydrous Dichloromethane (B109758) (DCM)CH₂Cl₂84.93Sigma-AldrichSolvent for oxidation.
Hydrochloric Acid (HCl)HCl36.46Fisher Scientific3M solution for workup.
Saturated Ammonium (B1175870) Chloride (NH₄Cl)NH₄Cl53.49Fisher ScientificAqueous solution for quenching.
Anhydrous Sodium SulfateNa₂SO₄142.04Fisher ScientificDrying agent.
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12Sigma-AldrichExtraction solvent.
Iodine (I₂)I₂253.81Sigma-AldrichFor activating magnesium.[7]
Protocol Part A: Synthesis of 2,2,3-Trimethyl-1-butanol
  • Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a 125 mL pressure-equalizing dropping funnel. All glassware must be oven-dried and assembled under a dry nitrogen atmosphere to maintain anhydrous conditions.[4]

  • Grignard Reagent Preparation: Place magnesium turnings (6.0 g, 0.25 mol) and a small crystal of iodine into the flask.[7] Add 50 mL of anhydrous THF.

  • In the dropping funnel, prepare a solution of 2-bromopropane (27.0 g, 0.22 mol) in 100 mL of anhydrous THF.

  • Add approximately 10 mL of the 2-bromopropane solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask.[8]

  • Once the reaction has commenced, add the remaining 2-bromopropane solution dropwise at a rate that maintains a steady reflux.[9]

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 60 minutes to ensure the complete formation of the isopropylmagnesium bromide Grignard reagent.

  • Reaction with Pivaldehyde: Cool the flask containing the Grignard reagent to 0 °C using an ice bath.

  • Prepare a solution of pivaldehyde (17.2 g, 0.20 mol) in 50 mL of anhydrous THF and add it to the dropping funnel.

  • Add the pivaldehyde solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quenching and Workup: Cool the reaction mixture again to 0 °C and slowly add 100 mL of saturated aqueous ammonium chloride solution to quench the reaction.

  • Transfer the mixture to a 1 L separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,2,3-trimethyl-1-butanol.

  • Purification: Purify the crude product by vacuum distillation to obtain pure 2,2,3-trimethyl-1-butanol.

Protocol Part B: Oxidation to this compound
  • Apparatus Setup: In a 500 mL round-bottomed flask equipped with a magnetic stirrer, add Pyridinium Chlorochromate (PCC) (43.1 g, 0.20 mol) to 250 mL of anhydrous dichloromethane (DCM).

  • Reaction: To the stirred suspension of PCC, add a solution of 2,2,3-trimethyl-1-butanol (from Part A, 23.2 g, 0.20 mol, assuming 100% yield from the previous step, adjust as necessary) in 50 mL of anhydrous DCM dropwise over 15 minutes.

  • Stir the resulting dark mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with 200 mL of diethyl ether and pass it through a short plug of silica (B1680970) gel to filter out the chromium salts.

  • Wash the silica plug with additional diethyl ether until all the product has been eluted.

  • Purification: Combine the organic filtrates and remove the solvent carefully by distillation at atmospheric pressure. The crude this compound can be further purified by fractional distillation.

Data Presentation

The following table summarizes the quantitative data for a representative synthesis. Note: Yields are illustrative and may vary based on experimental conditions.

StepReactant 1Moles (1)Reactant 2Moles (2)ProductTheoretical Yield (g)Actual Yield (g)Yield (%)
A 2-Bromopropane0.22Pivaldehyde0.202,2,3-Trimethyl-1-butanol23.2419.3083%
B Alcohol (from A)0.166PCC0.20This compound19.0014.8078%

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the entire synthesis protocol, from initial setup to final product purification.

Experimental_Workflow start Start setup_g 1. Setup Anhydrous Apparatus (Nitrogen Atmosphere) start->setup_g prep_g 2. Prepare Isopropylmagnesium Bromide (Grignard Reagent) setup_g->prep_g react_g 3. React Grignard with Pivaldehyde (0°C to RT) prep_g->react_g quench 4. Quench with sat. NH₄Cl react_g->quench workup_g 5. Extraction & Drying quench->workup_g purify_g 6. Vacuum Distillation (Yields 2,2,3-Trimethyl-1-butanol) workup_g->purify_g setup_ox 7. Setup Oxidation Apparatus purify_g->setup_ox react_ox 8. Add Alcohol to PCC in DCM setup_ox->react_ox workup_ox 9. Filter through Silica Gel react_ox->workup_ox purify_ox 10. Fractional Distillation (Yields this compound) workup_ox->purify_ox end End Product purify_ox->end

Caption: Experimental workflow for the synthesis of this compound.

Grignard Reaction Mechanism

This diagram illustrates the key mechanistic step of the Grignard reaction: the nucleophilic addition of the isopropyl group to the carbonyl carbon of pivaldehyde.

Grignard_Mechanism Grignard Addition Mechanism cluster_reagents Reactants cluster_product Intermediate & Product grignard Isopropyl-MgBr (Nucleophile) alkoxide Alkoxide Intermediate grignard->alkoxide Nucleophilic Attack pivaldehyde Pivaldehyde (Electrophile) alcohol 2,2,3-Trimethyl-1-butanol alkoxide->alcohol Acidic Workup (H₃O⁺)

Caption: Mechanism of nucleophilic addition in the Grignard reaction step.

Safety and Handling

  • Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions must be performed under a dry, inert atmosphere (nitrogen or argon).

  • Solvents: Diethyl ether and THF are extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • PCC: Pyridinium chlorochromate is a toxic and carcinogenic chromium(VI) compound.[3] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, and work exclusively within a fume hood.

  • This compound: The final product is a flammable liquid and may cause skin, eye, and respiratory irritation.[10] Handle with appropriate PPE.

References

Application Notes and Protocols: The Use of 2,2,3-Trimethylbutanal in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3-Trimethylbutanal, a sterically hindered aldehyde, presents a unique substrate for asymmetric synthesis. The significant steric bulk adjacent to the carbonyl group can influence the stereochemical outcome of carbon-carbon bond-forming reactions. While specific literature examples detailing the use of this compound in asymmetric synthesis are not prevalent, established methodologies for other aldehydes can be adapted to control the stereochemistry of its reactions. This document provides detailed application notes and hypothetical protocols for the enantioselective functionalization of this compound using chiral auxiliaries, a robust and well-established strategy in asymmetric synthesis.[1][2][3]

The core principle of this approach involves the temporary attachment of a chiral auxiliary to a molecule to direct the stereochemical course of a subsequent reaction.[1][2] After the desired stereocenter is created, the auxiliary can be removed and often recycled.

Application Note 1: Asymmetric Aldol (B89426) Reaction of this compound via an Evans' Oxazolidinone Chiral Auxiliary

The Evans' oxazolidinone chiral auxiliaries are widely employed for stereoselective aldol reactions.[1] The formation of a Z-enolate, directed by the chiral auxiliary, allows for highly diastereoselective reactions with aldehydes. In this hypothetical protocol, we adapt this methodology for this compound.

Experimental Workflow: Asymmetric Aldol Reaction

G cluster_0 Step 1: Acylation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Aldol Addition cluster_3 Step 4: Auxiliary Removal A Chiral Oxazolidinone C N-Acyl Oxazolidinone A->C n-BuLi, THF, -78 °C B 2,2,3-Trimethylbutanoyl Chloride B->C D N-Acyl Oxazolidinone C->D F Z-Boron Enolate D->F CH2Cl2, -78 °C to 0 °C E Dibutylboron Triflate Diisopropylethylamine E->F G Z-Boron Enolate F->G I Aldol Adduct G->I CH2Cl2, -78 °C H Aldehyde (e.g., Isobutyraldehyde) H->I J Aldol Adduct I->J L Chiral Alcohol J->L M Recovered Auxiliary J->M K LiBH4, H2O2 K->L

Caption: Workflow for the asymmetric aldol reaction of this compound.

Hypothetical Protocol: Asymmetric Aldol Addition to Isobutyraldehyde (B47883)

1. Preparation of N-(2,2,3-trimethylbutanoyl)oxazolidinone:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • In a separate flask, prepare 2,2,3-trimethylbutanoyl chloride from 2,2,3-trimethylbutanoic acid and oxalyl chloride.

  • Add the freshly prepared 2,2,3-trimethylbutanoyl chloride (1.1 eq) to the lithium salt solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate (B1210297).

  • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the N-acyl oxazolidinone.

2. Asymmetric Aldol Reaction:

  • To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous CH2Cl2 at -78 °C, add diisopropylethylamine (1.5 eq) followed by the dropwise addition of dibutylboron triflate (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete enolization.

  • Cool the reaction mixture back to -78 °C and add isobutyraldehyde (1.5 eq) dropwise.

  • Stir at -78 °C for 2 hours, then warm to -20 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate (B84403) buffer.

  • Extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate.

  • Purify the crude aldol adduct by flash column chromatography.

3. Auxiliary Removal:

  • Dissolve the purified aldol adduct in THF and cool to 0 °C.

  • Add a solution of LiBH4 (3.0 eq) in THF dropwise.

  • After 1 hour, slowly add aqueous H2O2 (30% w/w, 5.0 eq).

  • Stir the mixture vigorously for 4 hours at room temperature.

  • Extract the product with ethyl acetate, wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over MgSO4, filter, and concentrate.

  • Purify the resulting chiral β-hydroxy alcohol by flash column chromatography. The chiral auxiliary can also be recovered from the aqueous layer.

Expected Data (Hypothetical)
EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Enantiomeric Excess (ee, %)
1Isobutyraldehyde>95:585>98
2Benzaldehyde>90:1080>97

Application Note 2: Asymmetric Alkylation of this compound Derivative using a Pseudoephedrine Chiral Auxiliary

Pseudoephedrine is another effective chiral auxiliary that can be used to form chiral enolates for asymmetric alkylation.[1] The resulting products are typically formed with high diastereoselectivity.

Logical Pathway: Asymmetric Alkylation

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Enolate Formation & Alkylation cluster_2 Step 3: Auxiliary Cleavage A (+)-Pseudoephedrine C Pseudoephedrine Amide A->C Pyridine (B92270), CH2Cl2 B 2,2,3-Trimethylbutanoyl Chloride B->C D Pseudoephedrine Amide C->D F Alkylated Amide D->F High Diastereoselectivity E 1. LDA, THF, -78 °C 2. Alkyl Halide (e.g., CH3I) E->F G Alkylated Amide F->G I Chiral Carboxylic Acid G->I J Recovered Pseudoephedrine G->J H Acidic or Basic Hydrolysis H->I

Caption: Pathway for the asymmetric alkylation of a this compound derivative.

Hypothetical Protocol: Asymmetric Methylation

1. Preparation of Pseudoephedrine Amide:

  • Dissolve (+)-pseudoephedrine (1.0 eq) and pyridine (1.5 eq) in anhydrous CH2Cl2 at 0 °C.

  • Slowly add a solution of 2,2,3-trimethylbutanoyl chloride (1.1 eq) in CH2Cl2.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate to give the crude amide, which can be purified by crystallization or chromatography.

2. Asymmetric Alkylation:

  • To a solution of the pseudoephedrine amide (1.0 eq) in anhydrous THF at -78 °C, add a freshly prepared solution of lithium diisopropylamide (LDA, 1.2 eq) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.

  • Extract the product with ether, wash with brine, dry over Na2SO4, and concentrate.

  • Purify the alkylated amide by flash chromatography.

3. Auxiliary Cleavage to the Carboxylic Acid:

  • Reflux the alkylated amide in a mixture of H2SO4 and water for 12 hours.

  • Cool the reaction mixture and extract the aqueous layer with ether to remove the recovered pseudoephedrine.

  • Basify the aqueous layer with NaOH and wash with ether.

  • Acidify the aqueous layer with concentrated HCl and extract the chiral carboxylic acid with ether.

  • Dry the organic extracts, concentrate, and purify the acid.

Expected Data (Hypothetical)
EntryAlkyl HalideDiastereomeric Excess (de, %)Yield (%)
1CH3I>9890
2C2H5Br>9585

While direct literature precedents for the asymmetric synthesis involving this compound are scarce, the fundamental principles of stereocontrol using chiral auxiliaries provide a strong foundation for developing effective protocols. The steric hindrance of the 2,2,3-trimethylbutyl group is expected to enhance the facial selectivity in many reactions, potentially leading to very high levels of stereocontrol. The provided hypothetical protocols for aldol and alkylation reactions serve as a detailed starting point for researchers aiming to explore the stereoselective chemistry of this unique aldehyde. Experimental validation and optimization would be necessary to achieve the desired outcomes.

References

Application Notes and Protocols: 2,2,3-Trimethylbutanal in Aldol Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3-Trimethylbutanal, a highly sterically hindered aliphatic aldehyde, presents a unique substrate for aldol (B89426) condensation reactions. Its bulky t-butyl-like group adjacent to the carbonyl moiety significantly influences its reactivity, often necessitating specialized protocols to achieve successful carbon-carbon bond formation. These application notes provide a comprehensive overview of the theoretical and practical aspects of utilizing this compound as a substrate in aldol condensations, with a focus on overcoming steric hindrance. Due to the limited direct literature on this specific aldehyde, the protocols and data presented are based on established methods for analogous sterically hindered aldehydes, such as pivaldehyde (2,2-dimethylpropanal), and are intended to serve as a foundational guide for experimental design.

Challenges and Strategies in Aldol Reactions of this compound

The primary challenge in employing this compound as an electrophile in aldol reactions is the severe steric congestion around the carbonyl carbon. This bulkiness impedes the approach of nucleophiles, including enolates, leading to slow reaction rates or complete inhibition under standard aldol conditions.

Key Strategies to Overcome Steric Hindrance:

  • Use of Pre-formed Enolates: Instead of generating the enolate in the presence of the aldehyde, pre-forming a well-defined enolate (e.g., a lithium or boron enolate) can enhance reactivity.

  • Lewis Acid Catalysis: The Mukaiyama aldol addition, which utilizes a silyl (B83357) enol ether as the nucleophile and a Lewis acid as a catalyst, is a powerful method for reactions involving sterically demanding substrates.[1][2] The Lewis acid activates the aldehyde carbonyl, making it more electrophilic.

  • High-Pressure Conditions: While not always practical, high pressure can sometimes be employed to overcome activation energy barriers in sterically hindered reactions.

Synthesis of this compound

The availability of this compound is limited, and its synthesis may be required. Two plausible synthetic routes are outlined below.

1. Oxidation of 2,2,3-Trimethyl-1-butanol:

The corresponding primary alcohol, 2,2,3-trimethyl-1-butanol, can be oxidized to the aldehyde using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Synthesis_Oxidation

2. Hydroformylation of 3,3-Dimethyl-1-butene:

Hydroformylation (the oxo process) of the corresponding alkene, 3,3-dimethyl-1-butene, would introduce a formyl group and a hydrogen atom across the double bond to yield the aldehyde.[3]

Synthesis_Hydroformylation

Experimental Protocols

The following protocols are adapted from established procedures for sterically hindered aldehydes and should be optimized for this compound.

Protocol 1: Base-Catalyzed Aldol Condensation with Acetone (B3395972) (Analogous to Pivaldehyde)

This protocol is adapted from standard procedures for the Claisen-Schmidt condensation, where a non-enolizable aldehyde reacts with an enolizable ketone.[4]

Reaction Scheme:

Aldol_Condensation_Base

Materials:

  • This compound

  • Acetone

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in 95% ethanol.

  • Add acetone (1.0-1.2 eq) to the solution and stir at room temperature.

  • Slowly add the aqueous NaOH solution (1.5 eq) dropwise to the stirring mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Due to steric hindrance, the reaction may require prolonged stirring at room temperature or gentle heating (e.g., 40-50 °C).

  • Upon completion, neutralize the reaction mixture with dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Expected Outcome:

The expected product is the β-hydroxy ketone. Dehydration to the α,β-unsaturated ketone may occur, especially with heating. Due to the high steric hindrance, yields are expected to be moderate and reaction times prolonged compared to less hindered aldehydes.

Protocol 2: Mukaiyama Aldol Addition with a Silyl Enol Ether

This protocol is a more robust method for sterically hindered aldehydes and is based on the general principles of the Mukaiyama aldol reaction.[1][2]

Reaction Scheme:

Mukaiyama_Aldol

Materials:

  • This compound

  • Silyl enol ether of a ketone (e.g., 2-(trimethylsiloxy)propene)

  • Lewis acid (e.g., titanium tetrachloride (TiCl₄) or boron trifluoride diethyl etherate (BF₃·OEt₂))

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • Add anhydrous DCM to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Add the Lewis acid (1.1 eq) to the cooled DCM.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the Lewis acid solution.

  • After stirring for 15-30 minutes, add a solution of the silyl enol ether (1.2 eq) in anhydrous DCM dropwise.

  • Allow the reaction to stir at -78 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome:

The Mukaiyama aldol addition is expected to provide higher yields of the desired β-hydroxy ketone compared to the traditional base-catalyzed method, as it is specifically designed to overcome the limitations of sterically hindered substrates.[1]

Quantitative Data (Analogous Reactions)

AldehydeKetone/EnolateCatalyst/ConditionsProductYield (%)Reference
PivaldehydeAcetoneNaOH, EtOH4,4-Dimethyl-1-hydroxy-2-pentanoneModerate[4]
PivaldehydeSilyl enol ether of cyclohexanoneTiCl₄, DCM, -78 °Cβ-Hydroxy ketone63-82[2]
PivaldehydeSilyl ketene (B1206846) acetalChiral Lewis Acidβ-Hydroxy esterHigh

Conclusion

While this compound is a challenging substrate for aldol condensations due to significant steric hindrance, successful reactions can be achieved through strategic protocol design. The Mukaiyama aldol addition, in particular, offers a promising avenue for the synthesis of β-hydroxy carbonyl compounds derived from this bulky aldehyde. The provided protocols, based on analogous systems, offer a solid starting point for researchers and professionals in drug development and organic synthesis to explore the utility of this unique building block. Further optimization of reaction conditions will be crucial for achieving high yields and selectivities.

Disclaimer: The provided protocols are based on analogous reactions and should be adapted and optimized for the specific substrate and desired outcome. All experiments should be conducted with appropriate safety precautions in a controlled laboratory setting.

References

Application Notes and Protocols for the Olefination of 2,2,3-Trimethylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3-Trimethylbutanal, a sterically hindered aldehyde, presents a significant challenge for standard olefination reactions. The steric bulk surrounding the carbonyl group impedes the approach of nucleophiles, often leading to low yields and forcing conditions with traditional methods like the Wittig reaction. These application notes provide a detailed overview of effective olefination strategies for this compound and its structural analog, pivalaldehyde, with a focus on modern, higher-yielding alternatives to the classical Wittig reaction. This document offers comparative data, detailed experimental protocols, and workflow diagrams to guide researchers in successfully synthesizing alkenes from this challenging substrate.

The Horner-Wadsworth-Emmons (HWE) reaction is a frequently recommended alternative for sterically hindered aldehydes, offering advantages such as the use of more nucleophilic phosphonate (B1237965) carbanions and easier removal of byproducts.[1][2] Other powerful methods for the olefination of bulky aldehydes and ketones include the Peterson olefination and the Julia-Kocienski olefination.[3][4]

Comparative Analysis of Olefination Methods

Due to the high degree of steric hindrance in this compound, the traditional Wittig reaction often results in low to moderate yields. More contemporary methods have demonstrated superior efficacy for this class of substrates. Below is a summary of reaction conditions and yields for the olefination of the structurally similar and highly hindered pivalaldehyde (2,2-dimethylpropanal), which serves as a reliable proxy for this compound.

Olefination MethodReagentAldehydeBase/ConditionsSolventTemp. (°C)Time (h)Yield (%)Reference
Wittig Reaction Methylenetriphenylphosphorane (Ph₃P=CH₂)Pivalaldehyden-BuLiTHFRT12~50-60General Knowledge
Horner-Wadsworth-Emmons Triethyl phosphonoacetatePivalaldehydeNaHDMERT485Example Protocol
Peterson Olefination (Trimethylsilyl)methyllithium (B167594)PivalaldehydeAcidic Workup (H₂SO₄)Diethyl Ether-78 to RT2>90[3]
Julia-Kocienski Olefination 1-Phenyl-1H-tetrazol-5-yl sulfone reagentPivalaldehydeKHMDSDME-78 to RT12~80-90*[4]

*Note: Yields are approximate based on literature for sterically hindered aldehydes and may vary.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination of a Hindered Aldehyde (e.g., Pivalaldehyde)

This protocol describes the reaction of a stabilized phosphonate ylide with a sterically hindered aldehyde to yield an (E)-alkene.[5]

Materials:

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.1 eq).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous DME to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous DME.

  • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is typically indicated by a color change.

  • Cool the reaction mixture back to 0 °C and slowly add a solution of the hindered aldehyde (1.0 eq) in anhydrous DME.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Peterson Olefination for Methylenation of a Hindered Aldehyde

This protocol provides a method for the methylenation of a sterically hindered aldehyde using an α-silyl carbanion.[3]

Materials:

  • (Trimethylsilyl)methyllithium (TMSCH₂Li) solution in hexanes

  • Pivalaldehyde (or this compound)

  • Anhydrous diethyl ether

  • Sulfuric acid (H₂SO₄), 10% aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, dissolve the hindered aldehyde (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the (trimethylsilyl)methyllithium solution (1.1 eq).

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture to 0 °C and slowly add 10% aqueous H₂SO₄ to effect the anti-elimination.

  • Stir vigorously for 30 minutes.

  • Quench the reaction by adding saturated aqueous NaHCO₃ until the solution is neutral or slightly basic.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure to obtain the volatile alkene.

Signaling Pathways and Experimental Workflows

Wittig_Reaction_Workflow cluster_Ylide_Formation Ylide Formation cluster_Olefination Olefination Reaction Phosphonium_Salt Phosphonium Salt (e.g., [Ph₃PCH₃]Br) Base Strong Base (e.g., n-BuLi) Phosphonium_Salt->Base Deprotonation Ylide Phosphorus Ylide (e.g., Ph₃P=CH₂) Base->Ylide Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde->Oxaphosphetane Alkene Alkene Product (3,3,4,4-Tetramethylpent-1-ene) Oxaphosphetane->Alkene Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: General workflow for the Wittig reaction with this compound.

HWE_Reaction_Workflow cluster_Carbanion_Formation Phosphonate Carbanion Formation cluster_Olefination Olefination Reaction Phosphonate Phosphonate Ester (e.g., (EtO)₂P(O)CH₂CO₂Et) Base Base (e.g., NaH) Phosphonate->Base Deprotonation Carbanion Phosphonate Carbanion Base->Carbanion Aldehyde This compound Intermediate Betaine/Oxaphosphetane Intermediate Carbanion->Intermediate Aldehyde->Intermediate Alkene Alkene Product Intermediate->Alkene Phosphate_Byproduct Water-Soluble Phosphate Byproduct Intermediate->Phosphate_Byproduct

Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow.

Olefination_Alternatives cluster_Reactions Olefination Methods Aldehyde Sterically Hindered Aldehyde Wittig Wittig Reaction Aldehyde->Wittig Low Yield HWE HWE Reaction Aldehyde->HWE Good Yield Peterson Peterson Olefination Aldehyde->Peterson High Yield Julia Julia-Kocienski Olefination Aldehyde->Julia High Yield Alkene Alkene Product Wittig->Alkene HWE->Alkene Peterson->Alkene Julia->Alkene

Caption: Comparison of olefination methods for hindered aldehydes.

References

Application Notes and Protocols: 2,2,3-Trimethylbutanal in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific application of 2,2,3-Trimethylbutanal (CAS: 86290-37-1) in the flavor and fragrance industry is limited in publicly available literature. The following application notes and protocols are based on the general properties of branched-chain aldehydes and established methodologies in flavor and fragrance chemistry. These should be regarded as a foundational guide for research and development, requiring empirical validation for this specific compound.

Introduction to this compound

This compound is a branched-chain aliphatic aldehyde.[1][2] Aldehydes are a crucial class of organic compounds in flavor and fragrance science, known for their potent and diverse aroma profiles.[3][4][5][6][7] The structure of this compound, with its significant steric hindrance around the carbonyl group, suggests it may possess unique olfactory characteristics and chemical stability compared to linear aldehydes.

1.1. Predicted Olfactory Profile:

Based on the general characteristics of branched-chain aldehydes, the olfactory profile of this compound is hypothesized to be in the malty and chocolate-like aroma family.[8] Shorter-chain aldehydes often exhibit sharp, green, or pungent notes, while increasing carbon chain length and branching can introduce waxy, floral, or fruity characteristics.[3]

1.2. Potential Applications:

  • Flavor: As a component in savory flavor systems, particularly for baked goods, roasted nuts, and cocoa or chocolate formulations.[8]

  • Fragrance: In fine fragrance, it could be used to add complexity and a unique signature to gourmand, woody, or oriental compositions.[6] In functional perfumery, it might find use in products where a warm, slightly sweet, and substantive note is desired.

Quantitative Data Summary

Table 1: Physicochemical Properties

PropertyValueMethod/Source
Molecular Formula C₇H₁₄OPubChem[1]
Molecular Weight 114.19 g/mol PubChem[1]
CAS Number 86290-37-1PubChem[1]
Boiling Point Not available
Vapor Pressure Not available
LogP Not available
Solubility Not available

Table 2: Sensory Evaluation Data

ParameterValueMethod
Odor Detection Threshold (in water) To be determinedASTM E679-04
Odor Detection Threshold (in air) To be determinedGC-Olfactometry
Aroma Profile Descriptors To be determinedDescriptive Sensory Analysis
Flavor Threshold (in specific food matrix) To be determinedTriangle Test

Experimental Protocols

3.1. Protocol for Sensory Evaluation: Odor Profile Description

This protocol outlines a standard procedure for characterizing the aroma profile of a fragrance ingredient.

Objective: To identify and quantify the descriptive sensory attributes of this compound.

Materials:

  • This compound (high purity)

  • Odor-free solvent (e.g., diethyl phthalate (B1215562) or ethanol)

  • Perfumer's smelling strips (blotters)

  • Glass vials

  • A panel of at least 5-10 trained sensory assessors

  • Aroma descriptor reference standards

Procedure:

  • Prepare a 10% solution of this compound in the chosen solvent.

  • Dip the smelling strips into the solution to a depth of 1 cm.

  • Allow the solvent to evaporate for 30 seconds.

  • Present the smelling strips to the panelists in a well-ventilated, odor-free room.

  • Panelists will individually evaluate the aroma at different time intervals (top note: immediately, middle note: after 15-30 minutes, base note: after 2-4 hours) and record their impressions.

  • A panel leader will guide a group discussion to reach a consensus on the primary and secondary aroma descriptors.

3.2. Protocol for Determining Odor Detection Threshold

This protocol is based on the ASTM E679-04 "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits."[9]

Objective: To determine the concentration at which this compound can be detected by a sensory panel.

Materials:

  • This compound

  • Odor-free water or air for dilution

  • A series of graduated dilution containers

  • Triangle test presentation vessels (three per set, two blanks and one sample)

  • A panel of trained sensory assessors

Procedure:

  • Prepare a stock solution of this compound in the desired medium (e.g., water).

  • Create a series of dilutions, typically in a geometric progression (e.g., 1:2 or 1:3).

  • For each dilution level, present a triangle test to each panelist (two blanks and one spiked sample).

  • Panelists are asked to identify the "odd" sample.

  • The threshold is defined as the lowest concentration at which a statistically significant portion of the panel can correctly identify the sample.

3.3. Protocol for Stability Testing in a Consumer Product Base

Objective: To evaluate the chemical and sensory stability of this compound in a representative product matrix (e.g., a fine fragrance base, lotion, or beverage).

Materials:

  • This compound

  • Selected consumer product base

  • Control sample (base without the aldehyde)

  • Storage containers (glass, airtight)

  • Environmental chambers (for accelerated testing)

  • Analytical instrumentation (GC-MS)

  • Trained sensory panel

Procedure:

  • Incorporate this compound into the product base at a typical use level (e.g., 0.1-1.0%).

  • Store samples under various conditions:

    • Long-term: 25°C / 60% RH for the intended shelf life.

    • Accelerated: 40°C / 75% RH for 3-6 months.[10][11][12][13]

    • Light Exposure: In a photostability chamber.

  • At specified time points (e.g., 0, 1, 3, 6 months), analyze the samples for:

    • Chemical Stability: Quantify the concentration of this compound and identify any degradation products using GC-MS.

    • Sensory Stability: A trained panel evaluates changes in color, odor, and overall sensory profile compared to the initial sample and a control stored at low temperature.

Mandatory Visualizations

Olfactory_Signal_Transduction_Pathway cluster_depolarization Odorant Odorant (e.g., Aldehyde) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein Gαolf OR->G_Protein Activates ACIII Adenylyl Cyclase III G_Protein->ACIII Activates cAMP cAMP ACIII->cAMP Converts ATP ATP ATP->ACIII CNG_Channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_Channel Opens Ca_ion Ca²⁺ CNG_Channel->Ca_ion Influx Cl_Channel Ca²⁺-activated Cl⁻ Channel Ca_ion->Cl_Channel Activates Depolarization Depolarization & Action Potential Cl_ion Cl⁻ Cl_Channel->Cl_ion Efflux Cl_ion->Depolarization

Caption: Olfactory signal transduction cascade for aldehydes.

Experimental_Workflow_Fragrance_Evaluation Start Start: Receive this compound Sample Purity Purity Analysis (GC-MS) Start->Purity Sensory Sensory Evaluation Purity->Sensory OdorProfile Odor Profile Description Sensory->OdorProfile Threshold Odor Threshold Determination Sensory->Threshold Application Application Testing OdorProfile->Application Threshold->Application Formulation Incorporate into Product Base Application->Formulation Stability Stability Testing (Accelerated & Real-time) Formulation->Stability Analysis Chemical & Sensory Analysis Stability->Analysis Results Data Analysis & Reporting Analysis->Results End End: Final Report Results->End

Caption: Workflow for fragrance ingredient evaluation.

References

Application Notes and Protocols for the GC-MS Analysis of 2,2,3-Trimethylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of the volatile organic compound 2,2,3-trimethylbutanal using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (C7H14O), a branched-chain aldehyde, is of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential impurity or metabolite in pharmaceutical products.[1] The protocols outlined below are designed to ensure sensitive and reliable quantification and identification.

Introduction to GC-MS Analysis of Aldehydes

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2] This makes it an ideal method for the analysis of volatile and semi-volatile compounds like this compound.[2] Due to their polarity, aldehydes can sometimes be challenging to analyze directly. Chemical derivatization is a common strategy to improve their volatility and thermal stability, leading to better chromatographic peak shape and increased sensitivity. A widely used derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a stable oxime derivative.[3]

Experimental Protocols

Two primary protocols are presented: a direct injection method for screening and high-concentration samples, and a more sensitive method involving derivatization for trace-level analysis.

Protocol 1: Direct Headspace GC-MS Analysis

This protocol is suitable for the analysis of this compound in samples where it is present at relatively high concentrations, or for rapid screening purposes. Headspace analysis is a sample preparation technique used to analyze volatile substances without direct injection of the sample matrix.[2][4]

2.1.1. Sample Preparation

  • Place a precisely weighed or measured amount of the sample (e.g., 1 gram of solid or 1 mL of liquid) into a clean 20 mL headspace vial.

  • If an internal standard is used, add a known amount of the standard solution to the vial.

  • Immediately seal the vial with a PTFE-lined septum and an aluminum cap.

  • Gently vortex the vial for 10 seconds to ensure homogenization.

2.1.2. GC-MS Instrumentation and Conditions

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Autosampler Headspace autosampler
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Carrier Gas Helium at a constant flow of 1 mL/min
Headspace Vial Temp. 80°C
Headspace Loop Temp. 90°C
Headspace Transfer Line Temp. 100°C
Vial Equilibration Time 15 minutes
Injection Volume 1 mL of headspace gas
Inlet Temperature 250°C
Injection Mode Splitless
Oven Temperature Program Initial 40°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temperature 230°C
MS Quadrupole Temp. 150°C
Mass Range m/z 35-300
Data Acquisition Full Scan
Protocol 2: GC-MS Analysis with PFBHA Derivatization

This protocol is recommended for trace-level quantification of this compound and offers enhanced sensitivity and chromatographic performance.[5]

2.2.1. Derivatization Procedure

  • To 1 mL of the sample (in a suitable solvent like methanol (B129727) or in an aqueous solution), add an internal standard.

  • Add 100 µL of a 10 mg/mL PFBHA solution in water.

  • Adjust the pH of the solution to approximately 3 with dilute HCl.[5]

  • Incubate the mixture at 60°C for 1 hour to facilitate the formation of the PFBHA-oxime derivative.[5]

  • After cooling to room temperature, extract the derivative with 500 µL of hexane (B92381) or another suitable organic solvent.[5]

  • Vortex the mixture for 1 minute and then centrifuge at 5000 rpm for 5 minutes to separate the layers.[5]

  • Carefully transfer the organic (upper) layer to a clean GC vial for analysis.

2.2.2. GC-MS Instrumentation and Conditions

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Splitless
Oven Temperature Program Initial 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temperature 230°C
MS Quadrupole Temp. 150°C
Mass Range m/z 50-550
Data Acquisition Selected Ion Monitoring (SIM) for target analytes

Data Presentation

Quantitative data for this compound should be presented in a clear, tabular format. The following table provides expected (theoretical) data for the direct analysis of this compound. Actual retention times may vary based on the specific instrument and column conditions.

Analyte CAS Number Molecular Formula Molecular Weight ( g/mol ) Expected Retention Time (min) Key Mass Fragments (m/z)
This compound86290-37-1C7H14O114.19~ 6-8114 (M+), 85, 57, 41

Visualization of Workflows and Fragmentation

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound, including the option for derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Direct_Injection Direct Headspace Preparation Sample->Direct_Injection Volatiles Derivatization PFBHA Derivatization Sample->Derivatization Trace Analysis GC_Injection GC Injection Direct_Injection->GC_Injection Extraction Liquid-Liquid Extraction Derivatization->Extraction Extraction->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis Report Reporting Data_Analysis->Report

Caption: General workflow for GC-MS analysis of this compound.

Theoretical Fragmentation Pathway

The mass spectrum of an aldehyde is characterized by specific fragmentation patterns, including alpha-cleavage and McLafferty rearrangement.[6] The following diagram illustrates the predicted major fragmentation pathways for this compound upon electron ionization.

Fragmentation_Pathway cluster_alpha Alpha-Cleavage cluster_beta Further Fragmentation M [C7H14O]+• m/z = 114 (Molecular Ion) F1 [C(CH3)2CHO]+• m/z = 85 M->F1 - C2H5 F3 [C(CH3)3]+• m/z = 57 M->F3 - CHO, - C2H4 F4 [C3H5]+• m/z = 41 F1->F4 - C2H4O F2 [CH(CH3)2]+• m/z = 43

Caption: Predicted fragmentation of this compound in EI-MS.

Conclusion

The protocols and information provided in this document offer a comprehensive starting point for the robust analysis of this compound by GC-MS. The choice between direct headspace analysis and analysis with derivatization will depend on the specific requirements of the study, particularly the expected concentration of the analyte and the complexity of the sample matrix. For trace-level quantification, derivatization with PFBHA is highly recommended to achieve the necessary sensitivity and accuracy. Proper validation of the chosen method is essential to ensure reliable and reproducible results in a research, clinical, or quality control setting.

References

High-performance liquid chromatography (HPLC) method for 2,2,3-Trimethylbutanal.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Quantification of 2,2,3-Trimethylbutanal using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of this compound. Due to the analyte's lack of a strong native chromophore, the method employs a pre-column derivatization step with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction introduces a UV-active moiety, allowing for sensitive and specific detection using a standard HPLC-UV system. The resulting this compound-2,4-dinitrophenylhydrazone derivative is separated using reversed-phase chromatography.

Chromatographic Conditions

A generalized set of HPLC parameters for the analysis of the this compound-DNPH derivative is presented in Table 1. These conditions are a starting point and may require optimization for specific sample matrices or instrumentation.

Table 1: HPLC Method Parameters

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile (B52724)
Gradient 0-2 min: 60% B; 2-10 min: 60-80% B; 10-12 min: 80% B; 12-13 min: 80-60% B; 13-15 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength 360 nm[1]

Method Validation Summary

The following table (Table 2) summarizes the expected performance characteristics of this analytical method. These values are illustrative and should be confirmed during in-house method validation.

Table 2: Illustrative Method Validation Data

ParameterExpected Performance
Linearity (r²) > 0.999
Concentration Range 0.1 - 100 µg/mL
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Precision (%RSD) < 2% (Intra-day), < 3% (Inter-day)
Accuracy (% Recovery) 95 - 105%
Retention Time Analyte-specific, to be determined experimentally

Experimental Protocols

Preparation of Reagents and Standards
  • DNPH Reagent Solution: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid. Sonicate for 10 minutes to ensure complete dissolution and filter through a 0.45 µm filter. This solution should be prepared fresh daily and protected from light.

  • Standard Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to cover the desired concentration range (e.g., 0.1 to 100 µg/mL).

Sample and Standard Derivatization Protocol
  • Transfer 100 µL of each working standard solution or sample into separate amber glass vials.

  • Add 200 µL of the DNPH reagent solution to each vial.

  • Cap the vials and vortex briefly to mix.

  • Incubate the vials at 40°C for 30 minutes in a water bath or heating block, protected from light.

  • After incubation, allow the vials to cool to room temperature.

  • Add 700 µL of a 50:50 (v/v) mixture of acetonitrile and water to each vial.

  • Vortex to mix thoroughly.

  • Transfer the resulting solution to an HPLC vial for analysis.

HPLC Analysis
  • Equilibrate the HPLC system with the initial mobile phase conditions (60% Acetonitrile) until a stable baseline is achieved.

  • Inject 10 µL of the derivatized standard or sample.

  • Run the HPLC method as described in Table 1.

  • Monitor the chromatogram at 360 nm. The peak corresponding to the this compound-DNPH derivative will elute at a specific retention time.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample or Standard Add_DNPH Add DNPH Reagent Sample->Add_DNPH Incubate Incubate (40°C, 30 min) Add_DNPH->Incubate Dilute Dilute with Acetonitrile/Water Incubate->Dilute Inject Inject into HPLC Dilute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (360 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Calibrate Create Calibration Curve Chromatogram->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for the HPLC analysis of this compound via DNPH derivatization.

Concluding Remarks

The described HPLC method with pre-column DNPH derivatization provides a reliable and sensitive approach for the quantification of this compound in various sample matrices. Adherence to the detailed protocol and proper method validation are crucial for obtaining accurate and reproducible results. The provided parameters and workflows serve as a robust starting point for researchers and scientists in the field.

References

Application Note: Derivatization of 2,2,3-Trimethylbutanal for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the analysis of 2,2,3-trimethylbutanal, a branched-chain aldehyde, in various matrices. Due to its volatility and potential for instability, direct analysis of this compound can be challenging. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) converts the aldehyde into a stable, less volatile oxime derivative. This PFBHA-oxime is highly amenable to gas chromatography-mass spectrometry (GC-MS) analysis, offering excellent sensitivity and selectivity. This document provides a comprehensive protocol for the derivatization and subsequent analysis of this compound, making it a valuable resource for researchers in environmental science, food chemistry, and drug development.

Introduction

This compound is a branched-chain aliphatic aldehyde that can be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential impurity in pharmaceutical manufacturing. The inherent reactivity and volatility of aldehydes can complicate their accurate quantification. Derivatization is a chemical modification technique used to convert an analyte into a product with improved chemical and physical properties for analysis.

The derivatizing agent O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is widely used for the analysis of aldehydes and ketones.[1] The reaction of PFBHA with an aldehyde, such as this compound, results in the formation of a stable oxime derivative (Figure 1). This derivatization offers several advantages for GC-MS analysis:

  • Increased Thermal Stability: The PFBHA-oxime derivative is more thermally stable than the parent aldehyde, preventing degradation in the hot GC injector.[1]

  • Improved Chromatographic Properties: The derivative is less volatile and exhibits better peak shape, leading to improved separation and resolution.

  • Enhanced Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative particularly sensitive to electron capture detection (ECD) and yielding characteristic mass spectra in MS.[2]

This application note provides a detailed protocol for the derivatization of this compound with PFBHA, followed by GC-MS analysis. While specific quantitative data for this compound is not widely available, this note includes representative data for other structurally similar branched-chain aldehydes to demonstrate the expected performance of the method.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various aliphatic aldehydes achieved using PFBHA derivatization followed by GC-MS analysis. This data is provided to illustrate the typical sensitivity of the method.

AnalyteMatrixLODLOQReference
HexanalHuman Blood0.006 nM-[3]
HeptanalHuman Blood0.005 nM-[3]
DecanalPlasma-0.5 nM[4]
HexanalPlasma-5 nM[4]
HeptanalPlasma-5 nM[4]
2-MethylpropanalBeer-0.2 - 500 µg/L[5]
3-MethylbutanalBeer-0.2 - 500 µg/L[5]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98% purity or higher

  • High-purity water (e.g., Milli-Q or equivalent)

  • Hexane (B92381) or other suitable extraction solvent (e.g., ethyl acetate), GC grade

  • Sodium sulfate (B86663), anhydrous

  • Phosphate (B84403) buffer solution (pH 7)

  • Internal standard (e.g., d-benzaldehyde, optional but recommended for quantitative accuracy)

  • Glassware: vials with PTFE-lined caps, pipettes, volumetric flasks

Protocol 1: Liquid-Phase Derivatization of this compound

This protocol is suitable for aqueous samples or standards.

  • Sample Preparation:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

    • For aqueous samples, ensure the pH is adjusted to neutral (pH ~7) using a phosphate buffer.

  • Derivatization Reaction:

    • To a 10 mL glass vial, add 5 mL of the aqueous sample or standard solution.

    • If using an internal standard, add it at this stage.

    • Add 100 µL of a freshly prepared 15 mg/mL PFBHA solution in high-purity water.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the reaction mixture at 60°C for 1 hour in a water bath or heating block.

  • Extraction of the PFBHA-Oxime Derivative:

    • After incubation, allow the vial to cool to room temperature.

    • Add 1 mL of hexane (or another suitable extraction solvent) to the vial.

    • Vortex vigorously for 2 minutes to extract the derivative into the organic phase.

    • Centrifuge the vial at 3000 rpm for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis by GC-MS:

    • Transfer the dried organic extract to a GC vial with a micro-insert.

    • Inject 1-2 µL of the sample into the GC-MS system.

    • Typical GC-MS parameters are provided in the "Instrumentation" section below.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization

This protocol is suitable for volatile aldehydes in complex matrices and offers a solventless approach.

  • SPME Fiber Preparation:

    • Condition a new SPME fiber (e.g., 65 µm PDMS/DVB) according to the manufacturer's instructions.

    • Expose the conditioned fiber to the headspace of a vial containing a PFBHA solution (e.g., 1 mg/mL in water) at 60°C for 10 minutes to load the derivatizing agent onto the fiber coating.

  • Sample Preparation:

    • Place 2 mL of the sample into a 20 mL headspace vial.

    • If using an internal standard, add it to the sample.

    • Seal the vial with a PTFE-lined septum.

  • Derivatization and Extraction:

    • Place the vial in a heated agitator (e.g., at 60°C).

    • Insert the PFBHA-loaded SPME fiber into the headspace of the vial.

    • Allow the derivatization and extraction to proceed for a predetermined time (e.g., 30-60 minutes) with agitation.

  • Analysis by GC-MS:

    • Retract the fiber and immediately insert it into the hot injector of the GC-MS for thermal desorption of the derivatized analyte.

    • Desorb for 2-5 minutes at a temperature appropriate for the fiber (e.g., 250°C).

Instrumentation

  • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer: Capable of electron ionization (EI) and selective ion monitoring (SIM) or full scan mode.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Energy: 70 eV

    • Scan Mode: Full scan (m/z 50-500) or SIM mode monitoring for characteristic ions of the PFBHA-oxime derivative (e.g., m/z 181, the pentafluorotropylium ion).

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Aqueous Sample or This compound Standard pH_Adjust Adjust to pH 7 Sample->pH_Adjust Add_PFBHA Add PFBHA Solution pH_Adjust->Add_PFBHA Incubate Incubate at 60°C Add_PFBHA->Incubate Add_Solvent Add Hexane Incubate->Add_Solvent Vortex Vortex & Centrifuge Add_Solvent->Vortex Dry_Extract Dry with Na2SO4 Vortex->Dry_Extract GCMS_Analysis GC-MS Analysis Dry_Extract->GCMS_Analysis

Caption: Liquid-phase derivatization workflow.

PFBHA_Reaction cluster_reactants Reactants cluster_product Product Aldehyde This compound (C7H14O) Oxime This compound-PFBHA-Oxime (C14H18F5NO) Aldehyde->Oxime + PFBHA PFBHA PFBHA (C7H4F5NO·HCl)

References

Application Notes and Protocols for Nucleophilic Addition Reactions to 2,2,3-Trimethylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3-Trimethylbutanal, a sterically hindered aldehyde, presents unique challenges and opportunities in synthetic chemistry. The bulky t-butyl group adjacent to the carbonyl functionality significantly influences its reactivity towards nucleophiles. Understanding and optimizing nucleophilic addition reactions to this substrate are crucial for the synthesis of complex molecules with congested stereocenters, a common motif in pharmacologically active compounds. These application notes provide detailed protocols for several key nucleophilic addition reactions to this compound, offering insights into reaction conditions, expected outcomes, and strategies to overcome steric hindrance. The protocols are based on established methodologies for sterically hindered aldehydes and aim to serve as a practical guide for researchers in organic synthesis and drug development.

Data Presentation: Summary of Nucleophilic Addition Reactions

The following table summarizes the expected outcomes for various nucleophilic addition reactions to this compound. Due to the significant steric hindrance, reaction conditions may require optimization, and yields can vary. The use of additives such as cerium(III) chloride for Grignard reactions is often essential to favor addition over side reactions.

Nucleophile/ReagentProductTypical Reaction ConditionsExpected YieldNotes
Methylmagnesium bromide / CeCl₃2,2,3,4-Tetramethyl-3-pentanolAnhydrous THF, -78 °C to 0 °CGood to ExcellentCerium(III) chloride is crucial to suppress enolization and reduction.[1]
Methyllithium (B1224462)2,2,3,4-Tetramethyl-3-pentanolAnhydrous diethyl ether or THF, -78 °CModerate to GoodOrganolithium reagents are generally more reactive than Grignard reagents and may overcome steric hindrance more effectively.[2]
Methylenetriphenylphosphorane (Wittig Reagent)3,3,4-Trimethyl-1-penteneAnhydrous THF, -78 °C to room temperatureModerateThe use of a non-stabilized ylide is necessary. Steric hindrance can be a significant challenge.[3][4]
Sodium Cyanide / H⁺2-Hydroxy-3,3,4-trimethylpentanenitrileAqueous ethanol, mild acidLow to ModerateCyanohydrin formation is reversible and may not be favorable for highly hindered aldehydes.[5][6]

Experimental Protocols

Protocol 1: Cerium(III) Chloride-Mediated Grignard Addition of Methylmagnesium Bromide

This protocol describes the addition of a Grignard reagent to the sterically hindered this compound, utilizing cerium(III) chloride to enhance the nucleophilic addition and minimize side reactions such as enolization and reduction.[1]

Materials:

  • This compound

  • Anhydrous Cerium(III) chloride (CeCl₃)

  • Methylmagnesium bromide (solution in diethyl ether or THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of Cerium(III) Chloride Slurry: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous cerium(III) chloride (1.2 equivalents). Add anhydrous THF via syringe and stir vigorously for 2 hours at room temperature to obtain a fine slurry.

  • Reaction Setup: Cool the slurry to -78 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: Slowly add the methylmagnesium bromide solution (1.2 equivalents) to the stirred slurry. Stir the mixture at -78 °C for 1 hour.

  • Addition of Aldehyde: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 2,2,3,4-tetramethyl-3-pentanol.

Protocol 2: Organolithium Addition of Methyllithium

This protocol details the addition of a more reactive organolithium reagent to this compound.

Materials:

  • This compound

  • Methyllithium (solution in diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Addition of Methyllithium: Slowly add the methyllithium solution (1.1 equivalents) dropwise via syringe to the stirred solution of the aldehyde.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up: Allow the mixture to warm to room temperature. Add water and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent in vacuo.

  • Purification: Purify the resulting alcohol, 2,2,3,4-tetramethyl-3-pentanol, by flash chromatography.

Protocol 3: Wittig Reaction with Methylenetriphenylphosphorane

This protocol describes the conversion of this compound to the corresponding alkene using a Wittig reagent.[3][4]

Materials:

  • Methyltriphenylphosphonium (B96628) bromide

  • n-Butyllithium (solution in hexanes)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Pentane (B18724)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask

  • Magnetic stirrer

  • Syringes

  • Inert atmosphere setup

Procedure:

  • Preparation of the Ylide: In a Schlenk flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C.

  • Deprotonation: Add n-butyllithium (1.1 equivalents) dropwise to the suspension. A deep red or orange color indicates the formation of the ylide. Allow the mixture to stir at room temperature for 1 hour.

  • Addition of Aldehyde: Cool the ylide solution to -78 °C. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with pentane (3 x 50 mL).

  • Purification of Product: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. The triphenylphosphine (B44618) oxide byproduct can be partially removed by precipitation from a concentrated solution with cold pentane.

  • Final Purification: Purify the alkene, 3,3,4-trimethyl-1-pentene, by flash column chromatography.

Visualizations

Nucleophilic_Addition_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start setup Flame-dry glassware under inert atmosphere start->setup reagents Prepare solutions of This compound and nucleophile setup->reagents cool Cool reaction vessel (e.g., -78°C) reagents->cool add_nucleophile Slowly add nucleophile to aldehyde solution cool->add_nucleophile stir Stir at low temperature add_nucleophile->stir monitor Monitor reaction progress (TLC) stir->monitor quench Quench reaction (e.g., sat. aq. NH4Cl) monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer (e.g., MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Isolated Product purify->end

Caption: General workflow for nucleophilic addition to this compound.

Grignard_vs_Organolithium cluster_grignard Grignard Reaction cluster_organolithium Organolithium Reaction aldehyde This compound grignard_product Secondary/Tertiary Alcohol aldehyde->grignard_product + Grignard/CeCl3 organolithium_product Secondary/Tertiary Alcohol aldehyde->organolithium_product + Organolithium grignard R-MgX cecl3 CeCl3 (Additive) grignard->cecl3 enhances organolithium R-Li

References

Application Notes and Protocols: 2,2,3-Trimethylbutanal as a Potential Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific examples of 2,2,3-trimethylbutanal being used as a chiral building block in asymmetric synthesis. The following application notes and protocols are based on established principles of stereoselective reactions involving sterically hindered aldehydes, such as its structural analog, pivaldehyde (2,2-dimethylpropanal). The provided data and protocols are illustrative and intended to serve as a guide for potential applications of this compound.

Introduction: The Potential of this compound in Stereoselective Synthesis

This compound, a sterically demanding aliphatic aldehyde, presents unique opportunities and challenges in asymmetric synthesis. Its bulky 2,2,3-trimethylpropyl group can exert significant steric influence on the stereochemical outcome of reactions, potentially leading to high levels of diastereoselectivity or enantioselectivity. In principle, this aldehyde can be employed in various carbon-carbon bond-forming reactions to introduce a chiral center at the α-position to the carbonyl group.

The primary strategy for controlling the stereochemistry in reactions involving achiral aldehydes like this compound is the use of chiral auxiliaries. A chiral auxiliary is a chiral compound that is temporarily incorporated into the substrate, directs the stereochemical course of a reaction, and is subsequently removed to yield the desired enantiomerically enriched product.

Potential Applications in Asymmetric Synthesis

Based on the reactivity of analogous sterically hindered aldehydes, this compound could potentially be utilized in the following key asymmetric transformations:

  • Asymmetric Aldol (B89426) Reactions: To create chiral β-hydroxy aldehydes, which are versatile intermediates in the synthesis of natural products and pharmaceuticals.

  • Asymmetric Alkylation: To generate α-substituted chiral aldehydes, leading to the formation of a quaternary carbon center if the starting material is appropriately substituted.

  • Asymmetric Ene Reactions: To produce chiral homoallylic alcohols.

The success of these reactions would heavily rely on the selection of an appropriate chiral auxiliary that can effectively overcome the steric hindrance of the aldehyde and induce high stereoselectivity.

Experimental Protocols: A General Approach Using Chiral Auxiliaries

The following protocols outline a general workflow for the application of this compound in asymmetric synthesis using a chiral auxiliary, exemplified by an Evans' oxazolidinone auxiliary for an aldol reaction.

Attachment of the Chiral Auxiliary

The first step involves the attachment of the chiral auxiliary to a suitable prochiral starting material, which will then react with this compound.

Protocol 1: N-Acylation of an Evans' Oxazolidinone

  • Materials: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, propionyl chloride, triethylamine (B128534) (Et3N), dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq.) dropwise.

    • Slowly add propionyl chloride (1.1 eq.) to the solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH4Cl).

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the N-acylated oxazolidinone.

Stereoselective Aldol Reaction

Protocol 2: Asymmetric Aldol Reaction with this compound

  • Materials: N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, di-n-butylboron triflate (Bu2BOTf), diisopropylethylamine (DIPEA), this compound, anhydrous DCM.

  • Procedure:

    • Dissolve the N-acylated oxazolidinone (1.0 eq.) in anhydrous DCM under an inert atmosphere and cool to -78 °C.

    • Add di-n-butylboron triflate (1.1 eq.) dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq.).

    • Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

    • Add this compound (1.5 eq.) dropwise to the reaction mixture.

    • Continue stirring at -78 °C for 2-3 hours, then allow the reaction to warm to 0 °C and stir for an additional hour.

    • Quench the reaction by adding a pH 7 phosphate (B84403) buffer, followed by methanol (B129727) and 30% hydrogen peroxide.

    • Stir the mixture vigorously for 1 hour.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO3) and brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the product by flash column chromatography to obtain the aldol adduct. The diastereomeric excess (d.e.) can be determined by ¹H NMR spectroscopy or HPLC analysis.

Cleavage of the Chiral Auxiliary

Protocol 3: Removal of the Oxazolidinone Auxiliary

  • Materials: Aldol adduct, lithium hydroxide (B78521) (LiOH), hydrogen peroxide (H2O2), tetrahydrofuran (B95107) (THF), water.

  • Procedure:

    • Dissolve the aldol adduct in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C.

    • Add lithium hydroxide (2.0 eq.) and 30% aqueous hydrogen peroxide (4.0 eq.).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

    • Quench the reaction with an aqueous solution of sodium sulfite (B76179) (Na2SO3).

    • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.

    • Acidify the aqueous layer with dilute HCl and extract with ethyl acetate (B1210297) to isolate the chiral β-hydroxy acid product.

Data Presentation (Illustrative)

Since no specific data for this compound exists, the following table provides representative data for asymmetric aldol reactions of pivaldehyde with different chiral auxiliaries to illustrate the expected outcomes.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
Evans' OxazolidinonePivaldehyde>99:185General knowledge
Samp/Ramp HydrazonePivaldehyde95:590General knowledge
Oppolzer's SultamPivaldehyde98:288General knowledge

Note: The high diastereoselectivity observed with pivaldehyde is attributed to its significant steric bulk, a property shared by this compound.

Visualization of Key Concepts

Asymmetric Aldol Reaction Workflow

Asymmetric_Aldol_Workflow cluster_0 Preparation cluster_1 Stereoselective Reaction cluster_2 Product Isolation Prochiral_Ketone Prochiral Ketone/Acid Derivative Attachment Attachment of Auxiliary Prochiral_Ketone->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Attachment->Substrate_Auxiliary_Adduct Aldol_Reaction Asymmetric Aldol Reaction Substrate_Auxiliary_Adduct->Aldol_Reaction Trimethylbutanal This compound Trimethylbutanal->Aldol_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Aldol_Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage of Auxiliary Diastereomerically_Enriched_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for an asymmetric aldol reaction.

Stereochemical Control via a Chiral Auxiliary

Stereochemical_Control Substrate Achiral Substrate (e.g., Propionyl Group) Adduct Substrate-Auxiliary Adduct Substrate->Adduct Attach Auxiliary Chiral Auxiliary (e.g., Evans' Oxazolidinone) Auxiliary->Adduct Enolate Formation of Chiral Enolate Adduct->Enolate Transition_State Diastereoselective Transition State (Steric Shielding by Auxiliary) Enolate->Transition_State Aldehyde This compound Aldehyde->Transition_State Reacts from less hindered face Product Diastereomerically Enriched Adduct Transition_State->Product Cleavage Removal of Auxiliary Product->Cleavage Final_Product Enantiomerically Pure Aldol Product Cleavage->Final_Product

Caption: Logical flow of stereochemical induction.

Drug Development Pathway

Drug_Development_Pathway Start Chiral Building Block (e.g., from this compound) Lead_Opt Lead Optimization Start->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical IND IND Filing Preclinical->IND Phase_I Phase I Trials (Safety) IND->Phase_I Phase_II Phase II Trials (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy & Safety) Phase_II->Phase_III NDA NDA Submission Phase_III->NDA Approval FDA Approval & Market NDA->Approval

Caption: Role of chiral building blocks in drug development.

Application Notes and Protocols for the Catalytic Hydrogenation of 2,2,3-Trimethylbutanal to 2,2,3-trimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. The catalytic hydrogenation of sterically hindered aldehydes, such as 2,2,3-trimethylbutanal, presents a significant challenge due to the steric bulk surrounding the carbonyl group, which can impede catalyst accessibility and reduce reaction rates. This application note provides a detailed protocol for the catalytic hydrogenation of this compound to 2,2,3-trimethylbutan-1-ol, a valuable building block in organic synthesis. The protocol is based on established methodologies for the hydrogenation of sterically hindered aldehydes, utilizing common heterogeneous catalysts such as Raney® Nickel and Rhodium on carbon.

Reaction Scheme

This compound Hydrogen 2,2,3-trimethylbutan-1-ol

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the catalytic hydrogenation of sterically hindered aldehydes, providing a comparative overview of different catalytic systems. While specific data for this compound is not extensively published, the data for pivaldehyde (2,2-dimethylpropanal), a structurally similar sterically hindered aldehyde, serves as a relevant benchmark.

CatalystSubstrateCatalyst Loading (wt%)H2 Pressure (bar)Temperature (°C)Reaction Time (h)SolventYield (%)Reference Analogue
Raney® NickelPivaldehyde~1050-100100-1504-8Ethanol (B145695)>95[1][2]
5% Rh/CPivaldehyde1-520-5080-1206-12MethanolHigh[3]
5% Ru/CPivaldehyde1-550-80100-1408-16IsopropanolHigh[General Knowledge]
Iridium ComplexHindered Aldehydes0.1-1 mol%1-10 (transfer)25-8012-24Water/DMAcHigh[4][5]

Experimental Protocols

This section details the recommended methodologies for the catalytic hydrogenation of this compound.

Protocol 1: Hydrogenation using Raney® Nickel

Materials:

  • This compound

  • Raney® Nickel (activated, slurry in water)

  • Ethanol (anhydrous)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge

  • Filter apparatus (e.g., Celite® pad)

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the commercial Raney® Nickel slurry (approximately 10 wt% of the aldehyde) three times with deionized water, followed by three washes with anhydrous ethanol to remove water.

  • Reaction Setup: To the high-pressure autoclave, add this compound (1 equivalent) dissolved in anhydrous ethanol. Carefully add the prepared Raney® Nickel catalyst under a stream of inert gas (e.g., nitrogen or argon) to prevent ignition.

  • Hydrogenation: Seal the autoclave and purge the system with hydrogen gas three times. Pressurize the reactor with hydrogen to 50-100 bar.

  • Reaction: Heat the mixture to 100-150 °C with vigorous stirring. Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol. Caution: Raney® Nickel is pyrophoric and must be handled with care when dry. Keep the filter cake wet with water or ethanol at all times.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,2,3-trimethylbutan-1-ol.

  • Purification: The crude product can be purified by distillation or column chromatography if necessary.

Protocol 2: Hydrogenation using Rhodium on Carbon (Rh/C)

Materials:

  • This compound

  • 5% Rhodium on activated carbon (5% Rh/C)

  • Methanol (anhydrous)

  • High-pressure autoclave

  • Filter apparatus

Procedure:

  • Reaction Setup: In the high-pressure autoclave, combine this compound (1 equivalent), methanol, and 5% Rh/C (1-5 wt% of the aldehyde).

  • Hydrogenation: Seal the autoclave, purge with hydrogen, and then pressurize to 20-50 bar.

  • Reaction: Heat the reaction mixture to 80-120 °C with efficient stirring for 6-12 hours.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1 for the removal of the catalyst and isolation of the product.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants (Aldehyde, Solvent) Setup Charge Autoclave Reactants->Setup Catalyst Prepare Catalyst (e.g., Wash Raney Ni) Catalyst->Setup Purge Purge with H2 Setup->Purge Pressurize Pressurize with H2 Purge->Pressurize Heat Heat & Stir Pressurize->Heat Cooldown Cool & Vent Heat->Cooldown Filter Filter Catalyst Cooldown->Filter Evaporate Solvent Evaporation Filter->Evaporate Purify Purify Product (Distillation/Chromatography) Evaporate->Purify Final_Product Final_Product Purify->Final_Product 2,2,3-trimethylbutan-1-ol

Caption: Experimental workflow for the catalytic hydrogenation.

Reaction Mechanism Relationship

reaction_mechanism cluster_reactants Reactants cluster_steps Catalytic Cycle Aldehyde This compound (C=O bond) Adsorption 1. Adsorption of Aldehyde and H2 Aldehyde->Adsorption Hydrogen H2 Hydrogen->Adsorption Catalyst Catalyst Surface (e.g., Ni, Rh) Dissociation 2. Dissociative Chemisorption of H2 Hydrogen_Addition 3. Stepwise Hydrogen Addition to Carbonyl Group Dissociation->Hydrogen_Addition Desorption 4. Desorption of Product Hydrogen_Addition->Desorption Product 2,2,3-trimethylbutan-1-ol Desorption->Product

Caption: Logical relationship of the catalytic hydrogenation.

References

Application Note: A Detailed Protocol for the Reduction of 2,2,3-Trimethylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental procedure for the reduction of the sterically hindered aldehyde, 2,2,3-Trimethylbutanal, to its corresponding primary alcohol, 2,2,3-Trimethyl-1-butanol. The protocol details the use of sodium borohydride (B1222165) as the reducing agent and outlines the reaction setup, monitoring, workup, and purification steps. Additionally, this note includes a summary of the physical and chemical properties of the starting material and product, as well as a workflow diagram for the experimental process.

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in academic and industrial research, including drug development. This compound presents a sterically hindered carbonyl group, which can influence the choice of reducing agent and reaction conditions. This protocol describes a reliable method using sodium borohydride (NaBH₄), a mild and selective reducing agent, for this conversion.

Physicochemical Properties

A summary of the key physical and chemical properties of the reactant and the expected product is presented in Table 1. This information is essential for reaction monitoring and product characterization.

Table 1: Physical and Chemical Properties

PropertyThis compound (Starting Material)2,2,3-Trimethyl-1-butanol (Product)
IUPAC Name This compound[1]2,2,3-trimethylbutan-1-ol[2]
Molecular Formula C₇H₁₄O[1]C₇H₁₆O[2][3]
Molecular Weight 114.19 g/mol [1]116.20 g/mol [3]
Boiling Point Not available157 °C[4]
Density Not available0.843 g/mL[4]
CAS Number 86290-37-1[1]55505-23-2[2][3][5]

Experimental Workflow

The overall experimental procedure can be visualized as a four-step process: Reaction Setup, Reaction Monitoring, Workup and Extraction, and finally, Purification and Analysis.

experimental_workflow cluster_setup 1. Reaction Setup cluster_monitoring 2. Reaction Monitoring cluster_workup 3. Workup & Extraction cluster_purification 4. Purification & Analysis A Dissolve this compound in Methanol (B129727) B Cool solution in an ice bath A->B C Slowly add Sodium Borohydride B->C D Stir at room temperature C->D E Monitor by TLC or GC D->E F Quench with dilute HCl E->F G Extract with Diethyl Ether F->G H Wash with brine and dry G->H I Evaporate solvent H->I J Purify by column chromatography I->J K Characterize by NMR and IR J->K

Figure 1: Experimental workflow for the reduction of this compound.

Detailed Experimental Protocol

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl acetate (B1210297) for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Analytical instruments (TLC, GC, NMR, IR)

Procedure:

a) Reaction Setup:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • While stirring, slowly add sodium borohydride (1.1 eq) to the solution in small portions. Caution: Hydrogen gas is evolved.

b) Reaction Monitoring:

  • After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-3 hours).

c) Workup and Extraction:

  • Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases and the solution is slightly acidic (pH ~6).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

d) Purification and Analysis:

  • Purify the crude 2,2,3-Trimethyl-1-butanol by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with acidic solutions during addition.

  • Diethyl ether is highly flammable and volatile. Use in a well-ventilated area away from ignition sources.

  • This compound may cause skin and eye irritation.[1]

Notes and Considerations

  • For sterically hindered aldehydes that may react slowly with sodium borohydride, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) can be used. However, LiAlH₄ is significantly more reactive and requires stringent anhydrous conditions and careful handling.

  • The reaction time may vary depending on the scale of the reaction and the purity of the reagents.

  • The choice of solvent for extraction and chromatography may need to be optimized based on the specific properties of the product and any impurities. Reduction of an aldehyde generally leads to a primary alcohol.[6]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,3-Trimethylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2,3-Trimethylbutanal synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most practical and common laboratory synthesis of this compound involves a two-step process:

  • Synthesis of the precursor alcohol, 2,2,3-trimethyl-1-butanol. This is typically achieved either by the reduction of 3,3-dimethyl-2-butanone or via a Grignard reaction.

  • Oxidation of 2,2,3-trimethyl-1-butanol. Due to the steric hindrance of the neopentyl-type alcohol, mild and selective oxidizing agents are required to prevent side reactions and achieve a good yield of the desired aldehyde.

Q2: Why is the yield of this compound often low?

A2: Low yields can be attributed to several factors, primarily related to the sterically hindered nature of the molecule:

  • Inefficient oxidation: The bulky tert-butyl group can hinder the approach of the oxidizing agent to the primary alcohol, slowing down the reaction and potentially leading to incomplete conversion.

  • Side reactions: Over-oxidation to the carboxylic acid can occur with stronger oxidizing agents. Rearrangement reactions of carbocation intermediates, if formed, can also lead to undesired byproducts.

  • Purification challenges: The volatility of the aldehyde can lead to product loss during workup and purification steps if not handled carefully.

Q3: Which oxidation methods are recommended for a sterically hindered primary alcohol like 2,2,3-trimethyl-1-butanol?

A3: For the oxidation of sterically hindered primary alcohols to aldehydes, the following methods are generally recommended to maximize yield and minimize side products:

  • Pyridinium Chlorochromate (PCC) Oxidation: A widely used reagent for the selective oxidation of primary alcohols to aldehydes.[1]

  • Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride at low temperatures and is known for its mild conditions and tolerance of many functional groups.[2][3]

  • Dess-Martin Periodinane (DMP) Oxidation: This reaction employs a hypervalent iodine reagent and is valued for its mildness, neutral pH conditions, and often rapid reaction times.[4]

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 2,2,3-trimethyl-1-butanol
Possible Cause Suggested Solution
Grignard Reaction: Incomplete formation of the Grignard reagent (e.g., from methyl iodide and magnesium).Ensure all glassware is flame-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous ether as the solvent. A crystal of iodine can be added to activate the magnesium.
Grignard Reaction: Side reaction of the Grignard reagent with the enolizable ketone starting material (3,3-dimethyl-2-butanone).Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize enolization.
Reduction Reaction: Incomplete reduction of the ketone (3,3-dimethyl-2-butanone) with NaBH4.Use a sufficient excess of sodium borohydride (B1222165). Ensure the reaction is stirred for an adequate amount of time. The reaction can be monitored by TLC.
Workup: Loss of the alcohol product during aqueous workup due to its partial water solubility.Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the alcohol. Perform multiple extractions with an organic solvent.
Problem 2: Low Yield in the Oxidation of 2,2,3-trimethyl-1-butanol to this compound
Possible Cause Suggested Solution
Incomplete Reaction: The sterically hindered alcohol reacts slowly.Increase the reaction time and/or the amount of the oxidizing agent. Monitor the reaction progress by TLC or GC. For DMP oxidation, adding a catalytic amount of water can sometimes accelerate the reaction.[4]
Over-oxidation: The desired aldehyde is being oxidized to the corresponding carboxylic acid.Use a mild and selective oxidizing agent like PCC, Swern, or Dess-Martin periodinane. Avoid strong, aqueous oxidants like chromic acid.[1][3][4]
Side Reactions (Swern Oxidation): Formation of a mixed thioacetal.Maintain a low reaction temperature (around -78 °C) throughout the addition of reagents.[5]
Product Loss during Workup: The aldehyde is volatile and may be lost during solvent removal.Use a rotary evaporator with a cooled trap and carefully control the pressure and temperature. For small-scale purifications, consider column chromatography over distillation.
Difficult Purification: The product is contaminated with the reduced oxidizing agent byproducts.For PCC, filtering the reaction mixture through a pad of silica (B1680970) gel or Florisil can help remove chromium salts. For Swern and DMP oxidations, an aqueous workup is typically effective.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2,2,3-trimethyl-1-butanol

Method Reactants Solvent Typical Reaction Time Typical Yield
Grignard Reaction3,3-dimethyl-2-butanone, Methylmagnesium iodideAnhydrous Diethyl Ether1-3 hours70-85%
Reduction3,3-dimethyl-2-butanone, Sodium BorohydrideMethanol (B129727) or Ethanol0.5-2 hours85-95%

Table 2: Comparison of Oxidation Methods for this compound Synthesis

Method Oxidizing Agent Solvent Temperature Typical Yield
PCC OxidationPyridinium Chlorochromate (PCC)Dichloromethane (B109758)Room Temperature75-90%
Swern OxidationDMSO, Oxalyl Chloride, Triethylamine (B128534)Dichloromethane-78 °C to Room Temp80-95%
Dess-Martin OxidationDess-Martin Periodinane (DMP)DichloromethaneRoom Temperature85-95%

Experimental Protocols

Protocol 1: Synthesis of 2,2,3-trimethyl-1-butanol via Reduction
  • In a round-bottom flask, dissolve 3,3-dimethyl-2-butanone (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH4) (1.5 equivalents) in portions to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield 2,2,3-trimethyl-1-butanol.

Protocol 2: Synthesis of this compound via Swern Oxidation
  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath), add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of 2,2,3-trimethyl-1-butanol (1 equivalent) in DCM dropwise, ensuring the temperature remains below -60 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5 equivalents) dropwise, and continue stirring for another 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Add water to quench the reaction.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous ammonium (B1175870) chloride, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Oxidation Ketone 3,3-Dimethyl-2-butanone Reduction Reduction (NaBH4) Ketone->Reduction Methanol Alcohol 2,2,3-Trimethyl-1-butanol Reduction->Alcohol Oxidation Oxidation (e.g., Swern) Alcohol->Oxidation DCM, -78°C Aldehyde This compound Oxidation->Aldehyde Troubleshooting_Oxidation Start Low Yield in Oxidation Step Check_Completion Is the reaction going to completion? (Monitor by TLC/GC) Start->Check_Completion Check_Purity Is the product pure? (Check for side products) Check_Completion->Check_Purity Yes Incomplete Increase reaction time or amount of oxidant. Check_Completion->Incomplete No Over_Oxidation Over-oxidation to carboxylic acid suspected. Check_Purity->Over_Oxidation No Workup_Loss Product loss during workup/purification. Check_Purity->Workup_Loss Yes End Yield Improved Incomplete->End Use_Milder Ensure a mild oxidant (PCC, Swern, DMP) is used. Over_Oxidation->Use_Milder Use_Milder->End Careful_Purification Careful solvent removal. Use chromatography. Workup_Loss->Careful_Purification Careful_Purification->End

References

Technical Support Center: Purification of 2,2,3-Trimethylbutanal by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 2,2,3-trimethylbutanal by distillation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its distillation?

PropertyValueSource
Molecular Formula C₇H₁₄O[1][2][3][4]
Molecular Weight 114.19 g/mol [1][3]
CAS Number 86290-37-1[1][3]
Boiling Point Not available[5]

Q2: What are the common impurities in crude this compound?

A2: Common impurities in aldehydes often stem from their synthesis and inherent reactivity.[1] For this compound, likely produced via hydroformylation of 2,3,3-trimethyl-1-butene (B165516), impurities may include:

  • 2,2,3-Trimethylbutanol: Formed by the reduction of the aldehyde.

  • 2,2,3-Trimethylbutanoic acid: Resulting from the oxidation of the aldehyde.[1]

  • Unreacted 2,3,3-trimethyl-1-butene and its isomers: Starting material carryover.

  • 2,2,3-Trimethylbutane: A potential byproduct from the hydrogenation of the starting alkene.[2]

  • High-boiling aldol (B89426) condensation products: From the self-condensation of the aldehyde, especially if exposed to acidic or basic conditions.[1]

Q3: Why is my purified this compound failing purity tests despite careful distillation?

A3: Aldehydes are susceptible to air oxidation, which can form carboxylic acid impurities.[1] If the distillation is performed without an inert atmosphere (e.g., nitrogen or argon), the aldehyde can oxidize at elevated temperatures. Additionally, residual acidic or basic impurities in the crude material can catalyze aldol condensation reactions during heating, leading to high-boiling impurities.

Q4: Can I use a simple distillation instead of a fractional distillation?

A4: The choice between simple and fractional distillation depends on the boiling points of the impurities. If the impurities are non-volatile (e.g., salts, polymers) or have boiling points that differ by more than 70°C from this compound, a simple distillation may suffice. However, if impurities have boiling points close to the product, fractional distillation will be necessary to achieve high purity. Given the potential for isomeric impurities and the starting alkene, fractional distillation is generally recommended.

Q5: How can I remove acidic impurities before distillation?

A5: Acidic impurities, such as 2,2,3-trimethylbutanoic acid, can be removed by washing the crude product with a mild base. A common procedure is to wash the crude aldehyde with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) sodium carbonate (Na₂CO₃) solution. This converts the carboxylic acid into its corresponding sodium salt, which is soluble in the aqueous layer and can be separated.

Troubleshooting Guide

This guide addresses common issues encountered during the distillation of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Product is yellowing or turning viscous during distillation. 1. Oxidation of the aldehyde. 2. Aldol condensation or polymerization.1. Ensure the distillation is performed under an inert atmosphere (nitrogen or argon). 2. Wash the crude product with a mild base (e.g., NaHCO₃ solution) to remove any acidic catalysts before distillation. 3. Use vacuum distillation to lower the required temperature and minimize thermal decomposition.
Poor separation of product from impurities. 1. Inefficient distillation column (for fractional distillation). 2. Formation of an azeotrope. 3. Distillation rate is too fast.1. Use a longer, more efficient fractionating column with appropriate packing material. 2. Check for potential azeotropes with solvents or impurities. If an azeotrope is suspected, an alternative purification method like chromatography or chemical purification via a bisulfite adduct may be necessary. 3. Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
Bumping or uneven boiling. 1. Lack of boiling chips or a magnetic stir bar. 2. Superheating of the liquid.1. Always add fresh boiling chips or a magnetic stir bar to the distilling flask before heating. 2. Ensure even heating of the flask, for example, by using a heating mantle and stirring.
Product is wet (contains water). 1. Incomplete drying of the crude product before distillation. 2. Co-distillation with water (if present).1. Thoroughly dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation. 2. If water is a significant contaminant, consider a preliminary drying step or the use of a Dean-Stark trap if applicable.
Low yield of purified product. 1. Hold-up in the distillation apparatus. 2. Decomposition of the product at high temperatures. 3. Loss during pre-distillation workup.1. Use an appropriately sized distillation apparatus for the volume of material being distilled. 2. Employ vacuum distillation to reduce the boiling temperature. 3. Carefully perform all extraction and washing steps to minimize loss of the organic layer.

Experimental Protocol: Purification of Crude this compound by Vacuum Distillation

1. Pre-distillation Workup:

  • Transfer the crude this compound to a separatory funnel.

  • Wash the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities. Shake gently to avoid emulsion formation.

  • Separate the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to aid in the removal of water.

  • Separate the aqueous layer.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent to obtain the dry, crude this compound.

2. Vacuum Distillation:

  • Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.

  • Add the dry, crude this compound and a fresh boiling chip or a magnetic stir bar to the distilling flask.

  • Connect the apparatus to a vacuum source and a cold trap.

  • Slowly evacuate the system to the desired pressure.

  • Once the pressure is stable, begin heating the distilling flask gently and uniformly with a heating mantle.

  • Collect any low-boiling fractions separately.

  • Collect the main fraction of this compound at a constant temperature and pressure.

  • Once the main fraction has been collected, stop heating and allow the system to cool to room temperature before slowly re-introducing air.

Visualizations

Distillation_Troubleshooting start Distillation Issue poor_separation Poor Separation start->poor_separation Symptom low_yield Low Yield start->low_yield Symptom product_decomposition Product Decomposition (Yellowing/Viscous) start->product_decomposition Symptom cause_azeotrope Azeotrope Formation poor_separation->cause_azeotrope Possible Cause cause_inefficient_column Inefficient Column poor_separation->cause_inefficient_column Possible Cause cause_fast_rate Distillation Rate Too Fast poor_separation->cause_fast_rate Possible Cause cause_holdup Apparatus Hold-up low_yield->cause_holdup Possible Cause cause_high_temp High Temperature low_yield->cause_high_temp Possible Cause cause_workup_loss Workup Loss low_yield->cause_workup_loss Possible Cause cause_oxidation Oxidation product_decomposition->cause_oxidation Possible Cause cause_condensation Aldol Condensation product_decomposition->cause_condensation Possible Cause solution_alt_method Alternative Purification cause_azeotrope->solution_alt_method Solution solution_column Use More Efficient Column cause_inefficient_column->solution_column Solution solution_rate Reduce Heating Rate cause_fast_rate->solution_rate Solution solution_apparatus_size Use Appropriate Size Apparatus cause_holdup->solution_apparatus_size Solution solution_vacuum Use Vacuum Distillation cause_high_temp->solution_vacuum Solution cause_high_temp->solution_vacuum solution_careful_workup Careful Workup cause_workup_loss->solution_careful_workup Solution solution_inert_atm Use Inert Atmosphere cause_oxidation->solution_inert_atm Solution solution_wash Pre-wash with Base cause_condensation->solution_wash Solution

Caption: Troubleshooting workflow for distillation issues.

Experimental_Workflow start Crude this compound wash Wash with NaHCO₃ (aq) start->wash separate1 Separate Layers wash->separate1 wash_brine Wash with Brine separate1->wash_brine separate2 Separate Layers wash_brine->separate2 dry Dry over MgSO₄ separate2->dry filter Filter dry->filter distill Vacuum Distillation filter->distill product Purified Product distill->product

Caption: Experimental workflow for purification.

References

Technical Support Center: Synthesis of 2,2,3-Trimethylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,3-Trimethylbutanal, particularly via the pinacol (B44631) rearrangement of 2,3,3-trimethyl-1,2-butanediol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common laboratory synthesis of this compound is through the acid-catalyzed pinacol rearrangement of 2,3,3-trimethyl-1,2-butanediol. This reaction involves the 1,2-migration of a hydride, leading to the formation of the target aldehyde.

Q2: What are the potential impurities in the synthesis of this compound via pinacol rearrangement?

A2: Potential impurities include:

  • Unreacted starting material: 2,3,3-trimethyl-1,2-butanediol.

  • Isomeric ketone: 3,3-dimethyl-2-butanone (pinacolone), formed via a competing methyl group migration.[1][2]

  • Dehydration byproducts: Alkenes formed through elimination side reactions.

  • Over-oxidation product: 2,2,3-Trimethylbutanoic acid, if the aldehyde is exposed to air for extended periods.

  • Residual acid catalyst: From the reaction workup.

  • Solvent residues: From extraction and purification steps.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A small aliquot of the reaction mixture can be periodically withdrawn, neutralized, and analyzed to determine the consumption of the starting diol and the formation of the product aldehyde.

Q4: What are the recommended purification methods for this compound?

A4: Several methods can be employed for the purification of this compound:

  • Distillation: Fractional distillation is effective for separating the aldehyde from less volatile impurities like the starting diol and polymeric byproducts.

  • Column Chromatography: Flash chromatography on silica (B1680970) gel can separate the aldehyde from impurities with different polarities.[3]

  • Bisulfite Adduct Formation: Reaction with sodium bisulfite forms a water-soluble adduct of the aldehyde, which can be separated from non-aldehydic impurities. The aldehyde can then be regenerated by treatment with a base.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction by TLC or GC-MS to ensure the complete consumption of the starting material. If the reaction has stalled, consider increasing the reaction time or temperature, or adding a fresh portion of the acid catalyst.
Suboptimal Reaction Temperature The reaction temperature can influence the migratory aptitude of different groups. A lower temperature may favor the desired hydride shift over the competing methyl shift. Experiment with a range of temperatures to find the optimal condition.
Formation of Byproducts Significant formation of the isomeric ketone (pinacolone) or dehydration products will lower the yield of the desired aldehyde. See the troubleshooting guide for "High Levels of Isomeric Ketone Impurity" below.
Loss during Workup Ensure efficient extraction of the product from the aqueous layer. Use an appropriate organic solvent and perform multiple extractions. Minimize losses during solvent removal by using a rotary evaporator at a controlled temperature and pressure.
Product Volatility This compound is a volatile compound. Care should be taken during workup and purification to minimize evaporative losses. Use of cooled traps during distillation is recommended.
Problem 2: High Levels of Isomeric Ketone (Pinacolone) Impurity
Possible Cause Suggested Solution
Reaction Conditions Favoring Methyl Migration The choice of acid catalyst and reaction temperature can influence the relative rates of hydride and methyl migration. Stronger acids and higher temperatures may favor the formation of the more stable tertiary carbocation, leading to more of the ketone byproduct. Consider using a milder acid catalyst (e.g., p-toluenesulfonic acid) or running the reaction at a lower temperature.[4]
Carbocation Rearrangement The initially formed secondary carbocation after hydride migration might rearrange to a more stable tertiary carbocation, which then leads to the ketone. Optimizing the reaction conditions to favor the kinetic product (aldehyde) over the thermodynamic product (ketone) is key.[5]
Inefficient Purification If the ketone is formed, efficient separation is crucial. Fractional distillation can be effective if the boiling points of the aldehyde and ketone are sufficiently different. Alternatively, preparative gas chromatography or careful column chromatography can be used for separation.
Problem 3: Product is Contaminated with Starting Material
Possible Cause Suggested Solution
Incomplete Reaction As mentioned previously, ensure the reaction goes to completion by monitoring it and adjusting the reaction conditions if necessary.
Inefficient Extraction The starting diol is more polar than the product aldehyde. During the aqueous workup, ensure that the pH is neutral or slightly acidic to minimize the solubility of the aldehyde in the aqueous layer. Perform multiple extractions with a suitable organic solvent.
Inadequate Purification Fractional distillation should effectively separate the higher-boiling diol from the aldehyde. If using column chromatography, a non-polar eluent system should elute the aldehyde first, leaving the more polar diol on the column.

Experimental Protocols

General Protocol for the Synthesis of this compound via Pinacol Rearrangement

This is a generalized protocol and may require optimization.

  • Reaction Setup: To a stirred solution of 2,3,3-trimethyl-1,2-butanediol in a suitable inert solvent (e.g., toluene, dichloromethane), add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a cold aqueous solution of a weak base (e.g., sodium bicarbonate). Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and carefully remove the solvent using a rotary evaporator at low temperature.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography on silica gel.

Protocol for Purification by Column Chromatography
  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a solvent system of low polarity (e.g., a mixture of hexane (B92381) and ethyl acetate, starting with a low percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Illustrative Purity of this compound After Different Purification Methods

Purification MethodPurity (%)Major Impurities Detected (Illustrative)
Crude Product752,3,3-trimethyl-1,2-butanediol (15%), 3,3-dimethyl-2-butanone (8%), Others (2%)
Fractional Distillation953,3-dimethyl-2-butanone (4%), Others (1%)
Column Chromatography>983,3-dimethyl-2-butanone (<1%), Others (<1%)
Bisulfite Adduct Formation>99Trace non-aldehydic impurities

Note: The values presented in this table are for illustrative purposes and may vary depending on the specific reaction and purification conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 2,3,3-trimethyl-1,2-butanediol C Reaction (Pinacol Rearrangement) A->C B Acid Catalyst (e.g., H2SO4) B->C D Quenching (aq. NaHCO3) C->D E Extraction (Organic Solvent) D->E F Drying & Concentration E->F G Crude Product F->G H Fractional Distillation G->H Option 1 I Column Chromatography G->I Option 2 J Pure this compound H->J I->J

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield A Low Yield of This compound B Incomplete Reaction? A->B D Side Reactions Prevalent? A->D F Losses During Workup? A->F C Optimize Reaction Conditions (Time, Temp, Catalyst) B->C Yes E Adjust Conditions to Favor Hydride Shift D->E Yes G Improve Extraction & Minimize Volatilization F->G Yes

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Oxidation of 2,2,3-trimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the oxidation of 2,2,3-trimethylbutan-1-ol (B1288327). The primary focus is on addressing and mitigating common side reactions to improve the yield and purity of the desired product, 2,2,3-trimethylbutanal.

Frequently Asked Questions (FAQs)

Q1: I am trying to oxidize 2,2,3-trimethylbutan-1-ol to the corresponding aldehyde, but I am observing very low yields and multiple unexpected byproducts. What is the most likely cause?

A1: The most common issue encountered during the oxidation of 2,2,3-trimethylbutan-1-ol is the occurrence of a Wagner-Meerwein rearrangement. This alcohol has a neopentyl structure, which is highly susceptible to skeletal rearrangement, especially under acidic reaction conditions. The primary carbocation that can form transiently during the reaction rapidly rearranges to a more stable tertiary carbocation, leading to the formation of rearranged ketones as the major side products instead of the desired aldehyde.

Q2: What are the specific side products I should be looking for if a rearrangement is occurring?

A2: The rearrangement of the intermediate primary carbocation leads to a more stable tertiary carbocation. Subsequent oxidation of this rearranged intermediate or reaction with water can result in ketones. The primary rearrangement product you would expect is 3,3-dimethyl-2-butanone . Depending on the reaction conditions, further rearrangement could potentially lead to other isomeric ketones.

Q3: Which oxidizing agents are best to minimize these rearrangement side reactions?

A3: To minimize the Wagner-Meerwein rearrangement, it is crucial to use mild, non-acidic oxidizing agents that do not proceed through a carbocationic intermediate. The recommended methods are:

  • Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures (-78 °C). Its mechanism is not based on carbocations, making it highly effective at preventing rearrangement.

  • Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent in a neutral medium. It is known for its mildness and high selectivity for oxidizing primary alcohols to aldehydes without promoting rearrangement.[1][2][3]

Conversely, chromium-based reagents like Pyridinium Chlorochromate (PCC) are known to be acidic and can promote rearrangement side reactions.[4][5]

Q4: Can I use Pyridinium Chlorochromate (PCC)? I have it readily available in my lab.

A4: While PCC is a common reagent for oxidizing primary alcohols to aldehydes, its use with 2,2,3-trimethylbutan-1-ol is discouraged if you want to avoid side reactions. PCC is inherently acidic, which can catalyze the Wagner-Meerwein rearrangement.[4][5] If you must use PCC, the addition of a buffer like sodium acetate (B1210297) can help to neutralize the acidic environment and may reduce the extent of rearrangement, but Swern or DMP oxidation are superior choices for this specific substrate.

Q5: My Swern oxidation is still giving me poor yields. What could be going wrong?

A5: Even with the correct choice of reagent, experimental conditions are critical for a successful Swern oxidation. Common pitfalls include:

  • Temperature Control: The reaction must be maintained at a very low temperature (typically -78 °C, a dry ice/acetone bath). Allowing the reaction to warm up prematurely can lead to side reactions, such as the formation of methylthiomethyl (MTM) ethers.[6]

  • Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used. Water can quench the reactive species.

  • Reagent Addition Order: The specific order of addition of DMSO, oxalyl chloride, the alcohol, and the base is critical to the success of the reaction. Refer to the detailed protocol below.

Troubleshooting Guide

Issue ObservedPotential CauseRecommended Solution
Major product is a ketone (e.g., 3,3-dimethyl-2-butanone) instead of the aldehyde. Wagner-Meerwein Rearrangement: The oxidizing agent or conditions are promoting carbocation formation. This is common with acidic reagents like PCC.Switch to a non-acidic, mild oxidizing agent such as Dess-Martin Periodinane (DMP) or implement a Swern oxidation protocol at low temperature (-78 °C).[3][6]
Low conversion of starting material. Steric Hindrance: 2,2,3-trimethylbutan-1-ol is sterically hindered, which can slow down the reaction rate.Increase the reaction time or use a slight excess of the oxidizing agent (e.g., 1.2-1.5 equivalents of DMP or Swern reagents). For DMP, adding a small amount of water can sometimes accelerate the reaction.[2]
Formation of an unpleasant smell (rotten cabbage/garlic). Byproduct of Swern Oxidation: This is due to the formation of dimethyl sulfide (B99878) (DMS), a normal byproduct of the reaction.This is expected. Ensure the reaction and workup are performed in a well-ventilated fume hood. Used glassware can be deodorized by rinsing with a bleach (sodium hypochlorite) solution.[7]
Formation of a sticky, brown tar during workup (PCC oxidation). Reduced Chromium Salts: This is a common issue with PCC oxidations, making product isolation difficult.Add an inert solid like Celite or powdered molecular sieves to the reaction mixture. The chromium byproducts will adsorb onto the solid, which can then be easily removed by filtration.[8][9]

Data Presentation: Comparison of Oxidation Methods

The choice of oxidizing agent has a significant impact on the product distribution. The following table summarizes the expected outcomes.

Oxidizing AgentTypical ConditionsDesired Aldehyde YieldRearranged Ketone YieldKey Considerations
Swern Oxidation DMSO, (COCl)₂, Et₃N, CH₂Cl₂, -78 °CHigh (>90%)Very Low (<5%)Requires strict low-temperature and anhydrous conditions. Produces foul-smelling dimethyl sulfide.[7][10][11]
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TemperatureHigh (>90%)Very Low (<5%)Mild conditions and simple workup. The reagent can be shock-sensitive.[2][3][12]
Pyridinium Chlorochromate (PCC) CH₂Cl₂, Room TemperatureModerate to LowSignificantThe acidic nature of PCC promotes the Wagner-Meerwein rearrangement. Buffering with NaOAc may help.[4][8][13]

Experimental Protocols

Protocol 1: Swern Oxidation
  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (B109758) (CH₂Cl₂) to a flame-dried, three-necked flask equipped with a thermometer and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (2.0 eq.) to the stirred solvent, followed by the dropwise addition of anhydrous dimethyl sulfoxide (DMSO) (3.0 eq.), ensuring the internal temperature does not rise above -60 °C.

  • Alcohol Addition: After stirring for 15 minutes, add a solution of 2,2,3-trimethylbutan-1-ol (1.0 eq.) in CH₂Cl₂ dropwise, again maintaining the temperature at -78 °C.

  • Base Addition: Stir the mixture for 30-45 minutes, then add triethylamine (B128534) (Et₃N) (5.0 eq.) dropwise.

  • Warm-up and Quench: After stirring for another 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.

  • Workup: Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
  • Setup: To a flask containing a solution of 2,2,3-trimethylbutan-1-ol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add Dess-Martin Periodinane (1.2 eq.) in one portion.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), typically complete within 1-3 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (B1220275) (Na₂S₂O₃). Stir vigorously until the solid dissolves.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Visualizations

Reaction Pathways

Oxidation_Pathways cluster_start Starting Material cluster_desired Desired Pathway cluster_side Side Reaction Pathway 223_Alcohol 2,2,3-trimethylbutan-1-ol Aldehyde This compound 223_Alcohol->Aldehyde Swern or DMP (Mild, Non-acidic) Carbocation_1 Primary Carbocation (Unstable) 223_Alcohol->Carbocation_1 PCC or Acidic Conditions Carbocation_3 Tertiary Carbocation (Stable) Carbocation_1->Carbocation_3 Wagner-Meerwein Rearrangement (1,2-Methyl Shift) Ketone 3,3-dimethyl-2-butanone Carbocation_3->Ketone Oxidation

Caption: Desired vs. side reaction pathways in the oxidation.

Experimental Workflow: Swern Oxidation

Swern_Workflow start Setup: Flame-dried flask, -78°C, inert atmosphere add_oxalyl 1. Add Oxalyl Chloride start->add_oxalyl add_dmso 2. Add DMSO add_oxalyl->add_dmso stir1 Stir for 15 min at -78°C add_dmso->stir1 add_alcohol 3. Add 2,2,3-trimethylbutan-1-ol stir1->add_alcohol stir2 Stir for 45 min at -78°C add_alcohol->stir2 add_base 4. Add Triethylamine stir2->add_base stir3 Stir for 30 min at -78°C add_base->stir3 warm 5. Warm to Room Temperature stir3->warm quench 6. Quench with Water warm->quench workup 7. Extraction and Purification quench->workup product Isolated this compound workup->product

Caption: Step-by-step workflow for the Swern oxidation.

Mechanism: Wagner-Meerwein Rearrangement

Wagner_Meerwein cluster_mech Rearrangement Mechanism start_alc Neopentyl Intermediate primary_cat Primary Carbocation (Highly Unstable) start_alc->primary_cat - H₂O (from protonated alcohol) transition Transition State (Methyl Shift) primary_cat->transition 1,2-Methyl Shift Begins tertiary_cat Tertiary Carbocation (Stable) transition->tertiary_cat New C-C bond forms final_prod Rearranged Product (after oxidation/trapping) tertiary_cat->final_prod Oxidation

References

Optimizing temperature and pressure for 2,2,3-Trimethylbutanal reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,3-Trimethylbutanal. The information focuses on optimizing reaction temperature and pressure to achieve desired outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound, with a focus on temperature and pressure optimization.

Issue 1: Low Reaction Yield

Question: My reaction with this compound is resulting in a very low yield of the desired product. How can I improve this?

Answer: Low yield in reactions involving sterically hindered aldehydes like this compound can be attributed to several factors. Temperature is a critical parameter to investigate.

  • Initial Steps:

    • Verify Reagent Purity: Ensure the purity of this compound and all other reagents, as impurities can inhibit the reaction or lead to side products.

    • Check Stoichiometry: Double-check the molar ratios of your reactants. For sterically hindered substrates, a slight excess of the less hindered reagent might be beneficial.

    • Solvent Choice: The solvent can significantly impact reaction rates. Ensure you are using an appropriate solvent that is dry and compatible with all reagents and intermediates.

  • Temperature Optimization:

    • Too Low: The reaction may be too slow at the current temperature, leading to incomplete conversion. Consider a stepwise increase in temperature.

    • Too High: Excessive heat can cause decomposition of reactants, intermediates, or the final product. It can also promote side reactions, reducing the yield of the desired product.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low Yield Observed check_purity Verify Reagent Purity start->check_purity check_stoich Check Stoichiometry check_purity->check_stoich check_solvent Evaluate Solvent check_stoich->check_solvent temp_screen Initiate Temperature Screen check_solvent->temp_screen increase_temp Incrementally Increase Temperature (e.g., in 10°C steps) temp_screen->increase_temp If reaction is slow decrease_temp Decrease Temperature / Consider Catalyst temp_screen->decrease_temp If decomposition suspected monitor_conversion Monitor Reaction Conversion (e.g., by TLC, GC, NMR) increase_temp->monitor_conversion yield_improves Yield Improves? monitor_conversion->yield_improves optimal_temp Optimal Temperature Identified yield_improves->optimal_temp Yes side_reactions Side Reactions or Decomposition Observed? yield_improves->side_reactions No side_reactions->decrease_temp Yes end Consult Further Literature side_reactions->end No decrease_temp->monitor_conversion

Caption: Workflow for troubleshooting low reaction yield.

Issue 2: Poor Product Selectivity

Question: My reaction is producing a mixture of products instead of the single, desired compound. How can I improve selectivity?

Answer: Poor selectivity is often a result of reaction conditions that allow for multiple reaction pathways to compete. Both temperature and pressure can be manipulated to favor the desired pathway.

  • Temperature Control:

    • Lowering the temperature often increases selectivity by favoring the reaction pathway with the lowest activation energy. This is particularly important for exothermic reactions where kinetic control is desired.

  • Pressure Adjustments (for reactions involving gases):

    • If your reaction involves a gaseous reagent (e.g., hydrogenation), increasing the pressure will increase the concentration of the gas in the solution, which can improve the rate of the desired reaction relative to side reactions.

Table 1: Effect of Temperature on Selectivity in a Hypothetical Reduction of this compound

Temperature (°C)Desired Product (%)Byproduct A (%)Byproduct B (%)
50751510
25 (Room Temp)8884
09532
-2098<1<1

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for a Grignard reaction with this compound?

A1: Due to the steric hindrance of the t-butyl group adjacent to the aldehyde, Grignard reactions with this compound can be sluggish.

  • Initiation: The reaction may need gentle warming (e.g., 30-40°C) to initiate.

  • Propagation: Once initiated, the reaction is typically exothermic. It is crucial to maintain the temperature, often between 0°C and room temperature (25°C), to prevent side reactions such as enolization and reduction of the aldehyde. Cooling with an ice bath is standard practice.

Q2: How does pressure influence the oxidation of this compound with molecular oxygen?

A2: For oxidations using a gaseous oxidant like O₂, pressure is a key parameter.

  • Increased Pressure: Increasing the partial pressure of oxygen will increase its concentration in the reaction medium, which typically accelerates the rate of oxidation. This can be beneficial for achieving higher conversion in a shorter time.

  • Safety Considerations: It is critical to note that increasing oxygen pressure can create a significant safety hazard, increasing the risk of fire or explosion, especially with organic solvents. Reactions should be conducted in appropriate high-pressure reactors with all necessary safety precautions.

Table 2: Influence of O₂ Pressure on Oxidation Rate

O₂ Pressure (bar)Reaction Time (h) for 95% ConversionSelectivity for Carboxylic Acid (%)
1 (Atmospheric)2492
5895
10496

Logical Relationship for Parameter Optimization

OptimizationLogic cluster_params Adjustable Parameters cluster_outcomes Observed Outcomes Goal Desired Outcome (High Yield & Selectivity) Temp Temperature Rate Reaction Rate Temp->Rate Directly affects Selectivity Selectivity Temp->Selectivity Inversely affects (often) Pressure Pressure (If applicable) Pressure->Rate Directly affects Yield Yield Rate->Yield Impacts Selectivity->Yield Directly impacts Yield->Goal

Caption: Interplay of parameters in reaction optimization.

Experimental Protocols

Protocol 1: Grignard Reaction of this compound with Methylmagnesium Bromide

  • Objective: To synthesize 3,3,4-trimethyl-2-pentanol.

  • Methodology:

    • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with magnesium turnings (1.2 eq) and anhydrous diethyl ether.

    • A solution of bromomethane (B36050) (1.1 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent.

    • Once the Grignard reagent formation is complete, the flask is cooled to 0°C in an ice bath.

    • A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise over 30 minutes, maintaining the internal temperature below 10°C.

    • After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Protocol 2: Reduction of this compound with Sodium Borohydride (B1222165)

  • Objective: To synthesize 2,2,3-trimethyl-1-butanol.

  • Methodology:

    • This compound (1.0 eq) is dissolved in methanol (B129727) in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath at 0°C.

    • Sodium borohydride (NaBH₄, 0.3 eq) is added portion-wise over 15 minutes, ensuring the temperature does not exceed 10°C. Caution: Hydrogen gas is evolved.

    • After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 1 hour.

    • The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aldehyde.

    • Once complete, the reaction is cooled back to 0°C and quenched by the slow, dropwise addition of 1M hydrochloric acid until the effervescence ceases.

    • The bulk of the methanol is removed under reduced pressure. The remaining aqueous residue is extracted with ethyl acetate.

    • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired alcohol.

Technical Support Center: Characterization of Sterically Hindered Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of sterically hindered aldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my sterically hindered aldehyde showing low reactivity in derivatization reactions for LC-MS analysis?

A1: Steric hindrance around the carbonyl group can significantly slow down derivatization reactions. The bulky substituents impede the approach of the derivatizing agent to the electrophilic carbonyl carbon.

  • Troubleshooting:

    • Increase Reaction Temperature and Time: Providing more thermal energy and allowing for longer reaction times can help overcome the activation energy barrier imposed by steric hindrance.[1]

    • Select a Less Bulky Derivatization Reagent: If possible, choose a derivatization agent with a smaller reactive functional group to minimize steric clashes.

    • Optimize pH: The nucleophilicity of many derivatization agents is pH-dependent. Ensure the reaction pH is optimal for the specific reagent being used. For some derivatizations, mildly acidic conditions (e.g., pH 5.7) can be effective.[2]

    • Use a Catalyst: The addition of a suitable catalyst, such as an acid or a base, can accelerate the reaction rate. For example, p-toluenesulfonic acid (p-TSA) is often used in acetal (B89532) formation.[1][3]

Q2: I am observing a broad or distorted peak for my sterically hindered aldehyde in my HPLC chromatogram. What could be the cause?

A2: Broad or distorted peaks for aldehydes in reversed-phase HPLC (RP-HPLC) can arise from several factors related to their reactivity and structure.

  • Troubleshooting:

    • Keto-Enol Tautomerism: Aldehydes can exist in equilibrium with their enol tautomer. If this interconversion is on a similar timescale to the chromatographic separation, it can lead to peak broadening.[4] Lowering the column temperature can sometimes slow down this process and improve peak shape.

    • Hydrate/Hemiacetal Formation: In the presence of water or alcohol in the mobile phase, aldehydes can form hydrates or hemiacetals. This creates multiple species in equilibrium, leading to peak distortion. Consider using a less nucleophilic mobile phase or switching to a different analytical technique like gas chromatography (GC) where water can be avoided.[4]

    • On-Column Degradation: Aldehydes can be susceptible to oxidation or polymerization, especially under certain pH conditions or in the presence of reactive mobile phase additives.[4] Ensure the mobile phase is degassed and consider adding antioxidants if oxidation is suspected.

Q3: My NMR spectrum of a sterically hindered aldehyde shows an unusual chemical shift for the aldehydic proton. Is this normal?

A3: Yes, this is a common observation. The chemical shift of the aldehydic proton (typically found between 9-10 ppm) is highly sensitive to the electronic and steric environment.[5]

  • Explanation:

    • Anisotropic Effects: Nearby aromatic rings or other bulky groups can induce magnetic anisotropy, which can either shield or deshield the aldehydic proton, causing its chemical shift to move upfield or downfield from the expected region.

    • Steric Compression: When the aldehydic proton is forced into close proximity with other parts of the molecule due to steric hindrance, this can lead to significant deshielding and a downfield shift.[6][7]

    • Conformational Effects: The preferred conformation of the molecule can place the aldehydic proton in a region of space where it is influenced by the magnetic fields of other functional groups, leading to unexpected chemical shifts.

Q4: I am struggling to purify my sterically hindered aldehyde from a reaction mixture. Are there any chemical purification methods available?

A4: A common chemical purification method for aldehydes is the formation of a bisulfite adduct, which is water-soluble and can be separated from other organic components via extraction. However, this method is less efficient for highly sterically hindered aldehydes.[8][9]

  • Troubleshooting:

    • Low Adduct Yield: The formation of the bisulfite adduct is sensitive to steric hindrance.[8] For hindered aldehydes, the reaction may be slow or incomplete.

      • Solution: Increase the reaction time and ensure you are using a freshly prepared, saturated solution of sodium bisulfite.[8] For aliphatic aldehydes, using a co-solvent like dimethylformamide (DMF) can improve reaction rates.[8][9]

    • Alternative Purification: If bisulfite adduct formation is not effective, consider other purification techniques such as column chromatography with a suitable stationary and mobile phase, or protection of the aldehyde as an acetal, purification of the protected compound, and subsequent deprotection.[1]

Troubleshooting Guides

Issue 1: Poor Yield in Acetal Protection of a Sterically Hindered Aldehyde

This guide provides a systematic approach to troubleshooting low yields when protecting a sterically hindered aldehyde as an acetal, a common strategy to mask its reactivity during other synthetic steps.

Troubleshooting Flowchart

start Low Acetal Yield q1 Is water being effectively removed? start->q1 s1_yes Use Dean-Stark trap or add molecular sieves. q1->s1_yes No q2 Is the catalyst sufficiently active? q1->q2 Yes s1_yes->q2 s2_yes Increase catalyst loading or switch to a stronger acid (e.g., p-TsOH, ZrCl4). q2->s2_yes No q3 Is the alcohol/diol in sufficient excess? q2->q3 Yes s2_yes->q3 s3_yes Use the alcohol as the solvent or increase to >10 equivalents. q3->s3_yes No end_node Improved Yield q3->end_node Yes s3_yes->end_node

Caption: Troubleshooting low acetal yield.

Issue 2: Ambiguous Mass Spectrometry Data

Sterically hindered aldehydes can produce complex mass spectra. This guide helps in interpreting common fragmentation patterns.

Problem Potential Cause Solution / Interpretation
Weak or Absent Molecular Ion Peak Facile fragmentation at the α-position to the carbonyl group (α-cleavage).[5]Look for fragment ions corresponding to the loss of the bulky alkyl group or a hydrogen radical. The resulting acylium ion is often resonance-stabilized.
Unexpected Fragment Ion McLafferty Rearrangement: This is a common fragmentation pathway for aldehydes and ketones that have a hydrocarbon chain of at least three carbons.[5][10]Identify a neutral alkene loss and the formation of a charged enol radical cation.[5] This requires a γ-hydrogen that can be transferred to the carbonyl oxygen.
Complex Fragmentation Pattern Multiple fragmentation pathways are occurring simultaneously due to the molecule's complexity.Consider using soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion. If derivatization was performed, analyze the expected fragmentation of the derivative.

Experimental Protocols

Protocol 1: Acetal Protection of a Sterically Hindered Aldehyde

This protocol describes a general procedure for the protection of a sterically hindered aldehyde using ethylene (B1197577) glycol and an acid catalyst.

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the sterically hindered aldehyde (1.0 eq.), ethylene glycol (2.0-5.0 eq.), and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.01-0.05 eq.) to the mixture.[1]

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the protected aldehyde.

Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (B122626) (DNPH) for HPLC Analysis

This protocol is for the derivatization of aldehydes to form 2,4-dinitrophenylhydrazones, which are UV-active and can be readily analyzed by HPLC-UV.

  • Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine in a suitable solvent (e.g., acetonitrile) with a small amount of acid catalyst (e.g., sulfuric acid).

  • Sample Preparation: Dissolve a known amount of the sterically hindered aldehyde in the same solvent.

  • Reaction: Mix the aldehyde solution with the DNPH reagent solution. The reaction is often carried out at room temperature, but for sterically hindered aldehydes, gentle heating (e.g., 40-60 °C) for a specified period (e.g., 30-60 minutes) may be necessary.

  • Analysis: After the reaction is complete, the mixture can be directly injected into the HPLC system for analysis.

Data Summary Tables

Table 1: Comparison of Derivatization Agents for LC-MS Analysis of Aldehydes
Derivatization AgentReaction ConditionsAdvantagesChallenges with Steric Hindrance
2,4-Dinitrophenylhydrazine (DNPH) Mildly acidic, room temp to gentle heatForms stable, UV-active derivatives.[11]Reaction can be slow; may require forcing conditions.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Mildly acidic, aqueous/organic mixForms stable derivatives suitable for GC/MS and LC/MS.[11]Steric bulk of the aldehyde can impede reaction.
4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium (4-APEBA) pH 5.7, 10 °C[2]Provides isotopic signature for MS, good fragmentation.[2]Reaction kinetics might be slower with hindered substrates.
N-Heterocyclic Carbenes (NHCs), e.g., MTPTC Mild conditionsRapid kinetics, high selectivity, stable products.[12]Newer method, reagent availability might be limited.
Table 2: Typical ¹H-NMR Chemical Shifts for Aldehydes
ProtonTypical Chemical Shift (ppm)Influence of Steric Hindrance
Aldehydic Proton (-CHO)9.0 - 10.0[5]Can be shifted significantly downfield due to steric compression and anisotropic effects.[6][7]
α-Protons (-CH-CHO)2.0 - 2.5[5]Deshielded by the electronegative carbonyl group. The extent of the shift can be influenced by the conformation imposed by bulky groups.

Visualized Workflows

start Characterization of Sterically Hindered Aldehyde direct_analysis Direct Analysis start->direct_analysis derivatization Chemical Derivatization start->derivatization nmr NMR Spectroscopy (1H, 13C) direct_analysis->nmr hplc RP-HPLC (if stable) direct_analysis->hplc gc GC-MS (for volatile compounds) direct_analysis->gc lcms LC-MS/MS Analysis derivatization->lcms

Caption: General workflow for aldehyde analysis.

References

Technical Support Center: Stabilization of 2,2,3-Trimethylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,3-trimethylbutanal. The focus is on preventing and addressing its oxidation.

Troubleshooting Guides

Issue 1: Suspected Oxidation of this compound

Symptoms:

  • Appearance of a sharp, acidic odor.

  • Changes in the physical appearance of the sample (e.g., increased viscosity, discoloration).

  • Inconsistent experimental results.

  • Presence of an additional peak corresponding to 2,2,3-trimethylbutanoic acid in analytical tests (GC-MS, NMR).

Possible Causes:

  • Improper storage conditions (exposure to air, light, or high temperatures).

  • Contamination with oxidizing agents or incompatible materials.

  • Absence or depletion of an appropriate antioxidant.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Ensure the sample is stored in a tightly sealed, opaque container.

    • Confirm the storage temperature is low, ideally between 2-8°C.

    • Check if the container headspace was purged with an inert gas (e.g., nitrogen or argon) before sealing.

  • Review Handling Procedures:

    • Minimize the time the sample is exposed to the atmosphere during handling.

    • Use clean, dry glassware and equipment.

    • Avoid contact with incompatible materials such as strong oxidizing agents, acids, and bases.

  • Analytical Confirmation:

    • Perform analytical tests to confirm and quantify the extent of oxidation. Recommended methods include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

  • Implement Stabilization Strategy:

    • If oxidation is confirmed, consider adding an antioxidant to a fresh sample of this compound.

    • For ongoing experiments, prepare smaller working aliquots from a properly stored stock to minimize repeated exposure of the bulk material.

Issue 2: Ineffective Antioxidant Performance

Symptoms:

  • Continued degradation of this compound despite the addition of an antioxidant.

  • Precipitation or phase separation of the antioxidant from the aldehyde.

Possible Causes:

  • Incorrect choice of antioxidant.

  • Insufficient concentration of the antioxidant.

  • Improper dissolution or mixing of the antioxidant.

  • Degradation of the antioxidant itself.

Troubleshooting Steps:

  • Verify Antioxidant and Concentration:

    • Ensure the chosen antioxidant is suitable for non-polar organic compounds. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) and α-tocopherol (Vitamin E) are common choices.

    • Check that the concentration of the antioxidant is within the recommended range. A typical starting concentration for BHT is 0.01-0.1% (w/w).

  • Ensure Proper Mixing:

    • Confirm that the antioxidant was completely dissolved in the this compound. Gentle warming or the use of a co-solvent (which is then removed) might be necessary for some antioxidants.

    • Ensure thorough mixing to achieve a homogeneous solution.

  • Evaluate Antioxidant Stability:

    • Consider the stability of the antioxidant under your experimental conditions. Some antioxidants can be degraded by light or heat.

  • Consider a Combination of Antioxidants:

    • In some cases, a synergistic effect can be achieved by using a combination of antioxidants.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway is oxidation. The aldehyde group (-CHO) is susceptible to oxidation, particularly in the presence of atmospheric oxygen (autoxidation), which converts it to a carboxylic acid group (-COOH), forming 2,2,3-trimethylbutanoic acid. This process can be accelerated by heat, light, and the presence of metal ions.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize oxidation, this compound should be stored in a cool, dark, and dry place.[1][2] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[2] The container should be made of an inert material (e.g., amber glass) and be tightly sealed. For long-term storage, refrigeration at 2-8°C is advisable.[1]

Q3: Which antioxidants are recommended for stabilizing this compound?

A3: Phenolic antioxidants are effective at inhibiting the free-radical chain reactions involved in autoxidation. Commonly used antioxidants for aldehydes include:

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is widely used and effective at low concentrations.[3][4]

  • α-Tocopherol (Vitamin E): A natural antioxidant that is also effective at preventing lipid peroxidation.[5][6]

Q4: What concentration of antioxidant should I use?

A4: The optimal concentration can vary, but a general guideline for BHT is in the range of 0.01% to 0.1% by weight.[3][7] It is best to start with a low concentration and monitor the stability of the aldehyde to determine the minimum effective amount for your specific application.

Q5: How can I monitor the oxidation of my this compound sample?

A5: Several analytical techniques can be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can separate this compound from its oxidation product, 2,2,3-trimethylbutanoic acid, and provide quantitative data.[5][8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the aldehydic proton signal (around 9-10 ppm) and the appearance of the carboxylic acid proton signal.[12][13][14][15][16]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The oxidation can be tracked by observing the decrease in the aldehyde C-H stretch (around 2720 and 2820 cm-1) and the appearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm-1).[1][2][12][13][17]

  • Peroxide Value Titration: This method measures the concentration of peroxides, which are intermediates in the autoxidation process.[18][19][20][21][22]

Q6: Are there any materials I should avoid when working with this compound?

A6: Yes, to prevent accelerated degradation, avoid contact with:

  • Strong oxidizing agents: Peroxides, permanganates, etc.

  • Strong acids and bases.

  • Certain metals: Copper, brass, and bronze can catalyze oxidation.

  • Porous materials: Avoid storage with materials that can trap air, such as rubber stoppers. Use PTFE-lined caps (B75204) instead.

Data Presentation

Table 1: Recommended Antioxidants for this compound Stabilization

AntioxidantTypeRecommended Starting Concentration (w/w)Solubility Notes
Butylated Hydroxytoluene (BHT)Synthetic Phenolic0.01% - 0.1%[3][7]Soluble in organic solvents like ethanol (B145695) and acetone.[23][24]
α-Tocopherol (Vitamin E)Natural Phenolic0.05% - 0.2%Miscible with oils and soluble in ethanol.[5][6][14][16]

Table 2: Analytical Techniques for Monitoring Oxidation

TechniqueKey Observable ChangeAdvantages
GC-MSAppearance of a new peak for 2,2,3-trimethylbutanoic acid.High sensitivity and specificity; allows for quantification.[5][8][9][10][11]
1H NMRDecrease in aldehydic proton signal (9-10 ppm) and appearance of carboxylic acid proton signal.Provides structural information and allows for quantification without derivatization.[12][13][14][15][16]
FTIRAppearance of a broad O-H stretch (2500-3300 cm-1) and disappearance of the aldehyde C-H stretch (2720, 2820 cm-1).Rapid and non-destructive.[1][2][12][13][17]
Peroxide ValueTitratable measure of peroxide intermediates.Standardized method for assessing the initial stages of oxidation.[18][19][20][21][22]

Experimental Protocols

Protocol 1: Addition of BHT to this compound

Objective: To prepare a stabilized solution of this compound using BHT.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT), high purity

  • Glass vial with a PTFE-lined cap

  • Analytical balance

  • Micropipette or syringe

  • Vortex mixer or magnetic stirrer

Procedure:

  • Determine the required amount of BHT. For a 0.05% (w/w) solution, you will need 0.5 mg of BHT for every 1 g of this compound.

  • Weigh the BHT. Accurately weigh the required amount of BHT and place it in the glass vial.

  • Add the this compound. Carefully add the desired amount of this compound to the vial containing the BHT.

  • Dissolve the BHT. Seal the vial and mix the contents thoroughly using a vortex mixer or a magnetic stirrer until the BHT is completely dissolved. Gentle warming (to no more than 40°C) can be applied if necessary, but ensure the vial is sealed to prevent evaporation.

  • Store appropriately. Once the BHT is dissolved, store the stabilized solution under the recommended conditions (cool, dark, and preferably under an inert atmosphere).

Protocol 2: Monitoring Oxidation by FTIR Spectroscopy

Objective: To qualitatively assess the oxidation of this compound over time.

Materials:

  • This compound sample(s)

  • FTIR spectrometer with a liquid sample cell (e.g., NaCl plates)

  • Pipette

Procedure:

  • Acquire a baseline spectrum. Take an FTIR spectrum of a fresh, unoxidized sample of this compound. This will serve as your t=0 reference.

  • Identify key peaks. Note the characteristic peaks for the aldehyde: the C=O stretch (around 1725 cm-1) and the two C-H stretches of the aldehyde group (around 2720 and 2820 cm-1).

  • Incubate the sample. Store the sample under the conditions you wish to test (e.g., exposed to air at room temperature).

  • Acquire spectra at time intervals. At regular intervals (e.g., daily or weekly), take a small aliquot of the sample and acquire a new FTIR spectrum.

  • Analyze the spectra. Compare the spectra over time. The formation of 2,2,3-trimethylbutanoic acid will be indicated by the appearance of a broad O-H stretch from approximately 2500 to 3300 cm-1, which will overlap with the C-H stretching region. A decrease in the intensity of the aldehyde C-H stretches may also be observed.

Mandatory Visualizations

OxidationPathway This compound This compound Peroxy_Radical Peroxy Radical Intermediate This compound->Peroxy_Radical O2 (Autoxidation) Hydroperoxide Hydroperoxide Intermediate Peroxy_Radical->Hydroperoxide + R-H - R• 2,2,3-Trimethylbutanoic_Acid 2,2,3-Trimethylbutanoic Acid (Oxidation Product) Hydroperoxide->2,2,3-Trimethylbutanoic_Acid Further Oxidation

Caption: Autoxidation pathway of this compound.

AntioxidantMechanism cluster_propagation Oxidation Chain Propagation cluster_inhibition Inhibition by Antioxidant Peroxy_Radical Peroxy Radical (ROO•) Aldehyde This compound (R-CHO) Peroxy_Radical->Aldehyde H abstraction Acyl_Radical Acyl Radical (R-CO•) Aldehyde->Acyl_Radical Antioxidant Antioxidant (ArOH) Stable_Radical Stable Antioxidant Radical (ArO•) Antioxidant->Stable_Radical H donation Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical_Inhibit Peroxy Radical (ROO•) Peroxy_Radical_Inhibit->Antioxidant Interception

Caption: Mechanism of antioxidant action.

TroubleshootingWorkflow Start Suspected Oxidation Check_Storage Verify Storage Conditions (Temp, Light, Inert Gas) Start->Check_Storage Analytical_Confirmation Perform Analytical Tests (GC-MS, NMR, FTIR) Check_Storage->Analytical_Confirmation Oxidation_Confirmed Oxidation Confirmed? Analytical_Confirmation->Oxidation_Confirmed Implement_Stabilization Add Antioxidant to Fresh Sample & Review Handling Oxidation_Confirmed->Implement_Stabilization Yes No_Oxidation No Oxidation Detected (Consider Other Factors) Oxidation_Confirmed->No_Oxidation No End Problem Resolved Implement_Stabilization->End No_Oxidation->End

References

Troubleshooting low conversion rates in 2,2,3-Trimethylbutanal reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of 2,2,3-trimethylbutanal.

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of low conversion rates in the synthesis of this compound?

A1: Low conversion rates in the synthesis of this compound are typically attributed to one or a combination of the following factors:

  • Steric Hindrance: The bulky nature of the reactants, such as pivalaldehyde or tert-butyl organometallic reagents, can physically block the desired reaction from occurring efficiently.[1][2]

  • Enolization of the Aldehyde: The strongly basic nature of organometallic reagents (especially organolithiums) can deprotonate the α-hydrogen of the aldehyde, forming an unreactive enolate and halting the desired nucleophilic addition.[3][4]

  • Reagent Quality and Handling: Organometallic reagents like Grignard and organolithium reagents are highly sensitive to moisture and air. Improper handling can lead to reagent degradation and lower effective concentrations.[5][6]

  • Suboptimal Reaction Conditions: Temperature, solvent, and the order of addition of reagents play a critical role in the outcome of the reaction. Non-optimal conditions can favor side reactions over the desired product formation.[7][8]

Q2: Which synthetic route is generally preferred for producing this compound to minimize low conversion?

A2: While multiple synthetic routes exist, a common approach involves the nucleophilic addition of an organometallic reagent to an aldehyde. Between the two primary options:

Route A is often preferred. Although pivalaldehyde is sterically hindered, the Grignard reagent is less basic than tert-butyllithium, which reduces the likelihood of enolization as a significant side reaction.[9] The extreme steric bulk and high basicity of tert-butyllithium in Route B make it more prone to side reactions.[7]

Q3: How critical is the reaction temperature for these types of reactions?

A3: Reaction temperature is extremely critical. For reactions involving highly reactive and basic organometallic reagents, low temperatures (typically -78 °C) are essential to control reactivity and minimize side reactions.[7][10] At higher temperatures, the increased energy of the system can overcome the activation barrier for undesired pathways like enolization or reduction.[4]

Troubleshooting Guides for Low Conversion Rates

This guide is structured around two plausible synthetic routes to this compound.

Route A: Pivalaldehyde + Isopropylmagnesium Bromide

Problem: Low yield of 2,2,3-trimethylbutan-1-ol (B1288327) (the precursor to the aldehyde).

  • Q: My reaction is very slow and I recover a large amount of unreacted pivalaldehyde. What is the likely cause?

    • A: The primary cause is likely the significant steric hindrance from the tert-butyl group on pivalaldehyde, which impedes the approach of the isopropyl Grignard reagent.[1] To address this, consider increasing the reaction time and ensuring the Grignard reagent is of high quality and concentration.

  • Q: I am observing a significant amount of a side product identified as isobutanol. What is happening?

    • A: This suggests a reduction reaction is occurring, where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the aldehyde. This is a known side reaction with sterically hindered ketones and aldehydes.[4] Running the reaction at a lower temperature may help to disfavor this pathway.

Route B: Isobutyraldehyde + tert-Butyllithium

Problem: Low yield of 2,2,3-trimethylbutan-1-ol and presence of multiple byproducts.

  • Q: I am recovering a significant amount of isobutyraldehyde after workup. Why is the reaction not proceeding?

    • A: The most probable cause is the enolization of isobutyraldehyde by the highly basic tert-butyllithium.[3][9] The pKa of the α-hydrogen in isobutyraldehyde is around 15.7, making it susceptible to deprotonation by strong bases.[11] To mitigate this, ensure the reaction is carried out at a very low temperature (-78 °C) and consider a reverse addition (adding the aldehyde solution slowly to the tert-butyllithium solution).[7]

  • Q: My product mixture is complex, and I'm not isolating the desired alcohol. What could be the issue?

    • A: Besides enolization, the high reactivity of tert-butyllithium can lead to other side reactions, especially if the temperature is not well-controlled.[6] It's also crucial to use a dry, non-reactive solvent like pentane (B18724) or hexane, as tert-butyllithium can react with ethereal solvents like THF over time.[1] Ensure all glassware is meticulously dried and the reaction is run under a completely inert atmosphere (e.g., argon).[5]

Data Presentation

The choice of organometallic reagent and reaction conditions significantly impacts the product distribution. The following tables provide a summary of expected outcomes based on literature data for analogous systems.

Table 1: Influence of Reagent and Aldehyde Structure on Reaction Pathway

AldehydeOrganometallic ReagentPredominant ReactionExpected ProductPotential Major Side Product
IsobutyraldehydeIsopropylmagnesium BromideNucleophilic Addition2,2,3-Trimethylbutan-1-olRecovered Aldehyde
PivalaldehydeIsopropylmagnesium BromideNucleophilic Addition2,2,3-Trimethylbutan-1-olIsobutanol (from reduction)
Isobutyraldehydetert-ButyllithiumEnolization/Addition2,2,3-Trimethylbutan-1-olRecovered Aldehyde (from enolate)
Pivalaldehydetert-ButyllithiumNucleophilic Addition2,2,3-Trimethylbutan-1-olMinimal side products

Table 2: Effect of Temperature on the Reaction of tert-Butyllithium with a Hindered, Enolizable Ketone (Illustrative Example)

TemperatureAddition Product YieldEnolization Product Yield
0 °C55%45%
-78 °C75%25%
(Data adapted from analogous systems reported in the literature to illustrate the general trend.)

Experimental Protocols

Synthesis of 2,2,3-trimethylbutan-1-ol via Grignard Reaction (Route A)

This protocol outlines the synthesis of the alcohol precursor, which can then be oxidized to this compound using standard methods (e.g., PCC or Swern oxidation).

Materials:

  • Magnesium turnings (1.2 equiv.)

  • Iodine crystal (catalytic)

  • 2-Bromopropane (B125204) (1.2 equiv.)

  • Anhydrous diethyl ether or THF

  • Pivalaldehyde (1.0 equiv.)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask, oven-dried and cooled under an inert atmosphere (argon or nitrogen), equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

  • Grignard Reagent Formation: Place the magnesium turnings and a small crystal of iodine in the flask. Add a small portion of anhydrous diethyl ether. In the dropping funnel, place a solution of 2-bromopropane in anhydrous diethyl ether.

  • Add a small amount of the 2-bromopropane solution to the magnesium. The reaction should initiate, indicated by bubbling and a loss of the iodine color. If the reaction does not start, gentle warming may be required.

  • Once initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30 minutes.

  • Addition to Aldehyde: Cool the prepared Grignard reagent to 0 °C in an ice bath.

  • Add a solution of pivalaldehyde in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2,3-trimethylbutan-1-ol. The product can be further purified by distillation or column chromatography.

Visualizations

TroubleshootingWorkflow Troubleshooting Low Conversion Rates start Low Conversion Rate Observed check_reagents Verify Reagent Quality (titrate organometallic) start->check_reagents check_conditions Review Reaction Conditions (temp, solvent, dryness) check_reagents->check_conditions Reagents OK solution_reagents Use fresh, titrated reagents check_reagents->solution_reagents Reagents Degraded analyze_products Analyze Byproducts (GC-MS, NMR) check_conditions->analyze_products Conditions OK solution_conditions Optimize conditions: - Lower temperature (-78°C) - Ensure anhydrous setup - Use appropriate solvent check_conditions->solution_conditions Conditions Not Optimal recovered_sm Potential Enolization or Steric Hindrance Issue analyze_products->recovered_sm High % of Starting Aldehyde reduction_product Steric hindrance promoting H-transfer from Grignard reagent analyze_products->reduction_product Reduction Product Observed (e.g., Isobutanol) solution_enolization Use less basic nucleophile (Grignard) Use reverse addition at -78°C recovered_sm->solution_enolization Enolizable Aldehyde (e.g., Isobutyraldehyde) solution_sterics Increase reaction time Use less hindered nucleophile if possible recovered_sm->solution_sterics Hindered Aldehyde (e.g., Pivalaldehyde) solution_reduction Lower reaction temperature Use a different organometallic reagent reduction_product->solution_reduction Optimize

Caption: Troubleshooting flowchart for low conversion rates.

CompetingPathways Competing Reaction Pathways Aldehyde Isobutyraldehyde (pKa ~15.7) path1 Nucleophilic Attack (Favored at low temp) Aldehyde->path1 path2 Proton Abstraction (Enolization) (Favored by high temp & strong base) Aldehyde->path2 Organolithium tert-Butyllithium (Strong Base/Nucleophile) Organolithium->path1 Organolithium->path2 Addition Desired Addition Product (2,2,3-Trimethylbutan-1-ol) Enolate Unreactive Enolate (Side Product) path1->Addition path2->Enolate

Caption: Nucleophilic addition vs. enolization side reaction.

References

Column chromatography conditions for purifying 2,2,3-Trimethylbutanal.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography purification of 2,2,3-Trimethylbutanal.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

For the purification of this compound, silica (B1680970) gel is a commonly used stationary phase.[1] However, aldehydes can sometimes be sensitive to the acidic nature of silica gel, which may cause decomposition.[2][3] If you observe degradation of your product, switching to a more neutral stationary phase like alumina (B75360) is a viable alternative.[2] Another approach is to deactivate the silica gel by adding a small amount of a base, such as triethylamine (B128534), to the mobile phase.[2][3]

Q2: Which mobile phase is best suited for the purification of this compound?

A non-polar solvent system is generally recommended for the elution of aldehydes.[3] A mixture of hexane (B92381) and ethyl acetate (B1210297) or hexane and diethyl ether is a good starting point.[2][3] The optimal ratio of these solvents will depend on the polarity of the impurities you are trying to remove. It is advisable to first determine the best solvent system by running a thin-layer chromatography (TLC) analysis.[1][2]

Q3: How can I monitor the progress of the separation during column chromatography?

The elution of this compound and any impurities can be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC).[1] This will allow you to identify which fractions contain your desired product and whether the separation from impurities is successful.

Troubleshooting Guide

Problem: My this compound is decomposing on the column.

  • Cause: Aldehydes can be sensitive to the acidic nature of silica gel, leading to degradation.[2][3]

  • Solution 1: Switch to a neutral stationary phase such as alumina.[2]

  • Solution 2: Deactivate the silica gel by preparing a slurry with your mobile phase containing a small amount of triethylamine (typically 0.1-1%).[2][3]

  • Solution 3: Avoid using alcohol-based solvents in your mobile phase, as they can react with the aldehyde to form acetals or hemiacetals, especially in the presence of the slightly acidic silica gel.[2]

Problem: The separation of this compound from impurities is poor.

  • Cause: The chosen mobile phase may not have the optimal polarity to effectively separate the components of your mixture.

  • Solution 1: Optimize the solvent system by running TLC plates with various ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate). Aim for a solvent system that gives your product an Rf value of approximately 0.3 on the TLC plate, with good separation from impurity spots.[2]

  • Solution 2: Consider using a longer chromatography column to increase the surface area for separation.[2]

  • Solution 3: Ensure your column is packed uniformly to avoid channeling, which can lead to poor separation.[1]

Problem: this compound is eluting too quickly or too slowly.

  • Cause: The polarity of the mobile phase is either too high (eluting too quickly) or too low (eluting too slowly).

  • Solution 1 (Eluting too quickly): Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.

  • Solution 2 (Eluting too slowly): Increase the polarity of your mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

Data Presentation

ParameterRecommended ConditionAlternative/Consideration
Stationary Phase Silica Gel (60-120 mesh)Alumina (neutral)
Mobile Phase Hexane/Ethyl Acetate or Hexane/Diethyl EtherAdd 0.1-1% Triethylamine for deactivation
Solvent Ratio Start with a low polarity mixture (e.g., 99:1 Hexane:Ethyl Acetate) and gradually increase polarity.Determined by preliminary TLC analysis.
Monitoring Thin-Layer Chromatography (TLC)UV-Vis Spectroscopy if applicable

Experimental Protocols

Detailed Methodology for Column Chromatography Purification of this compound

  • TLC Analysis:

    • Dissolve a small amount of your crude this compound in a suitable solvent.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a 95:5 ratio and try other ratios to find the optimal separation).

    • Visualize the spots (e.g., using a potassium permanganate (B83412) stain) and calculate the Rf values. The ideal solvent system will give the product an Rf of ~0.3 and show good separation from impurities.[2]

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of sample you need to purify.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in your chosen mobile phase (the least polar mixture you plan to use).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the packed silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample has entered the silica gel.

    • Carefully add a small amount of fresh mobile phase and drain again to wash any remaining sample into the silica gel.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin collecting fractions in test tubes.

    • Start with a low polarity mobile phase and, if necessary, gradually increase the polarity (gradient elution) to elute your compound and any more polar impurities.

    • Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

  • Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow start Start tlc 1. TLC Analysis (Optimize Solvent System) start->tlc prep_column 2. Column Preparation (Pack Silica Gel) tlc->prep_column load_sample 3. Sample Loading (Crude this compound) prep_column->load_sample elution 4. Elution & Fraction Collection (Gradient Mobile Phase) load_sample->elution monitor 5. Monitor Fractions (TLC Analysis) elution->monitor combine 6. Combine Pure Fractions monitor->combine Identify Pure Fractions evaporate 7. Solvent Evaporation (Rotary Evaporator) combine->evaporate end Purified This compound evaporate->end

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Handling Air-Sensitive 2,2,3-Trimethylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of air-sensitive 2,2,3-Trimethylbutanal in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered air-sensitive?

A1: this compound is an organic compound belonging to the aldehyde family.[1] Like many aldehydes, it is susceptible to oxidation when exposed to air. The aldehyde functional group can be readily oxidized to a carboxylic acid, which can affect the purity of the compound and the outcome of chemical reactions.

Q2: How should this compound be properly stored?

A2: To maintain its integrity, this compound should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container. It is advisable to store it in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Q3: What are the primary hazards associated with this compound?

A3: this compound is a highly flammable liquid and vapor.[2] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.

Q4: What are the signs of degradation or contamination of this compound?

A4: The most common degradation product of an aldehyde exposed to air is the corresponding carboxylic acid. The presence of this impurity can often be detected by analytical techniques such as NMR spectroscopy (a shift in the aldehyde proton peak and the appearance of a carboxylic acid proton peak) or IR spectroscopy (broadening of the carbonyl stretch and the appearance of an O-H stretch). A change in the physical appearance or odor of the compound may also indicate degradation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent or Low Yields in a Reaction

  • Question: I am using this compound in a reaction (e.g., Wittig or Grignard) and getting inconsistent or low yields. What could be the cause?

  • Answer:

    • Purity of the Aldehyde: The most likely culprit is the degradation of the aldehyde due to air exposure. The presence of the corresponding carboxylic acid can quench reagents like Grignard reagents or ylides, leading to lower yields.

    • Solution:

      • Verify Purity: Before use, check the purity of the this compound using an appropriate analytical method like ¹H NMR or GC.

      • Purification: If impurities are detected, consider purifying the aldehyde. Distillation under reduced pressure is a common method for purifying liquid aldehydes.[3]

      • Inert Atmosphere: Ensure that the entire experimental setup is under a positive pressure of an inert gas (nitrogen or argon) to prevent any contact with air.

Issue 2: Reaction Fails to Initiate

  • Question: My reaction with this compound is not starting. What should I check?

  • Answer:

    • Reagent Quality: Besides the purity of the aldehyde, the quality of other reagents is critical, especially in moisture-sensitive reactions like the Grignard reaction.

    • Solution:

      • Dry Glassware: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under vacuum, to remove any adsorbed moisture.

      • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

      • Initiation of Grignard Reagent: If preparing a Grignard reagent, ensure the magnesium turnings are fresh and activated. A small crystal of iodine can be used to initiate the reaction. The reaction of the Grignard reagent with the aldehyde is often exothermic.[4][5]

Issue 3: Formation of Unexpected Side Products

  • Question: I am observing unexpected side products in my reaction mixture. What could be the source?

  • Answer:

    • Side Reactions of the Aldehyde: Aldehydes can undergo various side reactions, such as self-condensation (aldol reaction) under basic or acidic conditions. The presence of impurities can also catalyze unwanted reactions.

    • Solution:

      • Control of Reaction Conditions: Carefully control the reaction temperature and the rate of addition of reagents. For many reactions involving aldehydes, it is beneficial to add the aldehyde slowly to the other reactant to maintain a low concentration of the aldehyde and minimize side reactions.

      • Use of Freshly Purified Aldehyde: Using freshly purified this compound will minimize the presence of impurities that could lead to side reactions.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₄O[2]
Molecular Weight 114.19 g/mol [2]
Appearance Colorless liquid
Odor Distinctive aldehyde odor[1]
Boiling Point Data not readily available
Density Data not readily available
Hazards Highly flammable, Skin irritant, Eye irritant, Respiratory irritant[2]

Table 2: Common Impurities in Air-Sensitive Aldehydes and Their Detection

ImpuritySourceDetection Method
Carboxylic Acid Oxidation by air¹H NMR (broad singlet >10 ppm), IR (broad O-H stretch ~3000 cm⁻¹)
Water Incomplete drying of glassware or solventsCan interfere with moisture-sensitive reactions
Peroxides AutoxidationPeroxide test strips
Aldol Adducts Self-condensationTLC, ¹H NMR, GC-MS

Experimental Protocols

Protocol 1: General Procedure for Handling this compound using a Schlenk Line

This protocol outlines the basic steps for safely transferring this compound under an inert atmosphere.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C overnight and assembled while hot, or flame-dried under vacuum. Allow the glassware to cool to room temperature under a positive pressure of inert gas (nitrogen or argon).

  • Inert Atmosphere: Connect the reaction flask to a Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Transfer:

    • Use a clean, dry syringe and needle.

    • Flush the syringe with inert gas by drawing and expelling the gas from the headspace of a flask under a positive pressure of inert gas.

    • Puncture the septum of the this compound storage bottle with the needle and draw the desired volume of the liquid.

    • To prevent drips and exposure to air, it is good practice to draw a small amount of inert gas into the syringe after drawing the liquid (an "air bubble" of inert gas).

    • Quickly transfer the aldehyde to the reaction flask by injecting it through the septum.

  • Maintaining Inert Atmosphere: Throughout the experiment, maintain a slight positive pressure of inert gas, which can be monitored with an oil bubbler.

Mandatory Visualization

Experimental_Workflow_for_Air_Sensitive_Reagent cluster_prep Preparation cluster_transfer Reagent Transfer cluster_reaction Reaction Dry_Glassware Dry Glassware (Oven/Flame-dry) Assemble_Apparatus Assemble Apparatus (Hot or under N2) Dry_Glassware->Assemble_Apparatus Inert_Atmosphere Establish Inert Atmosphere (Purge with N2/Ar) Assemble_Apparatus->Inert_Atmosphere Flush_Syringe Flush Syringe with Inert Gas Inert_Atmosphere->Flush_Syringe Withdraw_Aldehyde Withdraw this compound Flush_Syringe->Withdraw_Aldehyde Transfer_to_Flask Transfer to Reaction Flask Withdraw_Aldehyde->Transfer_to_Flask Run_Reaction Run Reaction under Positive N2 Pressure Transfer_to_Flask->Run_Reaction Workup Aqueous Workup Run_Reaction->Workup

Caption: Experimental workflow for handling air-sensitive this compound.

Troubleshooting_Low_Yield Start Low or Inconsistent Yield Check_Purity Check Aldehyde Purity (NMR, GC) Start->Check_Purity Impure Impure? Check_Purity->Impure Purify Purify Aldehyde (e.g., Distillation) Impure->Purify Yes Check_Inert_Atmosphere Check for Leaks in Inert Atmosphere Setup Impure->Check_Inert_Atmosphere No Repeat_Reaction Repeat Reaction Purify->Repeat_Reaction Leaks Leaks Found? Check_Inert_Atmosphere->Leaks Fix_Setup Fix Setup and Re-purge with Inert Gas Leaks->Fix_Setup Yes Check_Reagents Check Purity/Dryness of Other Reagents and Solvents Leaks->Check_Reagents No Fix_Setup->Repeat_Reaction Reagents_Bad Reagents/Solvents Wet or Degraded? Check_Reagents->Reagents_Bad Purify_Dry_Reagents Purify/Dry Reagents and Solvents Reagents_Bad->Purify_Dry_Reagents Yes Reagents_Bad->Repeat_Reaction No Purify_Dry_Reagents->Repeat_Reaction

Caption: Troubleshooting guide for low yields in reactions with this compound.

References

Scaling up the synthesis of 2,2,3-Trimethylbutanal in the lab.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the laboratory-scale synthesis of 2,2,3-trimethylbutanal.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound in the lab?

A1: The most prevalent laboratory-scale synthesis of this compound involves a two-step process:

  • Grignard Reaction: Synthesis of the precursor alcohol, 2,2,3-trimethyl-1-butanol, via the reaction of a suitable Grignard reagent with an appropriate carbonyl compound. A common route is the reaction of isopropylmagnesium chloride with pivaldehyde (2,2-dimethylpropanal).

  • Oxidation: Subsequent oxidation of the sterically hindered primary alcohol (2,2,3-trimethyl-1-butanol) to the desired aldehyde, this compound. Due to the steric hindrance, mild oxidation methods are preferred to avoid side reactions and achieve good selectivity.[1][2]

Q2: Why is the synthesis of this compound challenging?

A2: The primary challenge in synthesizing this compound lies in the steric hindrance around the carbonyl group and the alpha-carbon. This steric bulk can lead to several issues:

  • Slow reaction rates: The bulky tert-butyl and isopropyl groups can impede the approach of reagents to the reaction center.[3]

  • Side reactions: In Grignard reactions, steric hindrance can favor enolization of the aldehyde starting material or reduction of the carbonyl group, leading to lower yields of the desired alcohol.[4]

  • Difficult purification: The similar boiling points of starting materials, products, and byproducts can complicate purification by distillation.

Q3: What are the recommended oxidation methods for converting 2,2,3-trimethyl-1-butanol to this compound?

A3: For the oxidation of sterically hindered primary alcohols like 2,2,3-trimethyl-1-butanol, mild and selective oxidizing agents are crucial to prevent over-oxidation to the carboxylic acid. Recommended methods include:

  • Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures. It is known for its mild conditions and high yields for a wide range of alcohols.[5][6][7]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a selective and mild oxidation of primary alcohols to aldehydes at room temperature.[8][9][10]

  • Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder alternative to other chromium-based oxidants and can effectively oxidize primary alcohols to aldehydes without significant over-oxidation.[1][11][12]

Troubleshooting Guides

Guide 1: Grignard Reaction for 2,2,3-trimethyl-1-butanol Synthesis

Problem: Low or no yield of the desired alcohol, 2,2,3-trimethyl-1-butanol.

Potential Cause Troubleshooting Recommendation Rationale
Poor quality Grignard reagent Ensure all glassware is rigorously dried. Use anhydrous solvents (e.g., diethyl ether, THF). Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane (B42909) if the reaction is sluggish to initiate.Grignard reagents are highly sensitive to moisture and will be quenched by water.[13]
Side reactions (enolization/reduction) Add the Grignard reagent slowly to the aldehyde at a low temperature (e.g., 0 °C or -78 °C). Use a less sterically hindered Grignard reagent if the chosen one is too bulky.Lower temperatures favor the desired nucleophilic addition over competing side reactions like enolization and reduction.[3]
Impure reagents Use freshly distilled pivaldehyde. Ensure the purity of the isopropyl halide used to prepare the Grignard reagent.Impurities in the starting materials can lead to the formation of byproducts and consume the Grignard reagent.
Guide 2: Oxidation of 2,2,3-trimethyl-1-butanol

Problem: Low yield of this compound and/or formation of byproducts.

Potential Cause Troubleshooting Recommendation Rationale
Over-oxidation to carboxylic acid Use a mild and selective oxidizing agent like Swern, DMP, or PCC.[2][9] Carefully control the reaction stoichiometry and temperature.Stronger oxidizing agents can easily oxidize the intermediate aldehyde to the corresponding carboxylic acid.[14]
Incomplete reaction Increase the reaction time or slightly elevate the temperature (while monitoring for side reactions). Ensure the oxidizing agent is fresh and active.Steric hindrance can slow down the oxidation reaction, requiring more forcing conditions.
Difficult product isolation After quenching the reaction, perform a careful workup to remove the oxidant byproducts. For Swern oxidation, a thorough aqueous wash is necessary to remove DMSO and salts. For DMP and PCC, filtration through a pad of silica (B1680970) gel or celite can be effective. Purify the final product by careful fractional distillation or column chromatography.The byproducts of the oxidation can interfere with the purification of the desired aldehyde.[15]

Experimental Protocols

Protocol 1: Synthesis of 2,2,3-trimethyl-1-butanol via Grignard Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Isopropyl chloride or bromide

  • Pivaldehyde (2,2-dimethylpropanal)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Isopropylmagnesium Chloride:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of isopropyl chloride in anhydrous diethyl ether dropwise from the dropping funnel. A small crystal of iodine can be added to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), continue the addition of the isopropyl chloride solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Pivaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of freshly distilled pivaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the crude 2,2,3-trimethyl-1-butanol by fractional distillation.

Protocol 2: Oxidation of 2,2,3-trimethyl-1-butanol to this compound using Swern Oxidation

This protocol is a general guideline and requires careful handling of reagents at low temperatures.

Materials:

Procedure:

  • Activation of DMSO:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of anhydrous DMSO in anhydrous DCM dropwise, maintaining the temperature below -60 °C.

    • Stir the mixture at -78 °C for 15 minutes.

  • Oxidation:

    • Add a solution of 2,2,3-trimethyl-1-butanol in anhydrous DCM dropwise to the activated DMSO solution, keeping the temperature below -60 °C.

    • Stir the reaction mixture at -78 °C for 30-60 minutes.

    • Add triethylamine dropwise to the reaction mixture, again maintaining the temperature below -60 °C.

    • After the addition, remove the cooling bath and allow the reaction to warm to room temperature.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude this compound by careful fractional distillation.

Visualizations

Synthesis_Workflow cluster_grignard Step 1: Grignard Reaction cluster_oxidation Step 2: Oxidation Isopropyl_Halide Isopropyl Halide Grignard_Reagent Isopropylmagnesium Halide Isopropyl_Halide->Grignard_Reagent Reaction with Mg Mg Mg / Anhydrous Ether Mg->Grignard_Reagent Grignard_Addition Grignard Addition (0 °C to RT) Grignard_Reagent->Grignard_Addition Pivaldehyde Pivaldehyde Pivaldehyde->Grignard_Addition Alcohol_Product 2,2,3-Trimethyl-1-butanol Grignard_Addition->Alcohol_Product Aqueous Workup Alcohol_Product_Ox 2,2,3-Trimethyl-1-butanol Oxidation_Reaction Oxidation Alcohol_Product_Ox->Oxidation_Reaction Oxidizing_Agent Mild Oxidizing Agent (e.g., Swern, DMP, PCC) Oxidizing_Agent->Oxidation_Reaction Final_Product This compound Oxidation_Reaction->Final_Product Workup & Purification

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield of This compound Check_Step Identify Problematic Step Start->Check_Step Grignard_Problem Grignard Reaction Issues Check_Step->Grignard_Problem Step 1 Oxidation_Problem Oxidation Reaction Issues Check_Step->Oxidation_Problem Step 2 Grignard_Cause Potential Causes Grignard_Problem->Grignard_Cause Oxidation_Cause Potential Causes Oxidation_Problem->Oxidation_Cause Moisture Moisture Contamination Grignard_Cause->Moisture Wet Glassware/Solvents Side_Reactions Enolization/Reduction Grignard_Cause->Side_Reactions High Temp/Steric Hindrance Impure_Reagents_G Impure Reagents Grignard_Cause->Impure_Reagents_G Starting Materials Over_Oxidation Over-oxidation Oxidation_Cause->Over_Oxidation Harsh Oxidant Incomplete_Reaction Incomplete Reaction Oxidation_Cause->Incomplete_Reaction Steric Hindrance Purification_Loss Purification Losses Oxidation_Cause->Purification_Loss Difficult Separation

Caption: Troubleshooting logic for low yield synthesis.

References

Technical Support Center: Overcoming Poor Resolution in GC Analysis of 2,2,3-Trimethylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve challenges related to poor peak resolution in the gas chromatography (GC) analysis of 2,2,3-Trimethylbutanal.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: Why am I observing poor resolution—either broad or overlapping peaks—for this compound?

Answer: Poor resolution in gas chromatography is typically caused by issues related to three main factors: column efficiency, stationary phase selectivity, and analyte retention.[1][2][3]

  • Efficiency: This relates to the narrowness of the peaks. Broad peaks are a sign of low efficiency, which can result from a non-optimal carrier gas flow rate, improper column installation (creating dead volume), or a degraded column.[4][5]

  • Selectivity: This is the ability of the stationary phase to distinguish between different analytes. If this compound is co-eluting (overlapping) with an impurity or isomer, the column's stationary phase may not be selective enough under the current conditions. Selectivity is primarily influenced by the stationary phase chemistry and the oven temperature.[2]

  • Retention Factor (k): This describes how long an analyte is retained on the column. Insufficient retention, often caused by an excessively high oven temperature, will not allow the column enough time to perform a separation.[1]

  • Analyte-Specific Issues: Aldehydes like this compound can be prone to interacting with active sites in the GC system (e.g., dirty inlet liner, column contamination), leading to peak tailing, which degrades resolution.[6]

Question 2: How can I improve the separation of overlapping peaks (poor selectivity)?

Answer: To improve the separation of co-eluting peaks, you must enhance the selectivity of your method. This can be achieved through two primary approaches:

  • Change the Stationary Phase: The most powerful way to alter selectivity is to use a column with a different stationary phase.[1][2] Non-polar stationary phases separate compounds primarily by their boiling points.[7] To separate structurally similar compounds like isomers, a column with a different polarity is often required. For aldehydes, consider a mid- to high-polarity column, such as one containing cyanopropyl or phenyl functional groups, or a polyethylene (B3416737) glycol (WAX) phase, which can provide different separation mechanisms.[7][8]

  • Optimize the Oven Temperature Program: Temperature significantly affects selectivity.[2]

    • Lower the Initial Temperature: A lower starting temperature increases the retention of volatile compounds and can improve the resolution of early-eluting peaks.[9][10]

    • Use a Slower Temperature Ramp: A slower ramp rate (e.g., 5°C/min instead of 20°C/min) gives the analytes more time to interact with the stationary phase, which can significantly improve the separation of closely eluting compounds.[11][12]

Question 3: My peaks for this compound are broad. How can I make them sharper (improve efficiency)?

Answer: Sharper, narrower peaks are a hallmark of a highly efficient separation. To reduce peak broadening:

  • Optimize Carrier Gas Flow Rate: Ensure your carrier gas is set to its optimal linear velocity. The Van Deemter equation describes how linear velocity affects efficiency; flow rates that are too low or too high will cause peak broadening. Hydrogen is often a more efficient carrier gas than helium and allows for the use of higher flow rates, potentially shortening run times.[13][14]

  • Use a More Efficient Column: Column dimensions are key to efficiency.[1]

    • Longer Column: Doubling the column length can increase resolution by approximately 40%.[1][15]

    • Smaller Internal Diameter (ID): Reducing the column ID (e.g., from 0.32 mm to 0.25 mm or 0.18 mm) significantly increases efficiency and yields sharper peaks.[1][16]

  • Check for System Issues:

    • Leaks: Check for leaks at the inlet and detector fittings.

    • Column Installation: Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector to avoid dead volume.[5]

    • Inlet Liner: Use a clean, deactivated liner to prevent analyte adsorption, which can cause peak tailing.[17]

Frequently Asked Questions (FAQs)

FAQ 1: Can my injection technique or sample concentration affect the resolution of this compound?

Yes, absolutely. Injecting too much sample can overload the column, leading to distorted, broad, or fronting peaks that compromise resolution.[11] If you suspect column overload, try diluting your sample or increasing the split ratio. Furthermore, the cleanliness and inertness of the inlet liner are critical for reactive compounds like aldehydes. Active sites in a dirty liner can cause peak tailing, which reduces resolution and reproducibility.[6][17]

FAQ 2: What is the effect of carrier gas type and flow rate on resolution?

The choice of carrier gas and its flow rate directly impacts column efficiency. Hydrogen generally provides the best efficiency at higher linear velocities compared to helium or nitrogen.[13] This means you can often achieve the same or better resolution in a shorter analysis time by using hydrogen. It is crucial to operate the column at or near the optimal flow rate for the chosen gas to minimize peak broadening and maximize resolution.[9]

FAQ 3: When should I use an isothermal oven program versus a temperature ramp for analyzing this compound?

An isothermal (constant temperature) program is suitable for simple samples where the analytes have similar boiling points and elute within a narrow time frame. However, for more complex samples containing compounds with a wide range of boiling points, a temperature program is necessary.[10][18] A temperature ramp ensures that later-eluting compounds are pushed off the column in a reasonable time with good peak shape, while still allowing for the separation of more volatile components at the beginning of the run.[19] For method development involving this compound, starting with a "scouting" temperature ramp (e.g., 40°C to 250°C at 10°C/min) is a common and effective strategy.[10]

Data Presentation

The following tables summarize the expected impact of changing key GC parameters on resolution.

Table 1: Effect of GC Column Parameters on Resolution

ParameterChangeEffect on Efficiency (Peak Width)Effect on Resolution (Rs)Typical Trade-Off
Length 30 m → 60 mIncreases (Sharper relative to retention)Increases by ~40%[1][15]Longer analysis time
Internal Diameter 0.25 mm → 0.18 mmSignificantly Increases (Sharper peaks)Increases[16]Lower sample capacity
Film Thickness 0.25 µm → 0.50 µmDecreases (Broader peaks)May increase for very volatile analytesIncreased retention, potential loss of resolution for high boilers[20]
Stationary Phase Non-polar → PolarVariesCan dramatically increase or decrease, depending on analyte polarity[7]Changes elution order

Table 2: Impact of Oven Temperature Program on Analyte Retention and Resolution

ParameterChangeEffect on Retention TimeEffect on Resolution (Rs)Best For
Initial Temperature 60°C → 40°CIncreasesImproves for early eluting peaks[10]Volatile compounds
Ramp Rate 20°C/min → 5°C/minIncreasesGenerally improves for closely eluting peaks[11]Complex mixtures
Isothermal Temp. 100°C → 80°CIncreasesImproves if peaks were eluting too quickly[9]Simple mixtures

Experimental Protocols

Protocol 1: Systematic Approach to Optimizing GC Method for this compound

This protocol provides a logical workflow for developing a robust GC method with optimal resolution.

  • Initial System Preparation & Column Selection:

    • Verify the GC system is leak-free.

    • Install a new, high-quality septum and an inert inlet liner.

    • Select a starting column. A good choice for initial screening would be a 30 m x 0.25 mm ID, 0.25 µm film thickness column. Consider a mid-polarity phase (e.g., 5% phenyl-polysiloxane) or a WAX column if isomer separation is expected.[15]

    • Condition the column according to the manufacturer's instructions.

  • Establish a Scouting Gradient:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split injection (e.g., 50:1 ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temperature: 40°C, hold for 2 minutes.[10]

      • Ramp: 10°C/min to the column's maximum operating temperature (or 250°C, whichever is lower).[10]

      • Hold at the final temperature for 5-10 minutes to ensure all components elute.

    • Run a standard of this compound and any known potential impurities.

  • Method Optimization (Adjust One Parameter at a Time):

    • Step 3a: Optimize the Initial Temperature. If early peaks (including the target analyte) are poorly resolved, lower the initial temperature in 10°C increments. If the analyte has a very long retention time, you may cautiously increase the initial temperature.[21]

    • Step 3b: Optimize the Temperature Ramp. If peaks in the middle of the chromatogram are co-eluting, decrease the ramp rate (e.g., to 7°C/min, then 5°C/min).[21] Observe the change in resolution.

    • Step 3c: Optimize Carrier Gas Flow. Once the temperature program is satisfactory, adjust the carrier gas flow rate (or pressure) to find the optimal linear velocity that provides the narrowest peaks for your analyte of interest.

    • Step 3d: Re-evaluate Column Choice. If optimal resolution cannot be achieved after adjusting the parameters above, the stationary phase is likely not suitable. Repeat the process with a column of different polarity (e.g., switch from a 5% phenyl to a WAX column).

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting poor resolution in your GC analysis.

GC_Troubleshooting_Workflow Start Poor Resolution Observed (Broad or Overlapping Peaks) Check_System 1. Basic System Check - Leaks? - Consumables (Septum, Liner)? - Correct Method Parameters? Start->Check_System System_OK System OK? Check_System->System_OK Fix_System Fix Leaks, Replace Consumables, Verify Method System_OK->Fix_System No Analyze_Problem 2. Analyze Peak Shape Are peaks broad or overlapping? System_OK->Analyze_Problem Yes Fix_System->Check_System Broad_Peaks 3a. Improve Efficiency (Broad Peaks) - Optimize Carrier Gas Flow - Use Longer / Narrower ID Column - Check Column Installation Analyze_Problem->Broad_Peaks Broad Overlapping_Peaks 3b. Improve Selectivity (Overlapping Peaks) - Optimize Temperature Program (Slower Ramp, Lower Initial T) - Change Stationary Phase Analyze_Problem->Overlapping_Peaks Overlapping End Resolution Acceptable Broad_Peaks->End Overlapping_Peaks->End

References

Minimizing byproduct formation in the synthesis of 2,2,3-Trimethylbutanal.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2,2,3-trimethylbutanal.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely employed and logical synthetic strategy involves a two-step process:

  • Grignard Reaction: The nucleophilic addition of an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) to pivaldehyde (2,2-dimethylpropanal). This reaction forms the intermediate alcohol, 2,2,3-trimethylbutan-1-ol (B1288327).

  • Oxidation: The subsequent oxidation of the sterically hindered primary alcohol, 2,2,3-trimethylbutan-1-ol, to the desired aldehyde, this compound. To prevent over-oxidation to the carboxylic acid, mild and selective oxidizing agents are recommended.

Q2: What are the primary byproducts to anticipate in this synthesis?

A2: Byproduct formation can occur in both steps of the synthesis:

  • Grignard Reaction Step:

    • Reduction Byproduct (2,2-dimethylpropan-1-ol): The Grignard reagent can act as a reducing agent, transferring a hydride to the pivaldehyde, especially at elevated temperatures.[1]

    • Enolization Byproduct (Pivaldehyde Enolate): The Grignard reagent can act as a base, deprotonating the α-carbon of another pivaldehyde molecule, leading to the formation of an enolate and unreacted starting materials upon workup.[1][2] This is more prevalent with sterically hindered ketones but can occur with hindered aldehydes.

    • Wurtz Coupling Byproduct (2,3-dimethylbutane): Formed from the coupling of two isopropyl groups from the Grignard reagent.[3]

  • Oxidation Step:

    • Over-oxidation Byproduct (2,2,3-Trimethylbutanoic Acid): If the oxidation conditions are too harsh or the reaction is not carefully controlled, the desired aldehyde can be further oxidized to the corresponding carboxylic acid.

Q3: How can I minimize the formation of the reduction byproduct in the Grignard reaction?

A3: To favor the desired nucleophilic addition over reduction, it is crucial to maintain a low reaction temperature.[4] Conducting the reaction at 0°C or below can significantly suppress the hydride transfer pathway.

Q4: What measures can be taken to reduce enolization during the Grignard reaction?

A4: While less common for aldehydes compared to ketones, enolization can be minimized by using a less sterically hindered Grignard reagent if the synthesis allows, and by maintaining a low reaction temperature to favor the kinetic addition product.[5]

Q5: Which oxidation methods are recommended for converting 2,2,3-trimethylbutan-1-ol to this compound while avoiding over-oxidation?

A5: For the oxidation of sterically hindered primary alcohols like 2,2,3-trimethylbutan-1-ol, mild and selective methods are essential. The following are highly recommended:

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (typically -78°C). It is known for its high yields and compatibility with a wide range of functional groups.[6][7]

  • Dess-Martin Periodinane (DMP) Oxidation: This reaction employs a hypervalent iodine reagent (Dess-Martin periodinane) and is known for its mild conditions (room temperature), neutral pH, and high chemoselectivity for oxidizing primary alcohols to aldehydes.[8][9]

Troubleshooting Guides

Guide 1: Grignard Reaction of Isopropylmagnesium Bromide with Pivaldehyde
Issue Potential Cause Recommended Action(s)
Low yield of 2,2,3-trimethylbutan-1-ol with significant recovery of pivaldehyde. Incomplete reaction due to steric hindrance.[10]Increase the reaction time. Use a less sterically hindered Grignard reagent if the experimental design permits. Consider the use of a more coordinating solvent like THF to enhance the reactivity of the Grignard reagent.[11]
Significant formation of 2,2-dimethylpropan-1-ol. Reduction of pivaldehyde by the Grignard reagent.[1]Maintain a low reaction temperature (e.g., -78°C to 0°C). Add the Grignard reagent slowly to the pivaldehyde solution to avoid localized heating.
Formation of a significant amount of 2,3-dimethylbutane. Wurtz coupling of the Grignard reagent.[3]Ensure the magnesium turnings are of high quality and the reaction is initiated properly. Avoid high concentrations of the alkyl halide during Grignard formation.
Reaction fails to initiate. Inactive magnesium surface due to oxide layer. Presence of moisture.Activate the magnesium turnings with a small crystal of iodine or by crushing them in the flask. Ensure all glassware is oven-dried and solvents are anhydrous.[12]
Guide 2: Oxidation of 2,2,3-trimethylbutan-1-ol
Issue Potential Cause Recommended Action(s)
Low yield of this compound with recovery of the starting alcohol. Incomplete oxidation.Increase the equivalents of the oxidizing agent (Swern or DMP).[13] Extend the reaction time. For Swern oxidation, ensure the temperature is maintained at the optimal low temperature during reagent addition.[14]
Formation of 2,2,3-trimethylbutanoic acid. Over-oxidation of the aldehyde.Use a mild and selective oxidizing agent like Swern or Dess-Martin periodinane.[6][8] Carefully control the stoichiometry of the oxidant. Quench the reaction promptly once the starting material is consumed (monitored by TLC or GC).
Formation of side products with unpleasant odors (Swern Oxidation). Formation of dimethyl sulfide.[6]Conduct the reaction in a well-ventilated fume hood. Quench the reaction with a suitable oxidizing agent (e.g., bleach) to neutralize the odor of dimethyl sulfide.
Difficulty in removing the iodine byproducts (Dess-Martin Oxidation). The byproduct, 2-iodoxybenzoic acid (IBX), can be insoluble.After the reaction, quench with a saturated aqueous solution of sodium thiosulfate (B1220275) to reduce the iodine species, which can then be removed by aqueous extraction.[13]

Data Presentation

Table 1: Illustrative Byproduct Distribution in the Grignard Reaction

ParameterCondition ACondition BCondition C
Temperature 25°C0°C-78°C
Solvent Diethyl EtherTHFTHF
2,2,3-trimethylbutan-1-ol (Desired Product) ~70%~85%>90%
2,2-dimethylpropan-1-ol (Reduction) ~20%~10%<5%
Pivaldehyde Enolate Formation ~5%<3%<2%
2,3-dimethylbutane (Wurtz Coupling) ~5%~2%<1%

Note: The data in this table is illustrative and based on general principles of Grignard reactions with sterically hindered aldehydes. Actual yields may vary based on specific experimental conditions.

Table 2: Comparison of Oxidation Methods for 2,2,3-trimethylbutan-1-ol

ParameterSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Typical Yield of Aldehyde >90%>90%
Formation of Carboxylic Acid <2% (with careful control)<1%
Reaction Temperature -78°CRoom Temperature
Key Reagents DMSO, Oxalyl Chloride, Triethylamine (B128534)Dess-Martin Periodinane
Workup Considerations Unpleasant odor of dimethyl sulfide.Removal of iodine byproducts.

Experimental Protocols

Protocol 1: Synthesis of 2,2,3-trimethylbutan-1-ol via Grignard Reaction

  • Preparation: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) should be used as the solvent.

  • Grignard Reagent Formation: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings. Add a small portion of a solution of isopropyl bromide in the chosen anhydrous solvent. If the reaction does not initiate, add a small crystal of iodine. Once the reaction starts, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

  • Addition to Pivaldehyde: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of pivaldehyde in the anhydrous solvent dropwise to the Grignard reagent, maintaining the temperature at or below 0°C.

  • Workup: After the addition is complete, stir the reaction mixture at 0°C for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2,3-trimethylbutan-1-ol.

Protocol 2: Swern Oxidation of 2,2,3-trimethylbutan-1-ol [14][15]

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of oxalyl chloride in anhydrous dichloromethane (B109758) (DCM) and cool it to -78°C using a dry ice/acetone bath.

  • Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78°C.

  • Addition of Alcohol: After stirring for a few minutes, add a solution of 2,2,3-trimethylbutan-1-ol in anhydrous DCM dropwise, ensuring the temperature remains at -78°C.

  • Addition of Base: After stirring for a short period, add triethylamine dropwise to the reaction mixture.

  • Workup: Allow the reaction to warm to room temperature. Add water to quench the reaction. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Visualizations

Grignard_Reaction_Pathways cluster_products Reaction Products Pivaldehyde Pivaldehyde Desired_Product 2,2,3-Trimethylbutan-1-ol (Desired Product) Pivaldehyde->Desired_Product Nucleophilic Addition (Favored at low temp) Reduction_Byproduct 2,2-Dimethylpropan-1-ol (Reduction Byproduct) Pivaldehyde->Reduction_Byproduct Hydride Transfer (Side Reaction) Enolate Pivaldehyde Enolate (Enolization Byproduct) Pivaldehyde->Enolate Deprotonation (Side Reaction) Grignard Isopropylmagnesium Bromide Grignard->Desired_Product Grignard->Reduction_Byproduct Grignard->Enolate

Caption: Competing reaction pathways in the Grignard synthesis.

Oxidation_Workflow Start 2,2,3-Trimethylbutan-1-ol Oxidation Mild Oxidation (Swern or DMP) Start->Oxidation Desired_Aldehyde This compound (Desired Product) Oxidation->Desired_Aldehyde Selective Oxidation Overoxidation Over-oxidation Byproduct Desired_Aldehyde->Overoxidation Harsh Conditions/ Excess Oxidant Carboxylic_Acid 2,2,3-Trimethylbutanoic Acid Overoxidation->Carboxylic_Acid

Caption: Workflow for the selective oxidation to this compound.

References

Validation & Comparative

A Comparative Spectral Analysis of 2,2,3-Trimethylbutanal and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectral properties of 2,2,3-trimethylbutanal and its structural isomers. Understanding the unique spectral fingerprints of these closely related aldehydes is crucial for their unambiguous identification in complex mixtures, a common challenge in drug development and metabolic studies. This document presents a side-by-side comparison of their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, supported by detailed experimental protocols and logical workflows.

Executive Summary

This compound and its isomers, all sharing the molecular formula C₇H₁₄O, exhibit distinct spectral characteristics arising from their unique structural arrangements. While their IR spectra share the common feature of a strong carbonyl absorption, the substitution pattern around the aldehyde group and the branching of the alkyl chain lead to significant differences in their ¹H and ¹³C NMR spectra. Mass spectrometry further distinguishes these isomers through characteristic fragmentation patterns influenced by the stability of the resulting carbocations.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra are particularly informative for distinguishing between these isomers. The chemical shift of the aldehydic proton and the splitting patterns of the alkyl protons provide a clear fingerprint for each molecule.

CompoundAldehydic Proton (δ ppm)Alkyl Proton Chemical Shifts (δ ppm)
This compound ~9.6 (s)Specific data not readily available in searched databases. Predicted shifts would show a complex pattern for the isopropyl and tertiary butyl groups.
Heptanal (B48729) 9.75 (t, J=1.8 Hz)2.40 (dt, J=7.4, 1.8 Hz, 2H), 1.62 (m, 2H), 1.30 (m, 6H), 0.88 (t, J=6.8 Hz, 3H)[1]
2,3-Dimethylpentanal 9.69 (d, J=2.0 Hz) / 9.66 (d, J=1.6 Hz) (diastereomers)2.36-2.30 (m), 1.93-1.83 (m), 1.41-1.22 (m), 1.05-0.84 (m)[2]
3,3-Dimethylpentanal ~9.7 (t)Predicted shifts would include signals for the ethyl and neopentyl-like fragments.

Note: The complexity of the spectra for branched isomers can lead to overlapping multiplets. Data for this compound is based on general predictions for aldehydes as specific experimental data was not found in the searched resources.

¹³C NMR Spectral Data Comparison

¹³C NMR spectroscopy provides complementary information, with the chemical shift of the carbonyl carbon and the number of distinct signals for the alkyl carbons being key differentiators.

CompoundCarbonyl Carbon (δ ppm)Alkyl Carbon Chemical Shifts (δ ppm)Number of Signals
This compound ~205Predicted to have 6 distinct signals.6
Heptanal 202.543.9, 31.6, 29.0, 24.1, 22.4, 14.0[3]7
2,3-Dimethylpentanal ~205A complex set of signals due to stereoisomers.7
3,3-Dimethylpentanal ~205Predicted to have 6 distinct signals.6

Mass Spectrometry Data Comparison

Electron ionization mass spectrometry (EI-MS) of these aldehydes is characterized by α-cleavage and McLafferty rearrangements. The relative abundance of the resulting fragment ions is highly dependent on the structure of the isomer.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 114 (low abundance)Predicted major fragments at m/z 57 (tert-butyl cation) and m/z 43 (isopropyl cation).
Heptanal 114 (low abundance)96, 86, 70, 58, 44 (base peak), 43, 41[4]
2,3-Dimethylpentanal 114 (low abundance)85, 71, 58 (base peak), 57, 43, 41[5]
3,3-Dimethylpentanal 114 (low abundance)Predicted major fragments resulting from cleavage adjacent to the quaternary carbon.

Infrared (IR) Spectroscopy Data Comparison

The IR spectra of all isomers show a characteristic strong absorption for the C=O stretch of the aldehyde group. The C-H stretching of the aldehyde proton is also a key diagnostic feature.

CompoundC=O Stretch (cm⁻¹)Aldehyde C-H Stretch (cm⁻¹)
This compound ~1725-1740~2720, ~2820
Heptanal ~1730~2710, ~2810[6]
2,3-Dimethylpentanal ~1725~2705, ~2805[7]
3,3-Dimethylpentanal ~1725-1740~2720, ~2820

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of aldehyde samples is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the aldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of ¹³C and longer relaxation times.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

Mass Spectrometry (MS)

For the analysis of volatile aldehydes, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common technique:

  • Sample Preparation: Prepare a dilute solution of the aldehyde in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Employ a temperature program to separate the isomers. A typical program might start at 50°C, hold for 2 minutes, and then ramp to 250°C at 10°C/min.

  • MS Detection:

    • The eluent from the GC is introduced into the ion source of the mass spectrometer.

    • Use a standard electron ionization energy of 70 eV.

    • Acquire mass spectra over a mass-to-charge (m/z) range of approximately 35-200 amu.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or transmission FTIR spectroscopy can be used for these liquid samples:

  • Sample Preparation:

    • ATR: Place a drop of the neat liquid sample directly onto the ATR crystal.

    • Transmission: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Collect a background spectrum of the empty ATR crystal or salt plates and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands, paying close attention to the C=O and aldehyde C-H stretching regions.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the identification and differentiation of this compound and its isomers using the discussed spectral techniques.

G Workflow for Isomer Identification cluster_0 Initial Analysis cluster_1 Primary Differentiation cluster_2 Confirmation Sample (C7H14O Isomer Mixture) Sample (C7H14O Isomer Mixture) IR_Spectroscopy IR Spectroscopy Sample (C7H14O Isomer Mixture)->IR_Spectroscopy NMR_Spectroscopy ¹H & ¹³C NMR Spectroscopy IR_Spectroscopy->NMR_Spectroscopy Presence of C=O and Aldehyde C-H GC_MS GC-MS IR_Spectroscopy->GC_MS Presence of C=O and Aldehyde C-H Structure_Elucidation Structure Elucidation NMR_Spectroscopy->Structure_Elucidation Chemical Shifts & Splitting Patterns GC_MS->Structure_Elucidation Retention Time & Fragmentation Pattern

Caption: Workflow for the spectroscopic identification of C₇H₁₄O aldehyde isomers.

This guide provides a foundational comparison of the spectral features of this compound and its isomers. For definitive identification, it is recommended to compare experimental data with that of authenticated reference standards.

References

A Comparative Guide to Enantioselective Synthesis Validation Using Sterically Hindered Aldehydes: A Focus on 2,2,3-Trimethylbutanal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. The validation of synthetic routes that deliver high enantioselectivity is paramount. This guide provides a comparative analysis of enantioselective synthesis validation, with a specific focus on the challenges and strategies associated with sterically hindered aldehydes, exemplified by 2,2,3-trimethylbutanal and its close, more extensively studied analog, pivaldehyde (2,2-dimethylpropanal).

The significant steric bulk adjacent to the carbonyl group in these aldehydes presents unique challenges and opportunities in achieving high levels of stereocontrol. While extensive experimental data for this compound in enantioselective reactions is limited in the current literature, the wealth of information available for pivaldehyde serves as an excellent benchmark for comparison and prediction.

Performance Comparison of Sterically Hindered Aldehydes in Enantioselective Additions

The steric hindrance of aldehydes like pivaldehyde profoundly influences the diastereoselectivity and enantioselectivity of nucleophilic addition reactions. The bulky tert-butyl group effectively shields one face of the carbonyl, leading to high stereocontrol in many cases. This section compares the performance of pivaldehyde and other aliphatic aldehydes in various enantioselective reactions, providing a framework for what can be expected with this compound.

Data Presentation: Enantioselective Alkylzinc Addition to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a well-established method for the formation of chiral secondary alcohols. The following table summarizes representative data for the addition of diethylzinc (B1219324) to various aldehydes, including the sterically hindered pivaldehyde, catalyzed by a chiral amino alcohol.

AldehydeCatalyst Loading (mol%)LigandSolventTemp (°C)Yield (%)ee (%)
Benzaldehyde2(-)-DAIBToluene (B28343)09798
Isobutyraldehyde2(-)-DAIBToluene09597
Pivaldehyde 2 (-)-DAIB Toluene 0 85 95
Heptanal2(-)-DAIBToluene09896

Data is illustrative and compiled from typical results in organocatalysis literature. (-)-DAIB = (1R,2S)-N,N-dimethyl-2-(diphenylhydroxymethyl)pyrrolidinium bromide.

The data highlights that even with the increased steric bulk of pivaldehyde, high enantioselectivity can be achieved, albeit with a slight decrease in yield compared to less hindered aldehydes. This suggests that for this compound, which possesses even greater steric hindrance due to the additional methyl group at the 3-position, careful optimization of reaction conditions and catalyst selection will be critical to achieving high yields and enantiomeric excess.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating synthetic results. Below are representative protocols for key experiments in enantioselective synthesis involving aldehydes.

Protocol 1: General Procedure for Asymmetric Alkylzinc Addition to an Aldehyde

This protocol describes a typical procedure for the enantioselective addition of diethylzinc to an aldehyde, which can be adapted for substrates like this compound.

Materials:

  • Anhydrous Toluene

  • Chiral Ligand (e.g., (-)-DAIB)

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde (e.g., pivaldehyde or this compound)

  • Saturated aqueous NH4Cl solution

  • Anhydrous MgSO4

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add the chiral ligand (2 mol%).

  • Add anhydrous toluene to dissolve the ligand.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc solution (1.2 equivalents) to the stirred solution.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the aldehyde (1.0 equivalent) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC

Accurate determination of the enantiomeric excess (ee) is a critical validation step.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

Mobile Phase:

  • A mixture of n-hexane and isopropanol (B130326) is commonly used. The exact ratio needs to be optimized for the specific product to achieve baseline separation of the enantiomers.

General Procedure:

  • Prepare a standard solution of the racemic product (if available) by dissolving a small amount in the mobile phase.

  • Prepare a solution of the enantiomerically enriched product from the reaction at a similar concentration.

  • Inject the racemic standard onto the chiral HPLC column to determine the retention times of both enantiomers and ensure baseline separation.

  • Inject the enantiomerically enriched sample under the same conditions.

  • Integrate the peak areas for both enantiomers in the chromatogram.

  • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Mandatory Visualizations

Diagrams are provided to illustrate key concepts and workflows in enantioselective synthesis validation.

Enantioselective_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Catalyst Chiral Catalyst Reaction_Mix Reaction Mixture Catalyst->Reaction_Mix Solvent Anhydrous Solvent Solvent->Reaction_Mix Aldehyde Aldehyde (e.g., this compound) Aldehyde->Reaction_Mix Nucleophile Nucleophile Nucleophile->Reaction_Mix Quench Quenching Reaction_Mix->Quench Extraction Extraction Quench->Extraction Purification Chromatography Extraction->Purification Product Enantioenriched Product Purification->Product HPLC Chiral HPLC Product->HPLC ee_Determination ee% Determination HPLC->ee_Determination

General workflow for enantioselective addition to an aldehyde.

Stereochemical_Model cluster_model Stereochemical Model for Nucleophilic Addition A Catalyst-Aldehyde Complex B Favored Transition State (Less Steric Hindrance) A->B Nucleophilic Attack (Re face) C Disfavored Transition State (More Steric Hindrance) A->C Nucleophilic Attack (Si face) D Major Enantiomer B->D E Minor Enantiomer C->E

Simplified model of stereochemical induction by a chiral catalyst.

Cross-Referencing NMR Data of 2,2,3-Trimethylbutanal with Literature Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing experimentally obtained Nuclear Magnetic Resonance (NMR) data of 2,2,3-trimethylbutanal with literature values. Due to the limited availability of directly published NMR data for this compound, this guide presents a comparative analysis using data from structurally similar compounds, namely pivaldehyde (2,2-dimethylpropanal) and 2,3-dimethylbutanal (B3049577). This approach allows for the prediction and validation of experimental results.

Data Presentation: Comparative NMR Data

A comprehensive search of scientific databases did not yield a complete, tabulated set of experimental ¹H and ¹³C NMR data for this compound. However, by examining data from analogous structures, we can predict the expected chemical shifts.

Table 1: Literature NMR Data of Compounds Structurally Similar to this compound

CompoundNucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Pivaldehyde (2,2-Dimethylpropanal)¹H9.48s-
1.05s-
¹³C205.2--
42.9--
23.8--
2,3-Dimethylbutanal¹H~9.6 (predicted)d~3
~2.2 (predicted)m-
~1.0 (predicted)d~7
~0.9 (predicted)d~7
¹³C~205 (predicted)--
~55 (predicted)--
~35 (predicted)--
~18-22 (predicted)--

Note: Specific, publicly available, and peer-reviewed data for 2,3-dimethylbutanal is limited. The values presented are based on typical chemical shifts for similar functional groups.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Based on the data from analogous compounds and general principles of NMR spectroscopy, the following are predicted chemical shifts for this compound.

AssignmentPredicted ¹H Chemical Shift (δ) ppmPredicted MultiplicityPredicted ¹³C Chemical Shift (δ) ppm
Aldehyde-H9.5 - 9.7d204 - 206
CH2.0 - 2.4m50 - 55
C(CH₃)₂--35 - 40
CH-CH₃1.0 - 1.2d15 - 20
C(CH₃)₂0.9 - 1.1s25 - 30

Experimental Protocols

To acquire high-quality NMR data for this compound for comparison, the following experimental protocol is recommended.

1. Sample Preparation

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. If not already present in the deuterated solvent, a small amount can be added.

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Experiment:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Acquisition Parameters:

      • Spectral Width: 0-12 ppm

      • Number of Scans: 8-16 (adjust based on sample concentration)

      • Relaxation Delay: 1-2 seconds

      • Acquisition Time: 2-4 seconds

    • Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase the resulting spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • ¹³C NMR Experiment:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to obtain a spectrum with singlets for each carbon.

    • Acquisition Parameters:

      • Spectral Width: 0-220 ppm

      • Number of Scans: 1024 or more (as ¹³C has a low natural abundance)

      • Relaxation Delay: 2 seconds

    • Processing: Apply a Fourier transform and phase the spectrum. Reference the spectrum to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Mandatory Visualization

The following diagram illustrates the logical workflow for cross-referencing experimental NMR data with literature values.

G Workflow for Cross-Referencing NMR Data cluster_0 Experimental Analysis cluster_1 Literature Review exp_sample Prepare this compound Sample acquire_nmr Acquire 1H and 13C NMR Spectra exp_sample->acquire_nmr process_data Process and Analyze Experimental Data acquire_nmr->process_data compare_data Compare Experimental Data with Literature/Predicted Values process_data->compare_data search_lit Search for Literature NMR Data compile_data Compile Data for Target and Analogs search_lit->compile_data predict_shifts Predict Chemical Shifts compile_data->predict_shifts predict_shifts->compare_data validate_structure Validate Structure and Data compare_data->validate_structure

Caption: Workflow for NMR Data Comparison.

A Comparative Guide to the Catalytic Synthesis of 2,2,3-Trimethylbutanal and Other Highly Branched Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sterically hindered aldehydes like 2,2,3-trimethylbutanal presents unique challenges in organic chemistry. The bulky nature of these molecules requires highly selective catalytic systems to achieve desirable yields and minimize side reactions. This guide provides a comparative analysis of the primary catalytic strategies for the synthesis of highly branched aldehydes, with a focus on hydroformylation of alkenes and oxidation of primary alcohols. While direct comparative studies on this compound are limited in publicly available literature, this guide extrapolates from established methods for analogous structures to provide a valuable resource for researchers in the field.

Overview of Synthetic Strategies

Two principal catalytic routes are viable for the synthesis of this compound:

  • Hydroformylation of 3,3-Dimethyl-1-butene: This method involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the precursor alkene. The key challenge is to control the regioselectivity to favor the formation of the branched aldehyde over the linear isomer.

  • Oxidation of 2,2,3-Trimethyl-1-butanol: This approach involves the selective oxidation of the corresponding primary alcohol. The main consideration is the use of a catalytic system that can efficiently convert the sterically hindered alcohol to the aldehyde without over-oxidation to a carboxylic acid.

The logical relationship between these synthetic pathways is illustrated below.

G cluster_start Starting Materials cluster_reaction Catalytic Reactions cluster_product Product 3_3_Dimethyl_1_butene 3,3-Dimethyl-1-butene Hydroformylation Hydroformylation 3_3_Dimethyl_1_butene->Hydroformylation 2_2_3_Trimethyl_1_butanol 2,2,3-Trimethyl-1-butanol Oxidation Oxidation 2_2_3_Trimethyl_1_butanol->Oxidation 2_2_3_Trimethylbutanal This compound Hydroformylation->2_2_3_Trimethylbutanal Oxidation->2_2_3_Trimethylbutanal

Synthetic pathways to this compound.

Comparative Analysis of Catalytic Systems

Hydroformylation of Alkenes

Hydroformylation is a powerful atom-economical reaction for the synthesis of aldehydes. For the production of branched aldehydes from terminal alkenes, rhodium-based catalysts modified with specific phosphine (B1218219) or phosphite (B83602) ligands are particularly effective.[1][2]

Table 1: Comparison of Catalytic Systems for Branched-Selective Hydroformylation

Catalyst SystemLigandSubstrateTemp (°C)Pressure (bar)b:l RatioYield (%)Reference
Rh(acac)(CO)₂BOBPHOS1-Hexene8020 (CO/H₂)>99:195[1]
Rh(acac)(CO)₂Ph-BPEVinyl Acetate6010 (CO/H₂)>99:1>95[3]
RhCl₃·3H₂OPPh₃-POPStyrene10040 (CO/H₂)1:146[4]

b:l ratio refers to the ratio of branched to linear aldehyde products. BOBPHOS = a phospholane-phosphite ligand. Ph-BPE = a chiral diphosphine ligand. PPh₃-POP = triphenylphosphine-based porous organic polymer.

Experimental Protocol: General Procedure for Rhodium-Catalyzed Hydroformylation

A detailed experimental workflow for a typical hydroformylation reaction is depicted below.

G Start Start Reactor_Setup Reactor Setup: - Autoclave assembly - Purge with N₂ Start->Reactor_Setup Catalyst_Prep Catalyst Preparation: - Add Rh precursor and ligand - Add solvent Reactor_Setup->Catalyst_Prep Reaction Reaction: - Add alkene - Pressurize with CO/H₂ - Heat and stir Catalyst_Prep->Reaction Quenching Quenching & Workup: - Cool and depressurize - Extract with solvent Reaction->Quenching Analysis Analysis: - GC-MS for conversion and selectivity - NMR for structure confirmation Quenching->Analysis End End Analysis->End

Experimental workflow for hydroformylation.
  • Reactor Setup: A high-pressure autoclave is assembled and thoroughly purged with an inert gas, such as nitrogen or argon.

  • Catalyst Preparation: The rhodium precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine ligand are charged into the reactor under an inert atmosphere. An appropriate solvent (e.g., toluene, THF) is then added.

  • Reaction: The alkene substrate is injected into the reactor. The autoclave is sealed, pressurized with a mixture of carbon monoxide and hydrogen (syngas), and heated to the desired temperature with vigorous stirring.

  • Quenching and Work-up: After the reaction is complete, the reactor is cooled to room temperature and the pressure is carefully released. The reaction mixture is then typically subjected to an appropriate work-up procedure, which may include extraction and washing.

  • Analysis: The product mixture is analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the conversion of the starting material and the selectivity for the desired aldehyde isomers. The structure of the product is confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Oxidation of Primary Alcohols

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For sterically hindered alcohols like 2,2,3-trimethyl-1-butanol, mild and selective oxidizing agents are required to prevent over-oxidation.[5]

Table 2: Comparison of Catalytic Systems for the Oxidation of Sterically Hindered Alcohols

Catalyst SystemOxidantSubstrateTemp (°C)SolventYield (%)Reference
TEMPO / Bu₄NHSO₄NaOCl·5H₂O1-AdamantylmethanolRTDichloromethane95[5]
TEMPO / Cat. TCCATrichloroisocyanuric acid1-OctanolRTDichloromethane98[5]
Burgess ReagentDMSOVarious primary alcoholsRTDichloromethane>90[5]

TEMPO = (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl. TCCA = Trichloroisocyanuric acid. DMSO = Dimethyl sulfoxide.

Experimental Protocol: General Procedure for TEMPO-Catalyzed Oxidation

  • Reaction Setup: To a stirred solution of the primary alcohol in a suitable solvent (e.g., dichloromethane) at room temperature, the TEMPO catalyst and a co-catalyst (e.g., Bu₄NHSO₄) are added.

  • Addition of Oxidant: The oxidizing agent (e.g., an aqueous solution of NaOCl) is added dropwise to the reaction mixture. The reaction progress is monitored by thin-layer chromatography (TLC) or GC.

  • Work-up: Upon completion, the reaction is quenched, and the organic layer is separated, washed, dried, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography. The structure and purity of the final aldehyde are confirmed by NMR spectroscopy and GC-MS.

Conclusion

The catalytic synthesis of this compound and other highly branched aldehydes can be effectively achieved through either hydroformylation of the corresponding alkene or oxidation of the primary alcohol.

  • Hydroformylation offers an atom-economical route, with rhodium catalysts paired with specialized phosphine ligands showing excellent selectivity for the desired branched product. This method is particularly advantageous when the precursor alkene is readily available.

  • Oxidation provides a reliable alternative, especially when the corresponding alcohol is the more accessible starting material. Modern catalytic systems, such as those based on TEMPO, allow for the efficient and selective conversion of even sterically hindered alcohols to their corresponding aldehydes under mild conditions.

The choice of the optimal synthetic route will depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the specific equipment and expertise available. The data and protocols presented in this guide offer a solid foundation for researchers to develop and optimize the synthesis of these challenging but valuable molecules.

References

Validating the Purity of Synthesized 2,2,3-Trimethylbutanal: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of 2,2,3-Trimethylbutanal, a branched-chain aldehyde. We present objective comparisons of various techniques, supported by detailed experimental protocols and data, to aid in the selection of the most appropriate method for your specific needs.

The accurate determination of purity is paramount to guarantee reliable and reproducible results in subsequent experiments and to meet stringent quality standards in drug development. This guide explores the application of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and other alternative methods for the comprehensive purity assessment of this compound.

Comparison of Analytical Techniques

The choice of analytical technique for purity validation depends on several factors, including the expected impurities, the required sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common methods for analyzing this compound.

Analytical MethodPrinciplePotential Impurities DetectedAdvantagesLimitations
Gas Chromatography - Flame Ionization Detector (GC-FID) Separation based on volatility and interaction with a stationary phase, with detection by flame ionization.Volatile organic compounds, isomers (e.g., 2,3,3-trimethylbutanal), residual solvents, and starting materials.Robust, reliable, and provides excellent quantitative accuracy for volatile compounds.[1]Requires volatilization of the analyte; may not be suitable for thermally labile compounds.
Gas Chromatography - Mass Spectrometry (GC-MS) Separation by GC coupled with mass analysis for identification and quantification.Broad range of volatile and semi-volatile impurities, including structural isomers and byproducts.Provides structural information for impurity identification; high sensitivity and selectivity.[2][3]Derivatization may be necessary to improve the analysis of some aldehydes.[4]
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification based on the direct relationship between the NMR signal integral and the number of nuclei.A wide range of organic impurities containing NMR-active nuclei.Provides an absolute measure of purity without the need for a reference standard of the analyte; non-destructive.Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard.

Table 1. Comparison of Key Analytical Methods for Purity Validation of this compound.

Quantitative Performance

The limit of detection (LOD) and limit of quantitation (LOQ) are critical parameters for assessing the sensitivity of an analytical method. The following table provides typical LOD and LOQ values for aldehyde analysis using various techniques. It is important to note that these values are general and can vary depending on the specific instrument, method parameters, and sample matrix.

ParameterGC-FIDGC-MSqNMR
Limit of Detection (LOD) ~0.1 ng/μL (for derivatized formaldehyde)[5]Low ng/L to µg/L range[2]Analyte dependent, generally higher than GC methods
Limit of Quantitation (LOQ) ~8 µg/g (for formaldehyde)[6]µg/L to ng/L range[4]Analyte dependent, generally higher than GC methods
Linearity (R²) ≥0.999[7]>0.99>0.99
Precision (%RSD) <5%<15%<2%

Table 2. Typical Quantitative Performance Data for Aldehyde Analysis.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate purity validation. Below are representative methodologies for the analysis of this compound using GC-MS and qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile impurities in the synthesized this compound.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the synthesized this compound into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as dichloromethane (B109758) or hexane, and dilute to the mark.

  • An internal standard (e.g., undecane) may be added for improved quantitative accuracy.

GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on the expected concentration of impurities.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

Data Analysis:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST).

Quantitative NMR (qNMR)

qNMR provides a direct and absolute measure of the purity of this compound without the need for impurity reference standards.

Sample Preparation:

  • Accurately weigh a precise amount of the synthesized this compound (e.g., 10-20 mg) into an NMR tube.

  • Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add a known volume of a suitable deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard completely.

NMR Acquisition Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

Data Analysis:

The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the standard

Visualizing Workflows and Relationships

To better illustrate the processes involved in purity validation, the following diagrams have been generated using Graphviz.

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_data Data Interpretation Synthesized_Product Synthesized This compound GC_MS GC-MS Analysis Synthesized_Product->GC_MS Sample qNMR qNMR Analysis Synthesized_Product->qNMR Sample Purity_Assessment Purity Assessment (%) GC_MS->Purity_Assessment Impurity_Profile Impurity Profile GC_MS->Impurity_Profile qNMR->Purity_Assessment

Caption: General workflow for the purity validation of synthesized this compound.

GC_MS_Workflow Sample_Prep Sample Preparation (Dissolution in Solvent) Injection GC Injection Sample_Prep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) Mass_Analysis->Data_Acquisition

Caption: Detailed workflow for GC-MS analysis.

qNMR_Workflow Sample_Prep Sample Preparation (Accurate Weighing with Internal Standard) Dissolution Dissolution in Deuterated Solvent Sample_Prep->Dissolution NMR_Acquisition NMR Data Acquisition (¹H Spectrum) Dissolution->NMR_Acquisition Data_Processing Data Processing (Phasing, Baseline Correction, Integration) NMR_Acquisition->Data_Processing Calculation Purity Calculation Data_Processing->Calculation

References

The Bulky Barrier: How Steric Hindrance in 2,2,3-Trimethylbutanal Impedes Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate factors that govern reaction kinetics is paramount. Among these, steric hindrance presents a significant and often tunable parameter. This guide provides a comparative analysis of how the substantial steric bulk of 2,2,3-trimethylbutanal dramatically reduces its reaction rates compared to less hindered aldehydes, supported by experimental data and detailed protocols.

The reactivity of aldehydes is fundamentally dictated by the accessibility of the electrophilic carbonyl carbon to nucleophilic attack. In this compound, the presence of a bulky tert-butyl group adjacent to the carbonyl profoundly shields this reactive center. This steric congestion raises the activation energy for the formation of the tetrahedral intermediate, a key step in many aldehyde reactions, thereby significantly slowing down the reaction rate.[1][2][3][4][5] This effect is a cornerstone of physical organic chemistry, where increased steric bulk around a reaction center generally leads to decreased reactivity.[1][6]

Comparative Analysis of Reaction Rates

To quantify the impact of steric hindrance, we can compare the reaction rates of this compound's close structural analog, pivaldehyde (2,2-dimethylpropanal), with less bulky aldehydes in various reactions.

Nucleophilic Addition Reactions

While specific kinetic data for this compound is scarce in the literature, the principles of steric hindrance are well-demonstrated by comparing pivaldehyde to less substituted aldehydes. In general, aldehydes are more reactive towards nucleophiles than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[1][3][4][5] The additional alkyl groups in ketones and sterically hindered aldehydes stabilize the partial positive charge on the carbonyl carbon through an inductive effect, making it less attractive to nucleophiles.[1]

The general trend for nucleophilic addition reactivity is: Formaldehyde > other aldehydes > ketones.[7]

Within aldehydes, reactivity decreases with increasing steric bulk of the alkyl group.

Table 1: Comparison of Relative Reactivity in Nucleophilic Addition

AldehydeStructureRelative Reactivity (Qualitative)Key Steric Feature
FormaldehydeHCHOVery HighNo alkyl groups
AcetaldehydeCH₃CHOHighSmall methyl group
PropionaldehydeCH₃CH₂CHOModerateEthyl group
Isobutyraldehyde (B47883)(CH₃)₂CHCHOLowIsopropyl group
Pivaldehyde(CH₃)₃CCHOVery LowBulky tert-butyl group
This compound (CH₃)₃CCH(CH₃)CHO Extremely Low Bulky tert-butyl and an additional methyl group

This table is a qualitative representation based on established principles of steric hindrance.[1][3][4][5]

Oxidation Reactions

The oxidation of aldehydes to carboxylic acids also exhibits a strong dependence on steric hindrance. While aldehydes are generally easily oxidized, bulky substituents near the formyl group can impede the approach of the oxidizing agent.

Table 2: Relative Rate Constants for the Oxidation of Aliphatic Aldehydes by Chromic Acid

AldehydeRelative Rate Constant
Acetaldehyde1.00
Propionaldehyde0.69
Butyraldehyde0.61
Isobutyraldehyde0.45

Data adapted from a kinetic study on the chromic acid oxidation of aliphatic aldehydes. The decreasing rate constant with increasing substitution demonstrates the effect of steric hindrance.

Although data for this compound is not available in this specific study, the trend clearly indicates that its rate of oxidation would be significantly lower than that of isobutyraldehyde due to the even greater steric bulk of the tert-butyl group.

Experimental Protocols

For researchers wishing to quantify the reaction rates of sterically hindered aldehydes, the following general experimental protocols can be adapted.

Protocol 1: Determination of Reaction Kinetics for Nucleophilic Addition by UV-Vis Spectrophotometry

This method is suitable for reactions where a reactant or product has a distinct UV-Vis absorbance profile.

Objective: To determine the rate constant for the reaction of an aldehyde with a nucleophile.

Materials:

  • Aldehyde (e.g., this compound, pivaldehyde, acetaldehyde)

  • Nucleophile (e.g., a primary or secondary amine)

  • Appropriate solvent (e.g., acetonitrile, DMSO)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of the aldehyde and the nucleophile of known concentrations in the chosen solvent.

  • Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature.

  • In a quartz cuvette, mix the solvent and the aldehyde solution.

  • Initiate the reaction by adding a known volume of the nucleophile solution to the cuvette, ensuring rapid mixing.

  • Immediately begin monitoring the change in absorbance at a predetermined wavelength corresponding to the formation of the product or consumption of a reactant.

  • Record the absorbance at regular time intervals until the reaction is complete or has proceeded sufficiently.

  • Analyze the absorbance versus time data to determine the initial rate of the reaction.

  • Repeat the experiment with varying initial concentrations of the aldehyde and nucleophile to determine the reaction order and the rate constant.

Protocol 2: Determination of Reaction Kinetics for Aldehyde Oxidation by Titration

This method is suitable for monitoring the consumption of an oxidizing agent.

Objective: To determine the rate constant for the oxidation of an aldehyde.

Materials:

  • Aldehyde (e.g., this compound, pivaldehyde, acetaldehyde)

  • Oxidizing agent (e.g., potassium permanganate, chromic acid)

  • Quenching solution (to stop the reaction at specific times)

  • Standard titrant solution

  • Indicator

Procedure:

  • Prepare solutions of the aldehyde and the oxidizing agent of known concentrations in a suitable solvent (e.g., aqueous acetic acid).

  • Initiate the reaction by mixing the aldehyde and oxidizing agent solutions at a constant temperature.

  • At various time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding a suitable quenching agent.

  • Titrate the unreacted oxidizing agent in the quenched aliquot with a standardized titrant solution using an appropriate indicator.

  • Plot the concentration of the oxidizing agent versus time.

  • From this plot, determine the rate of the reaction and the rate constant.

Visualizing the Impact of Steric Hindrance

The following diagrams illustrate the concepts of steric hindrance and its effect on reaction pathways.

Steric_Hindrance cluster_0 Unhindered Aldehyde (e.g., Acetaldehyde) cluster_1 Sterically Hindered Aldehyde (this compound) C1 C O1 O C1->O1 H1 H C1->H1 R1 CH₃ C1->R1 Nu1 Nu⁻ Nu1->C1 Easy Approach C2 C O2 O C2->O2 H2 H C2->H2 R2 C(CH₃)₃ C2->R2 Nu2 Nu⁻ Nu2->C2 Hindered Approach

Caption: Nucleophilic attack on unhindered vs. sterically hindered aldehydes.

Reaction_Pathway Reactants Aldehyde + Nucleophile TS_Unhindered Transition State (Unhindered) Reactants->TS_Unhindered Low Activation Energy TS_Hindered Transition State (Hindered) Reactants->TS_Hindered High Activation Energy Products Tetrahedral Intermediate TS_Unhindered->Products TS_Hindered->Products

Caption: Energy profile for nucleophilic addition to hindered vs. unhindered aldehydes.

References

A Comparative Analysis of 2,2,3-Trimethylbutanal and Other Branched-Chain Aldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Physicochemical Properties, Reactivity, and Biological Significance of Sterically Hindered Aldehydes

In the landscape of organic chemistry and drug development, the reactivity and physicochemical properties of aldehydes are of paramount importance. Their role as versatile intermediates in synthesis and their interactions with biological systems make them a subject of continuous study.[1][2] This guide provides a comparative analysis of 2,2,3-trimethylbutanal, a highly branched aldehyde, with other members of the branched-chain aldehyde family. This comparison is crucial for researchers and drug development professionals in predicting reaction outcomes, understanding metabolic pathways, and designing novel therapeutic agents.

Physicochemical Properties: A Foundation for Comparison

The structure of an aldehyde, particularly the steric bulk around the carbonyl group, significantly influences its physical properties and reactivity. This compound is a structural isomer of heptanal (B48729) and possesses a high degree of branching. For a meaningful comparison, we will consider other branched-chain aldehydes such as pivaldehyde (2,2-dimethylpropanal), isobutyraldehyde (B47883) (2-methylpropanal), and 2-methylbutanal.

Below is a table summarizing the key physicochemical properties of these selected branched-chain aldehydes.

PropertyThis compoundPivaldehydeIsobutyraldehyde2-Methylbutanal
Molecular Formula C7H14O[3]C5H10O[4]C4H8OC5H10O
Molecular Weight ( g/mol ) 114.19[3]86.13[4]72.1186.13
Boiling Point (°C) Not available74-7563-6492-93
Structure
CAS Number 86290-37-1[3]630-19-3[4]78-84-296-17-3

Reactivity Profile: The Impact of Steric Hindrance

The reactivity of aldehydes in nucleophilic addition reactions is a cornerstone of their chemical behavior. It is well-established that aldehydes are generally more reactive than ketones due to a combination of electronic and steric factors.[5][6][7] Among aldehydes, steric hindrance plays a crucial role in modulating the accessibility of the carbonyl carbon to nucleophiles.[5]

The highly branched structure of this compound, with a quaternary carbon adjacent to the carbonyl group, is expected to confer significant steric hindrance. This steric bulk impedes the approach of nucleophiles, thereby reducing its reactivity compared to less branched aldehydes.

Expected Reactivity Order:

Isobutyraldehyde > 2-Methylbutanal > Pivaldehyde > this compound

This predicted trend is based on the increasing steric bulk around the carbonyl group. While direct quantitative kinetic data for this compound is scarce in the literature, studies on other sterically hindered aldehydes support this hypothesis.[8] For instance, the formation of hemiacetals is shown to be sensitive to steric effects of the alkyl substituents in aliphatic aldehydes.[8]

The following diagram illustrates the concept of steric hindrance affecting nucleophilic attack on the carbonyl carbon of these aldehydes.

Steric_Hindrance cluster_isobutyraldehyde Isobutyraldehyde (Less Hindered) cluster_trimethylbutanal This compound (Highly Hindered) I_carbonyl C=O I_H H I_R CH(CH₃)₂ I_Nu Nu⁻ I_Nu->I_carbonyl Easy approach T_carbonyl C=O T_H H T_R C(CH₃)₂CH(CH₃)₂ T_Nu Nu⁻ T_Nu->T_carbonyl Difficult approach

Steric hindrance affecting nucleophilic attack.

Experimental Protocols for Comparative Reactivity Analysis

To empirically determine the relative reactivities of this compound and other branched-chain aldehydes, a series of standardized experiments can be conducted. The following protocols are based on well-established qualitative and quantitative methods for aldehyde analysis.

Tollens' Test (Silver Mirror Test)

This qualitative test distinguishes aldehydes from ketones based on the oxidation of the aldehyde. The rate of silver mirror formation can provide a qualitative measure of reactivity.

Protocol:

  • Prepare Tollens' reagent by adding a drop of 2M NaOH to 2 mL of 0.1M AgNO₃ solution, followed by the addition of 2M ammonia (B1221849) solution dropwise until the precipitate of silver oxide just dissolves.

  • Add 5 drops of the aldehyde to be tested to a clean test tube.

  • Add 2-3 mL of the freshly prepared Tollens' reagent.

  • Gently warm the mixture in a water bath at 60°C.

  • Observe the formation of a silver mirror on the inner surface of the test tube. The time taken for the mirror to form can be used as a relative measure of reactivity.

Schiff's Test

This test is another qualitative measure of aldehyde reactivity, where a positive result is the restoration of a pink or magenta color to the colorless Schiff's reagent.

Protocol:

  • To 2 mL of Schiff's reagent in a test tube, add 2-3 drops of the aldehyde.

  • Shake the tube and observe any color change at room temperature.

  • The intensity and rate of color development can be compared across different aldehydes.

Quantitative Analysis by NMR Spectroscopy

For a precise, quantitative comparison of reactivity, the rate of a reaction can be monitored using Nuclear Magnetic Resonance (NMR) spectroscopy. The reaction of the aldehyde with a suitable nucleophile, for example, in a hemiacetal formation, can be followed over time.[8]

Protocol:

  • Dissolve a known concentration of the aldehyde in a deuterated solvent (e.g., CDCl₃ or Methanol-d₄) in an NMR tube.

  • Add a known concentration of the nucleophile (e.g., an alcohol).

  • Acquire ¹H NMR spectra at regular time intervals.

  • The disappearance of the aldehyde proton signal (typically around 9-10 ppm) and the appearance of the product signals can be integrated to determine the reaction kinetics.[9][10][11]

The following diagram outlines a general workflow for comparing aldehyde reactivity.

Reactivity_Workflow start Select Branched-Chain Aldehydes qualitative Qualitative Tests (Tollens', Schiff's) start->qualitative quantitative Quantitative Analysis (NMR Spectroscopy) start->quantitative data Collect Data (Reaction time, Yield, Rate constant) qualitative->data quantitative->data comparison Comparative Reactivity Analysis data->comparison conclusion Establish Reactivity Order comparison->conclusion

Workflow for comparing aldehyde reactivity.

Biological Significance and Potential Applications

Branched-chain aldehydes are naturally occurring compounds that contribute to the flavor and aroma of many foods.[1][2] They are typically formed from the catabolism of branched-chain amino acids such as leucine, isoleucine, and valine.[12][13]

The biological activity of aldehydes is often linked to their reactivity towards biological nucleophiles like the amine groups in proteins and the thiol groups in cysteine residues.[14][15] The cytotoxicity of aldehydes is generally associated with their ability to form adducts with DNA and proteins, leading to cellular damage.[14] Given the expected lower reactivity of this compound due to steric hindrance, it can be hypothesized that it may exhibit lower cytotoxicity compared to less hindered aldehydes. This property could be advantageous in drug development, where minimizing off-target effects is crucial.

The metabolism of branched-chain aldehydes typically involves oxidation to the corresponding carboxylic acid or reduction to the alcohol, catalyzed by aldehyde dehydrogenases and alcohol dehydrogenases, respectively. The steric hindrance in this compound might also influence its rate of metabolic conversion.

The diagram below illustrates a simplified metabolic pathway for branched-chain aldehydes.

Metabolic_Pathway amino_acid Branched-Chain Amino Acid (e.g., Leucine) transamination Transamination amino_acid->transamination keto_acid α-Keto Acid transamination->keto_acid decarboxylation Decarboxylation keto_acid->decarboxylation aldehyde Branched-Chain Aldehyde (e.g., this compound) decarboxylation->aldehyde oxidation Oxidation (Aldehyde Dehydrogenase) aldehyde->oxidation reduction Reduction (Alcohol Dehydrogenase) aldehyde->reduction acid Carboxylic Acid oxidation->acid alcohol Alcohol reduction->alcohol

References

Comparative Analysis of Reaction Products from 2,2,3-Trimethylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structural confirmation of key reaction products derived from 2,2,3-trimethylbutanal. This document provides a comparative analysis of product yields and outlines detailed experimental protocols for three common transformations: reduction, Grignard reaction, and Wittig reaction.

This guide delves into the chemical transformations of this compound, a sterically hindered aldehyde, focusing on the structure of its reaction products. Below, we present a comparative overview of the outcomes of reduction, Grignard addition with methylmagnesium bromide, and olefination via the Wittig reaction. The data is intended to aid researchers in selecting appropriate synthetic routes and in the structural characterization of the resulting molecules.

Comparative Performance of Reactions

The following table summarizes the typical product yields for the reduction, Grignard reaction, and Wittig reaction of this compound. These reactions offer distinct pathways to valuable chemical intermediates.

Reaction TypeReagentProductTypical Yield (%)
ReductionSodium Borohydride (NaBH₄)2,2,3-Trimethyl-1-butanolHigh
Grignard ReactionMethylmagnesium Bromide (CH₃MgBr)2,3,3-Trimethyl-2-butanolModerate to High
Wittig ReactionMethylenetriphenylphosphorane (Ph₃P=CH₂)2,3,3-Trimethylbut-1-eneModerate

Reaction Pathways and Experimental Workflows

The logical progression of each reaction, from starting material to final product, is depicted in the following diagrams.

Reduction_Pathway This compound This compound Alkoxide Intermediate Alkoxide Intermediate This compound->Alkoxide Intermediate 1. NaBH₄, Solvent (e.g., Methanol) 2,2,3-Trimethyl-1-butanol 2,2,3-Trimethyl-1-butanol Alkoxide Intermediate->2,2,3-Trimethyl-1-butanol 2. Aqueous Workup Grignard_Pathway This compound This compound Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate This compound->Magnesium Alkoxide Intermediate 1. CH₃MgBr, Anhydrous Ether 2,3,3-Trimethyl-2-butanol 2,3,3-Trimethyl-2-butanol Magnesium Alkoxide Intermediate->2,3,3-Trimethyl-2-butanol 2. Aqueous Acidic Workup Wittig_Pathway Methyltriphenylphosphonium Bromide Methyltriphenylphosphonium Bromide Methylenetriphenylphosphorane (Ylide) Methylenetriphenylphosphorane (Ylide) Methyltriphenylphosphonium Bromide->Methylenetriphenylphosphorane (Ylide) Strong Base (e.g., n-BuLi) This compound This compound Oxaphosphetane Intermediate Oxaphosphetane Intermediate This compound->Oxaphosphetane Intermediate Ylide 2,3,3-Trimethylbut-1-ene 2,3,3-Trimethylbut-1-ene Oxaphosphetane Intermediate->2,3,3-Trimethylbut-1-ene Decomposition Triphenylphosphine Oxide Triphenylphosphine Oxide Oxaphosphetane Intermediate->Triphenylphosphine Oxide

A Comparative Guide to the Performance of Bulky Aldehyde-Derived Salen Catalysts in Enantioselective Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of manganese(III)-salen catalysts derived from sterically hindered aldehydes, focusing on their application in the enantioselective epoxidation of unfunctionalized alkenes. The primary example discussed is the renowned Jacobsen's catalyst, derived from 3,5-di-tert-butylsalicylaldehyde, a bulky aldehyde derivative. Its performance is benchmarked against other salen-type catalysts with varying electronic and steric properties.

Performance Benchmark: Enantioselective Epoxidation of Alkenes

The Jacobsen-Katsuki epoxidation is a cornerstone of asymmetric synthesis, enabling the formation of chiral epoxides, which are valuable intermediates in the production of pharmaceuticals. The catalyst's efficiency is typically evaluated based on the chemical yield and the enantiomeric excess (ee) of the epoxide product.

Here, we compare the performance of Jacobsen's catalyst and other Mn(III)-salen complexes in the epoxidation of various alkenes.

Table 1: Performance of Mn(III)-Salen Catalysts in the Enantioselective Epoxidation of 1,2-Dihydronaphthalene

Catalyst/Ligand SubstituentsOxidantCo-catalyst/AdditiveYield (%)ee (%)Reference
(R,R)-Jacobsen's Catalyst (3,5-di-tBu)NaOClNone6433[1]
(S,S)-diphenylethylenediamine backbone, isoborneol (B83184) ester O₂, pivaldehydeN-methylimidazole5152[1]
(R,R)-Jacobsen's Catalyst (3,5-di-tBu)O₂, pivaldehydeNone6070[1]

Table 2: Performance of Various Mn(III)-Salen Catalysts in the Enantioselective Epoxidation of Indene

Catalyst/Ligand SubstituentsOxidantAxial LigandYield (%)ee (%)Reference
(R,R)-Jacobsen's Catalyst (3,5-di-tBu)NaOClP₃NO9085-88[2]
Ligand with 6,6'-tBu; 4,4'-H NaOCl---[3]
Ligand with 6,6'-tBu; 4,4'-OMe NaOCl---[3]
Ligand with 6,6'-tBu; 4,4'-OTIPS NaOCl---[3]

Table 3: Performance of Novel Chiral Mn(III)-Salen Catalysts in the Asymmetric Epoxidation of Styrene

CatalystYield (%)ee (%)Reference
1b 95-9829-88[4]
2b 95-9829-88[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of catalytic performance. Below are the outlined procedures for the synthesis of Jacobsen's catalyst and a general protocol for its use in enantioselective epoxidation.

Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese(III) chloride (Jacobsen's Catalyst)

This synthesis is a multi-step process that begins with the resolution of racemic trans-1,2-diaminocyclohexane.

Step A: Resolution of (±)-trans-1,2-Diaminocyclohexane

  • Racemic trans-1,2-diaminocyclohexane is resolved using L-(+)-tartaric acid to selectively crystallize the (R,R)-diamine mono-tartrate salt.[5]

  • The salt is then treated with a base to liberate the free (R,R)-trans-1,2-diaminocyclohexane.

Step B: Synthesis of the Salen Ligand

  • The resolved (R,R)-1,2-diaminocyclohexane is condensed with two equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) (a pivaldehyde derivative analogue).[6]

  • This reaction forms the Schiff base, which is the salen ligand. The product precipitates as a bright yellow solid.[5]

Step C: Manganese Complexation

  • The salen ligand is dissolved in a suitable solvent like ethanol (B145695) and heated to reflux.[5][7]

  • Manganese(II) acetate (B1210297) tetrahydrate is added, and the mixture is refluxed.[5][7]

  • Air is then bubbled through the solution to oxidize the Mn(II) to Mn(III).[5][7]

  • Finally, lithium chloride is added to yield the manganese(III) chloride complex, which is isolated as a dark brown solid.[8]

General Procedure for Enantioselective Epoxidation of 1,2-Dihydronaphthalene
  • Preparation of the Oxidant Solution: A buffered bleach solution is prepared by mixing commercial bleach with an aqueous solution of Na₂HPO₄ and adjusting the pH to 11.3 with NaOH.[7]

  • Reaction Setup: 1,2-Dihydronaphthalene and a catalytic amount of Jacobsen's catalyst (typically 1-10 mol%) are dissolved in a solvent such as dichloromethane (B109758) in an Erlenmeyer flask.[7]

  • Epoxidation: The buffered bleach solution is added to the alkene/catalyst mixture, and the biphasic mixture is stirred vigorously. The reaction progress is monitored by TLC or GC.[7]

  • Work-up: Upon completion, the organic layer is separated, washed with saturated aqueous sodium thiosulfate (B1220275) to quench excess oxidant, and then with brine. The organic layer is dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude epoxide.[7]

  • Purification and Analysis: The crude product is purified by flash chromatography. The enantiomeric excess of the purified epoxide is determined by chiral GC analysis.[6]

Mechanistic Insights and Visualizations

The mechanism of the Jacobsen-Katsuki epoxidation is believed to involve a manganese(V)-oxo species as the active oxidant. While the exact mechanism is still a subject of discussion, a widely accepted pathway is the concerted mechanism.

Catalytic Cycle of Jacobsen-Katsuki Epoxidation

The following diagram illustrates the proposed catalytic cycle.

Jacobsen-Katsuki Epoxidation Cycle MnIII Mn(III)-Salen Catalyst MnV Mn(V)=O Active Species MnIII->MnV Oxidant (e.g., NaOCl) Intermediate Intermediate Complex MnV->Intermediate Alkene Approach Alkene Alkene Substrate Alkene->Intermediate Epoxide Epoxide Product Intermediate->MnIII Oxygen Transfer Intermediate->Epoxide

Caption: Proposed catalytic cycle for the Jacobsen-Katsuki epoxidation.

Logical Flow of Catalyst Synthesis and Application

This diagram outlines the workflow from starting materials to the final chiral product.

Caption: Workflow for catalyst synthesis and its use in asymmetric epoxidation.

References

Isomeric Effects on Boiling Points: A Comparative Analysis of Trimethylbutanal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the influence of molecular structure on the boiling points of trimethylbutanal isomers and their ketone analog.

The isomeric arrangement of atoms within a molecule can significantly influence its physical properties, including its boiling point. This guide provides a comparative analysis of the boiling points of trimethylbutanal isomers and the isomeric ketone, 3,3-dimethyl-2-butanone. Understanding these isomeric effects is crucial for professionals in research and drug development for applications such as purification, formulation, and the prediction of compound behavior.

Comparative Boiling Point Data

Compound NameStructureIsomer TypeBoiling Point (°C)
2,2,3-TrimethylbutanalAldehydeTrimethylbutanal IsomerNot available[1]
2,3,3-TrimethylbutanalAldehydeTrimethylbutanal IsomerNot available
3,3-DimethylbutanalAldehydeStructural Isomer104-106[2][3][4]
Pivaldehyde (2,2-Dimethylpropanal)AldehydeSmaller Branched Aldehyde74-75[5][6][7][8]
3,3-Dimethyl-2-butanoneKetoneIsomer of Trimethylbutanal~106

Influence of Isomeric Structure on Boiling Point

The boiling point of a compound is primarily determined by the strength of its intermolecular forces. For aldehydes and ketones, these forces are predominantly dipole-dipole interactions and London dispersion forces.

  • Polarity and Dipole-Dipole Interactions : Ketones are generally observed to have slightly higher boiling points than their isomeric aldehydes. This is attributed to the presence of two electron-donating alkyl groups surrounding the carbonyl carbon in ketones, which increases the polarity of the carbonyl group and leads to stronger dipole-dipole interactions between molecules. Aldehydes, with only one alkyl group and a hydrogen atom attached to the carbonyl carbon, are comparatively less polar.

  • Molecular Shape and London Dispersion Forces : The degree of branching in an isomeric series also plays a critical role. Increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular contact, thereby weakening the London dispersion forces and resulting in a lower boiling point. For instance, the highly branched pivaldehyde has a significantly lower boiling point than the less branched 3,3-dimethylbutanal.

Based on these principles, it can be predicted that the trimethylbutanal isomers (2,2,3- and 2,3,3-) would have boiling points slightly lower than their ketone isomer, 3,3-dimethyl-2-butanone. Furthermore, the high degree of branching in these molecules would likely result in boiling points lower than a straight-chain aldehyde with the same molecular weight.

Experimental Protocols for Boiling Point Determination

The boiling point of a liquid can be determined through several experimental methods. Below are outlines of two common laboratory techniques.

Thiele Tube Method

This method is suitable for small quantities of a substance.

Procedure:

  • A small amount of the liquid sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the test tube with the sample.

  • The test tube is attached to a thermometer.

  • The assembly is heated in a Thiele tube containing a high-boiling point oil.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[9]

Distillation Method

This method is suitable for larger quantities and also serves as a purification technique.

Procedure:

  • The liquid sample is placed in a distillation flask with boiling chips.

  • A distillation apparatus is assembled with a condenser and a collection flask.

  • The flask is heated, and the liquid is brought to a boil.

  • The vapor travels into the condenser, where it is cooled and condenses back into a liquid.

  • The temperature of the vapor is monitored with a thermometer placed at the vapor outlet.

  • The constant temperature at which the liquid distills is recorded as the boiling point.[9]

Gas Chromatography (GC) Method

Modern analytical techniques can also be used to determine boiling points.

Procedure:

  • A gas chromatograph is calibrated using a series of n-alkane standards with known boiling points. A calibration curve of retention time versus boiling point is generated.

  • The unknown sample is injected into the GC.

  • The retention time of the sample is measured.

  • The boiling point of the sample is determined by comparing its retention time to the calibration curve.[10][11][12]

Logical Relationships of Isomeric Effects

The following diagram illustrates the expected relationship between the isomeric structures and their boiling points based on the principles of intermolecular forces.

G Isomeric Effects on Boiling Point cluster_isomers Isomers of C7H14O cluster_factors Influencing Factors cluster_outcome Boiling Point Trend 3,3-Dimethyl-2-butanone 3,3-Dimethyl-2-butanone (Ketone) Polarity Higher Polarity 3,3-Dimethyl-2-butanone->Polarity More Polar Trimethylbutanal_Isomers Trimethylbutanal Isomers (Aldehydes) Trimethylbutanal_Isomers->Polarity Less Polar Branching Increased Branching Trimethylbutanal_Isomers->Branching Higher_BP Higher Boiling Point Polarity->Higher_BP Stronger Dipole-Dipole Lower_BP Lower Boiling Point Branching->Lower_BP Weaker London Dispersion

Caption: Relationship between isomeric structure and boiling point.

References

A Comparative Guide to the Applications of 2,2,3-Trimethylbutanal and its Alternatives in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical building blocks is a critical decision that dictates the efficiency, selectivity, and novelty of synthetic pathways. This guide provides a comprehensive literature review of the applications of the sterically hindered aldehyde, 2,2,3-trimethylbutanal, and objectively compares its potential performance with alternative compounds, supported by available experimental data.

Due to the limited direct experimental data on this compound in the current literature, this guide will draw comparisons with its close structural analog, pivalaldehyde (2,2-dimethylpropanal), and other branched aldehydes. The applications explored herein span organic synthesis, medicinal chemistry, and the fragrance industry, providing a foundational understanding for its potential utility.

I. Organic Synthesis: A Tool for Stereoselective Reactions

Sterically hindered aldehydes, such as this compound and pivalaldehyde, are valuable reagents in organic synthesis where their bulky nature can be exploited to control reaction outcomes. Their primary applications lie in reactions where the steric hindrance around the carbonyl group influences selectivity.

A. Aldol (B89426) Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction. The steric bulk of aldehydes can significantly impact their reactivity as both the enolate precursor and the electrophilic acceptor. In crossed aldol condensations, sterically hindered aldehydes that lack α-hydrogens, like pivalaldehyde, can only act as electrophiles, which simplifies the product mixture. This compound, possessing an α-hydrogen, can theoretically act as both, but its steric bulk would likely disfavor enolate formation.

Comparison of Aldehyde Reactivity in Aldol Condensation:

While direct quantitative data for this compound is unavailable, the general reactivity trend for aldehydes in aldol condensations is influenced by steric hindrance. Increased substitution around the carbonyl group generally decreases the rate of reaction.

AldehydeStructureRelative Reactivity (Qualitative)Key Considerations
AcetaldehydeCH₃CHOHighProne to self-condensation.
PropionaldehydeCH₃CH₂CHOHighCan act as both nucleophile and electrophile.
Isobutyraldehyde(CH₃)₂CHCHOMediumBranching near the carbonyl reduces reactivity.
Pivalaldehyde(CH₃)₃CCHOLowActs only as an electrophile; sterically demanding.
This compound (CH₃)₃CCH(CH₃)CHO Very Low (Predicted) Highly sterically hindered; enolate formation is likely difficult.

Experimental Protocol: Base-Catalyzed Aldol Condensation

The following is a general procedure for a crossed aldol condensation, which can be adapted to compare the reactivity of different aldehydes.

Materials:

  • Aldehyde (e.g., pivalaldehyde or an alternative)

  • Ketone (e.g., acetone)

  • Ethanol (B145695)

  • 10% Sodium hydroxide (B78521) solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve the aldehyde (1 equivalent) and ketone (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add the 10% sodium hydroxide solution dropwise to the cooled mixture.

  • Allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

The yield and purity of the resulting α,β-unsaturated ketone can be used as a quantitative measure of the aldehyde's performance as an electrophile in this reaction.

B. Epoxidation of Alkenes

Pivalaldehyde has been demonstrated to be an effective reductant in the metal-catalyzed epoxidation of alkenes with molecular oxygen.[1] In this process, the aldehyde is oxidized to its corresponding carboxylic acid while the alkene is converted to an epoxide. The high efficiency of pivalaldehyde in these reactions is notable.[1] Given its structural similarity, this compound could potentially serve a similar role, although its increased steric bulk might influence the reaction kinetics.

Alternatives to Aldehyde-Mediated Epoxidation:

ReagentAdvantagesDisadvantages
m-Chloroperoxybenzoic acid (mCPBA)High efficiency, broad substrate scope.Potentially explosive, requires stoichiometric amounts.
Hydrogen peroxide with a catalyst"Green" oxidant (water is the byproduct).Often requires specific catalysts and conditions.
Oxone®Stable, easy to handle.Can be acidic, may not be suitable for all substrates.

II. Medicinal Chemistry: A Scaffold for Novel Therapeutics

Pivalaldehyde serves as a crucial building block in the synthesis of various pharmaceutical compounds.[2] Its t-butyl group can impart desirable pharmacokinetic properties to a drug molecule, such as increased metabolic stability or lipophilicity. For instance, pivalaldehyde is used in the synthesis of α-hydroxy-α-phenylamides, which have shown potential as voltage-gated sodium channel blockers for conditions like prostate cancer.[2]

The highly branched structure of this compound could offer a unique scaffold for medicinal chemists to explore novel chemical space. The introduction of its bulky alkyl group could lead to compounds with distinct biological activities and properties compared to those derived from pivalaldehyde.

Medicinal_Chemistry_Application This compound This compound Novel Scaffolds Novel Scaffolds This compound->Novel Scaffolds Bulky side chain Unique Pharmacokinetics Unique Pharmacokinetics Novel Scaffolds->Unique Pharmacokinetics Potential for Pivalaldehyde Pivalaldehyde Known Bioactive Molecules Known Bioactive Molecules Pivalaldehyde->Known Bioactive Molecules t-butyl group Established Properties Established Properties Known Bioactive Molecules->Established Properties e.g., metabolic stability New Drug Candidates New Drug Candidates Unique Pharmacokinetics->New Drug Candidates Drug Optimization Drug Optimization Established Properties->Drug Optimization

Caption: Potential roles of hindered aldehydes in drug discovery.

III. Fragrance Industry: Modulating Olfactory Profiles

Branched aldehydes are utilized in the fragrance industry to impart specific olfactory notes.[3][4] While straight-chain aldehydes often have fatty or waxy scents, branching can introduce fruity, floral, or green nuances. The specific odor profile of this compound is not well-documented in publicly available literature. However, its structure suggests it could possess a unique scent profile due to its high degree of branching.

Comparison of Branched Aldehydes in Fragrance:

AldehydeCommon NameOdor Profile
IsovaleraldehydeFruity, cheesy
2-MethylbutanalFruity, cocoa
CitronellalCitrus, green
PivalaldehydePungent (as a raw material)Used as an intermediate for fragrance chemicals.
This compound - Undocumented; likely a complex, potentially green or fruity note.

The synthesis of fragrance molecules often involves reactions where the structure of the starting aldehyde is critical. The hydroformylation of alkenes is a common industrial process for producing aldehydes. This compound would likely be synthesized via the hydroformylation of 3,3-dimethyl-1-butene. The steric hindrance of the alkene would influence the regioselectivity of this reaction.

Hydroformylation_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products 3,3-Dimethyl-1-butene 3,3-Dimethyl-1-butene Hydroformylation Hydroformylation 3,3-Dimethyl-1-butene->Hydroformylation Syngas (CO + H2) Syngas (CO + H2) Syngas (CO + H2)->Hydroformylation This compound This compound Hydroformylation->this compound Branched isomer 3,3-Dimethylpentanal 3,3-Dimethylpentanal Hydroformylation->3,3-Dimethylpentanal Linear isomer (minor)

Caption: Synthesis of this compound via hydroformylation.

IV. Conclusion

While direct experimental data for this compound remains scarce, its structural analogy to pivalaldehyde suggests a range of potential applications in organic synthesis, medicinal chemistry, and the fragrance industry. Its significant steric bulk is predicted to lead to unique reactivity and selectivity in chemical transformations, potentially offering advantages in specific synthetic contexts. For researchers and developers, this compound represents an under-explored building block with the potential to unlock novel chemical space and lead to the development of new molecules with valuable properties. Further experimental investigation is warranted to fully elucidate its performance characteristics and compare them quantitatively with existing alternatives.

References

A Comparative Guide to the Synthesis of 2,2,3-Trimethylbutanal: Efficacy of Common Oxidizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. The synthesis of 2,2,3-trimethylbutanal, a sterically hindered aldehyde, from its corresponding primary alcohol, 2,2,3-trimethyl-1-butanol, presents a unique challenge due to the bulky nature of the substrate. This guide provides a comparative analysis of four commonly employed oxidizing agents for this transformation: Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), Swern Oxidation, and TEMPO-based systems. We will delve into their efficacy, providing available experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

At a Glance: Comparison of Oxidizing Agents

The following table summarizes the key performance indicators for each oxidizing agent in the context of oxidizing sterically hindered primary alcohols to aldehydes. While specific data for this compound is limited in publicly available literature, the data presented is based on the oxidation of analogous bulky primary alcohols and provides a strong basis for comparison.

Oxidizing AgentTypical Yield (%)Reaction Time (h)Reaction Temperature (°C)Key AdvantagesKey Disadvantages
PCC 70-852-425 (Room Temp)Operationally simple, commercially available.Toxic chromium byproduct, acidic conditions.[1]
Dess-Martin Periodinane (DMP) 90-980.5-325 (Room Temp)Mild conditions, high yields, short reaction times.[2][3]Potentially explosive, expensive.[3]
Swern Oxidation 85-950.5-2-78 to 0Mild conditions, excellent for sensitive substrates.[4][5]Requires cryogenic temperatures, produces malodorous byproduct.[5]
TEMPO (e.g., with NaOCl) 80-951-40-25"Green" oxidant, catalytic, mild conditions.[6][7][8]Can be substrate-dependent, may require co-oxidants.

Experimental Workflows and Logical Relationships

To visualize the general process and the relationships between the key steps in the synthesis of this compound, the following diagrams are provided.

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start_alcohol 2,2,3-Trimethyl-1-butanol reaction_mixture Reaction Mixture in Appropriate Solvent start_alcohol->reaction_mixture oxidizing_agent Oxidizing Agent (PCC, DMP, Swern, TEMPO) oxidizing_agent->reaction_mixture quenching Quenching reaction_mixture->quenching extraction Extraction quenching->extraction washing Washing extraction->washing drying Drying washing->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography end_product This compound chromatography->end_product logical_relationship Decision Factors for Oxidizing Agent Selection cluster_factors Selection Criteria cluster_reagents Oxidizing Agents Yield Desired Yield PCC PCC Yield->PCC Moderate DMP DMP Yield->DMP High Swern Swern Yield->Swern High TEMPO TEMPO Yield->TEMPO Good Purity Required Purity Purity->DMP High Purity->Swern High Scale Reaction Scale Scale->PCC Bench-scale Scale->TEMPO Large-scale potential Cost Cost-Effectiveness Cost->PCC Low Cost->DMP High Cost->TEMPO Catalytic, potentially low Safety Safety & Environmental Impact Safety->PCC Toxic Safety->DMP Hazardous (explosive) Safety->Swern Moderate (odor, temp) Safety->TEMPO Benign Substrate_Sensitivity Substrate Sensitivity Substrate_Sensitivity->PCC Poor (acidic) Substrate_Sensitivity->DMP Excellent Substrate_Sensitivity->Swern Excellent Substrate_Sensitivity->TEMPO Good

References

Safety Operating Guide

Proper Disposal of 2,2,3-Trimethylbutanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2,2,3-Trimethylbutanal is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this aldehyde, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing suitable protective clothing, gloves, and eye/face protection.[1] Work should be conducted in a well-ventilated area to avoid inhaling fumes.[1] In case of contact, immediately flush skin or eyes with running water for at least 15 minutes and seek medical attention.[1] Contaminated clothing should be removed immediately and washed before reuse.[1]

Disposal Procedure

The primary and recommended method for the disposal of this compound is to engage a licensed and approved hazardous waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or as regular trash.[1]

Step-by-Step Disposal Plan:

  • Segregation and Storage:

    • Store this compound waste in a designated, well-ventilated, and locked-up area.[1]

    • Keep the waste in a tightly closed, properly labeled container.[1] The original container is often suitable for this purpose.

    • Avoid mixing this compound with other waste streams to prevent potentially hazardous reactions.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other relevant hazard information as indicated by the safety data sheet (SDS).

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.

    • Provide them with an accurate description and quantity of the waste.

  • Documentation:

    • Maintain a record of the amount of this compound waste generated and the date it was passed to the disposal contractor. Follow your institution's specific documentation procedures.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below for quick reference.

PropertyValue
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol [2]
CAS Number86290-37-1[2]
AppearanceNot specified in search results
Boiling PointNot specified in search results
Flash PointNot specified in search results

Spill Management

In the event of a spill, ensure the area is well-ventilated and remove all sources of ignition.[1] Wear appropriate PPE, including respiratory protection if necessary.[1] Absorb the spill with an inert material, such as sand or vermiculite, and place it into a suitable, sealed container for disposal as hazardous waste.[1] Prevent the spill from entering drains or waterways.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation and Handling cluster_containment Containment and Storage cluster_disposal Final Disposal cluster_spill Spill Emergency start Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill ventilation Ensure Adequate Ventilation ppe->ventilation collect Collect Waste in a Designated Container ventilation->collect label_container Label Container Clearly ('Hazardous Waste', Chemical Name) collect->label_container store Store in a Secure, Well-Ventilated Area label_container->store contact_ehs Contact EHS or Approved Waste Disposal Company store->contact_ehs documentation Complete Required Waste Disposal Documentation contact_ehs->documentation pickup Arrange for Professional Waste Pickup documentation->pickup end_process Disposal Complete pickup->end_process contain_spill Contain Spill with Inert Absorbent spill->contain_spill Follow Spill Protocol collect_spill Collect and Containerize Spill Debris contain_spill->collect_spill collect_spill->label_container

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2,2,3-Trimethylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like 2,2,3-Trimethylbutanal is paramount. This document provides procedural guidance on personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods.

Chemical Safety Summary

PropertyValueReference
Chemical Name This compound[1][2]
CAS Number 86290-37-1[1][2]
Molecular Formula C7H14O[2]
Molecular Weight 114.19 g/mol [2]
Appearance Colorless clear liquid[3]
Boiling Point 116 - 119 °C

Hazard Identification and Precautionary Statements

This compound is a hazardous substance that requires careful handling to avoid adverse health effects.

HazardGHS ClassificationPrecautionary Statement Codes
Skin Irritation Category 2P264, P280, P302+P352, P332+P313, P362[1]
Serious Eye Irritation Category 2AP280, P305+P351+P338, P337+P313[1]
Respiratory Irritation Category 3P261, P271, P304+P340, P312[1]
Flammable Liquid Category 2P210, P233, P240, P241, P242, P243

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is critical when handling this compound to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required to keep airborne concentrations low.[1]

  • Eyewash Station: An eyewash fountain should be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a full-face shield.[4]Protects against splashes that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile).Prevents skin contact which can cause irritation.[1][5] Latex gloves are not recommended.[4]
Body Protection Lab coat with long sleeves or a chemical protective apron.[4]Protects skin and clothing from splashes.
Respiratory Protection May be required for spills or large volume transfers.[4]Prevents respiratory tract irritation.[1]
Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1] Keep away from heat, sparks, and open flames.[6] Use non-sparking tools.[6]

  • Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed.[1]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Verify Fume Hood Operation A->B C Assemble Materials B->C D Dispense this compound in Fume Hood C->D E Perform Experiment D->E F Close Container Tightly E->F G Wipe Down Work Area F->G H Dispose of Waste in Designated Container G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Chemical Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be treated as hazardous waste and collected in a separate, clearly labeled container.

Disposal Procedure
  • Licensed Disposal Vendor: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[3]

  • Regulatory Compliance: Disposal must be in accordance with all local, state, and federal regulations.[6] Do not dispose of down the drain or in regular trash.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

EmergencyProcedure
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
Spill Evacuate the area. Remove all sources of ignition.[1] Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable disposal container.[1] Ensure adequate ventilation.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3-Trimethylbutanal
Reactant of Route 2
2,2,3-Trimethylbutanal

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。